Pemetrexed
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048329 | |
| Record name | Pemetrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
| Record name | PEMETREXED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 50% methanol/methylene chloride | |
CAS No. |
137281-23-3 | |
| Record name | Pemetrexed | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemetrexed [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemetrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemetrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMETREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PEMETREXED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Pemetrexed on Purine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate drug that has become a cornerstone in the treatment of various malignancies, including mesothelioma and non-small cell lung cancer.[1][2] Its efficacy lies in its ability to simultaneously disrupt both pyrimidine (B1678525) and purine (B94841) biosynthesis pathways, which are critical for DNA and RNA replication in rapidly dividing cancer cells. This guide provides a detailed examination of the core mechanism of action of this compound, with a specific focus on its inhibitory effects on the de novo purine synthesis pathway. We will delve into the cellular uptake and metabolic activation of this compound, its enzymatic targets within the purine biosynthesis cascade, quantitative inhibition data, and detailed experimental protocols for assessing its activity.
Cellular Uptake and Metabolic Activation
The journey of this compound from administration to target inhibition involves several critical steps. As a folate analog, this compound is actively transported into cancer cells primarily via the reduced folate carrier (RFC) and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors.[3] Once inside the cell, this compound is rapidly and efficiently converted into its more active and retained forms through the addition of glutamate (B1630785) residues, a process known as polyglutamation.[4]
This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This compound is an excellent substrate for FPGS, leading to the formation of this compound polyglutamates.[3] These polyglutamated forms are not only more potent inhibitors of their target enzymes but are also retained within the cell for extended periods, leading to a prolonged duration of action.[4]
Diagram 1: Cellular Uptake and Activation of this compound
Caption: Cellular transport and activation of this compound.
Inhibition of De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that constructs purine nucleotides from basic precursors. This compound, particularly in its polyglutamated form, targets two key folate-dependent enzymes in this pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[5][6]
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition
GARFT catalyzes the third step in de novo purine synthesis, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the one-carbon donor. This compound polyglutamates act as competitive inhibitors of GARFT, blocking the synthesis of FGAR and subsequent purine nucleotides.[7]
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition
AICARFT is responsible for the penultimate step in the pathway, catalyzing the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). There is compelling evidence that this compound and its metabolites also inhibit AICARFT.[8][9] This inhibition leads to the intracellular accumulation of the AICARFT substrate, ZMP (AICAR monophosphate).[8][9] The buildup of ZMP has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contributing to the antiproliferative effects of this compound.[8][9]
Diagram 2: this compound Inhibition of De Novo Purine Synthesis
Caption: this compound's targets in the purine synthesis pathway.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its polyglutamated forms against its target enzymes is a critical determinant of its clinical efficacy. The following table summarizes the available quantitative data on the inhibition constants (Ki) for human enzymes.
| Enzyme | Inhibitor | Ki (nmol/L) |
| GARFT | This compound | 7100 |
| GARFT | This compound pentaglutamate | 65 |
| AICARFT | This compound/Polyglutamates | Not Quantified* |
Experimental Protocols
This section outlines the methodologies for key experiments to assess the impact of this compound on purine synthesis.
GARFT Activity Assay
Principle: The activity of GARFT is determined by measuring the folate-dependent conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). A common method is a spectrophotometric assay that couples the reaction to subsequent enzymatic steps, leading to a change in absorbance.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (a stable folate analog)
-
Coupling enzymes (e.g., from the purine synthesis pathway) and substrates leading to a chromogenic product
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
This compound (and its polyglutamated forms)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, GAR, and the folate analog in the wells of a 96-well plate.
-
Add varying concentrations of this compound or its polyglutamated forms to the test wells. Include a control with no inhibitor.
-
Add the coupling enzymes and their substrates to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a standardized amount of recombinant human GARFT enzyme to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic product over time (e.g., every 30 seconds for 15-20 minutes) at 37°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 and Ki values using appropriate enzyme kinetic models.
Diagram 3: General Workflow for GARFT Inhibition Assay
Caption: Workflow for a spectrophotometric GARFT inhibition assay.
Measurement of Intracellular ZMP Accumulation
Principle: To assess the inhibition of AICARFT in a cellular context, the accumulation of its substrate, ZMP, can be quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol/acetonitrile/water extraction solvent (e.g., 40:40:20 v/v/v)
-
Centrifuge
-
LC-MS system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add the ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge the samples at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using a validated LC-MS method to separate and quantify the levels of ZMP.
-
Normalize the ZMP levels to the total protein concentration or cell number for each sample.
-
Compare the ZMP levels in this compound-treated cells to the untreated controls to determine the extent of accumulation.
Conclusion
This compound exerts its cytotoxic effects on cancer cells through a multi-targeted mechanism that includes the significant disruption of de novo purine synthesis. Its potent inhibition of GARFT, and the consequential inhibition of AICARFT leading to ZMP accumulation, effectively starves cancer cells of the essential building blocks for DNA and RNA synthesis. The polyglutamation of this compound within tumor cells is a key feature that enhances its inhibitory activity and prolongs its therapeutic effect. A thorough understanding of these intricate mechanisms at a molecular and cellular level is crucial for the continued development and optimization of this compound-based cancer therapies and for identifying potential mechanisms of resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on purine metabolism.
References
- 1. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical appraisal of this compound in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutics by cytotoxic metabolite accumulation: this compound causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutics by cytotoxic metabolite accumulation: this compound causes ZMP accumulation, AMPK activation, and mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemetrexed: A Comprehensive Technical Guide to its Discovery, Synthesis, and Antifolate Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, marketed as Alimta®, is a cornerstone of modern chemotherapy, particularly in the management of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC). This multitargeted antifolate agent disrupts de novo purine (B94841) and pyrimidine (B1678525) biosynthesis, leading to the inhibition of DNA and RNA synthesis and ultimately, cancer cell death. This in-depth technical guide provides a comprehensive overview of the discovery, intricate synthesis, and multifaceted mechanism of action of this compound. It includes detailed experimental protocols, quantitative data on its enzymatic and cellular activity, and visualizations of its metabolic and synthetic pathways to serve as a valuable resource for the scientific community.
Discovery and Development
The journey of this compound's discovery began with foundational research into antifolate compounds. Professor Edward C. Taylor at Princeton University, in collaboration with Eli Lilly and Company, spearheaded the development of this novel pyrrolo[2,3-d]pyrimidine-based antifolate.[1][2] The research was inspired by the study of butterfly wing pigments, which led to a deeper understanding of folic acid's role in cell growth.[1] Taylor's work aimed to create a compound that could overcome the resistance mechanisms often developed against single-target antifolates by inhibiting multiple key enzymes in the folate pathway.[2] This strategic approach culminated in the synthesis of this compound (formerly known as LY231514), which received its first FDA approval in 2004 for the treatment of malignant pleural mesothelioma in combination with cisplatin.[3]
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that typically utilizes L-glutamic acid as a chiral starting material. The core of the synthesis involves the coupling of a key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with diethyl L-glutamate, followed by saponification to yield the final diacid product.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of this compound Diethyl Ester
-
To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 equivalents).
-
Cool the mixture to 0-5 °C.
-
Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, add diethyl L-glutamate hydrochloride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound diethyl ester.
Step 2: Saponification to this compound
-
Suspend the crude this compound diethyl ester in a mixture of ethanol (B145695) and water.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium hydroxide (B78521) (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until saponification is complete, as monitored by High-Performance Liquid Chromatography (HPLC).
-
After completion, adjust the pH of the solution to 3-4 with 1N hydrochloric acid to precipitate the this compound diacid.
-
Stir the resulting suspension for 1-2 hours at room temperature.
-
Filter the solid, wash with water, and then with ethanol.
-
Dry the solid under vacuum at 40-50 °C to yield this compound.
Diagram: Synthetic Workflow of this compound
Mechanism of Action: A Multi-Targeted Antifolate
This compound exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides, which are essential for the replication and survival of cancer cells.[4] Once inside the cell, transported via the reduced folate carrier and folate receptors, this compound is converted into more potent polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against its primary targets.[5]
The three primary enzymatic targets of this compound are:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a crucial step in the de novo purine synthesis pathway.
Diagram: this compound's Multi-Target Mechanism of Action
References
- 1. Princeton chemist Edward C. Taylor, inventor of anti-cancer drug, dies at 94 [princeton.edu]
- 2. Alimta Researchers Recognized As Heroes Of Chemistry [mesotheliomaweb.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound versus docetaxel in second line non-small-cell lung cancer: results and subsets analyses of a multi-center, randomized, exploratory trial in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
An In-depth Technical Guide to the Core Mechanism of Pemetrexed: Targeting Thymidylate Synthase and Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a critical role in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its efficacy is primarily derived from the potent inhibition of key enzymes within the folate metabolic pathway, leading to the disruption of nucleotide biosynthesis and subsequent cell death. This technical guide provides a comprehensive overview of the core mechanism of this compound, with a specific focus on its interaction with two principal target enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). We present detailed quantitative data on enzyme inhibition, comprehensive experimental protocols for assessing this compound's activity, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Folate metabolism is a fundamental cellular process that provides the necessary one-carbon units for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. Cancer cells, characterized by their rapid proliferation, have a high demand for these nucleotides, making the folate pathway an attractive target for anticancer therapies. This compound (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, allowing it to be transported into cells via the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[1] Once inside the cell, this compound is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This polyglutamation is crucial for two reasons: it enhances the intracellular retention of the drug and significantly increases its inhibitory potency against its target enzymes.[4]
The primary targets of polyglutamated this compound are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][5] By inhibiting these enzymes, this compound effectively shuts down both the de novo synthesis of pyrimidines (via TS) and purines (via GARFT), while also disrupting the regeneration of the essential folate cofactor, tetrahydrofolate (via DHFR). This multi-targeted approach contributes to its broad antitumor activity.[2]
Core Mechanism of Action: Inhibition of TS and DHFR
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase is the terminal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. The polyglutamated forms of this compound are potent, competitive inhibitors of TS, with respect to 5,10-methylenetetrahydrofolate.[4] The pentaglutamate form of this compound (this compound-Glu5) is approximately 100 times more potent as a TS inhibitor than the parent monoglutamate form.[4] Inhibition of TS leads to a depletion of the dTMP pool, an accumulation of dUMP, and ultimately, "thymineless death" due to the inability to synthesize DNA.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme responsible for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), which is produced during the TS-catalyzed conversion of dUMP to dTMP. THF is the precursor for various folate cofactors, including 5,10-methylenetetrahydrofolate, required for nucleotide synthesis. This compound and its polyglutamates also inhibit DHFR, albeit with lower potency compared to their inhibition of TS.[6] While TS is considered the primary target, the inhibition of DHFR contributes to the overall depletion of reduced folate cofactors, further hampering purine and pyrimidine synthesis. However, some studies suggest that when TS is effectively inhibited, the production of DHF is blocked, making the concurrent inhibition of DHFR by this compound potentially superfluous.
Quantitative Data: Enzyme Inhibition
The inhibitory potency of this compound and its polyglutamated derivatives against human thymidylate synthase and dihydrofolate reductase has been quantified in numerous studies. The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from cell-free enzyme assays and cell-based proliferation assays.
Table 1: Inhibition of Human Thymidylate Synthase (TS) by this compound and its Polyglutamates
| Inhibitor | Ki (nM) | Reference(s) |
| This compound (Glu1) | 1.3 | [4] |
| This compound-Glu3 | 2.5 - 3.1 | [7] |
| This compound-Glu5 | ~0.013 | [4] |
Table 2: Inhibition of Human Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates
| Inhibitor | Ki (nM) | Reference(s) |
| This compound (Glu1) | 7.2 | [6] |
| This compound-Glu3 | 0.86 | [7] |
Table 3: Cellular IC50 Values of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines
| Cell Line | IC50 (nM) | Reference(s) |
| MSTO-211H (Parental) | 31.8 | [8][9] |
| MSTO-211H (this compound-Resistant) | 413.6 | [8][9] |
| TCC-MESO-2 (Parental) | 32.3 | [8][9] |
| TCC-MESO-2 (this compound-Resistant) | 869.2 | [8][9] |
Signaling Pathways and Experimental Workflows
Folate Metabolism and this compound's Points of Inhibition
The following diagram illustrates the core folate metabolic pathway and highlights the enzymes inhibited by polyglutamated this compound.
Caption: this compound's inhibition of TS, DHFR, and GARFT in the folate pathway.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the in vitro efficacy and mechanism of action of this compound.
Caption: A typical workflow for the in vitro evaluation of this compound's effects.
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric assays for TS activity.
-
Principle: The assay measures the increase in absorbance at 340 nm resulting from the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 6.5 mM formaldehyde, 75 mM 2-mercaptoethanol.
-
dUMP (deoxyuridine monophosphate) solution.
-
5,10-methylenetetrahydrofolate (CH₂-THF) solution.
-
Recombinant human thymidylate synthase.
-
This compound or its polyglutamated derivatives.
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, dUMP, and CH₂-THF at their final concentrations.
-
Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding the TS enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (CH₂-THF) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).
-
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol is based on the principle of monitoring NADPH oxidation.
-
Principle: The enzymatic activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.5).
-
Dihydrofolic acid (DHF) solution.
-
NADPH solution.
-
Recombinant human dihydrofolate reductase.
-
This compound or its polyglutamated derivatives.
-
-
Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer, recombinant DHFR enzyme, and NADPH.
-
Add serial dilutions of this compound or a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for several minutes.
-
Calculate the reaction rate from the slope of the linear phase of the absorbance curve.
-
Determine the IC50 and Ki values as described for the TS inhibition assay.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on a cell population.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion
This compound's efficacy as an anticancer agent is rooted in its multi-targeted inhibition of crucial enzymes in the folate metabolic pathway. Its primary targets, thymidylate synthase and dihydrofolate reductase, are potently inhibited, particularly by its intracellularly formed polyglutamated derivatives. This leads to a comprehensive shutdown of purine and pyrimidine synthesis, ultimately resulting in the arrest of DNA replication and cell death in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of this compound and to develop novel antifolate therapies with improved efficacy and selectivity. The provided visual diagrams of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding and implementing studies on this compound and other antifolate agents.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 9. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
The Insider's Guide to Pemetrexed Polyglutamates: A Deep Dive into its Biochemical Pharmacology
For Immediate Release
[City, State] – December 22, 2025 – This technical guide offers an in-depth exploration of the biochemical pharmacology of pemetrexed polyglutamates, tailored for researchers, scientists, and drug development professionals. This compound, a multi-targeted antifolate, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its efficacy is profoundly influenced by its intracellular conversion to polyglutamated forms, which exhibit enhanced inhibitory activity and cellular retention. This document elucidates the intricate mechanisms of action, metabolic activation, and determinants of cellular sensitivity to these crucial chemotherapeutic agents.
Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis
This compound and its polyglutamated derivatives exert their cytotoxic effects by concurrently inhibiting three key enzymes in the folate metabolic pathway, thereby disrupting the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides essential for DNA and RNA replication.[1][2] The primary targets are:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[3]
-
Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for nucleotide synthesis.[4]
-
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT, an enzyme in the purine synthesis pathway, leads to the depletion of purine nucleotides.[2]
The polyglutamation of this compound, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is paramount to its potent antitumor activity.[2] The addition of glutamate (B1630785) residues significantly enhances the inhibitory potency of this compound against its target enzymes and promotes its intracellular retention, leading to a prolonged therapeutic effect.[5][6]
Quantitative Analysis of Enzyme Inhibition
The enhanced potency of this compound polyglutamates is evident in their lower inhibition constants (Ki) compared to the monoglutamate form. This increased affinity for the target enzymes translates to more effective disruption of nucleotide synthesis at lower intracellular concentrations.
| Compound | Target Enzyme | Ki (nM) |
| This compound (Monoglutamate) | TS | 109 |
| This compound (Monoglutamate) | DHFR | 7.0 - >200 |
| This compound (Monoglutamate) | GARFT | 9,300 |
| This compound Pentaglutamate | TS | 1.3 |
| This compound Pentaglutamate | DHFR | 7.2 |
| This compound Pentaglutamate | GARFT | 65 |
Table 1: Inhibitory Constants (Ki) of this compound and its Pentaglutamate Form. This table summarizes the reported Ki values, demonstrating the significantly increased inhibitory potency of the pentaglutamate form of this compound against its key enzyme targets.[4][7]
Cellular Sensitivity and IC50 Values
The cytotoxic efficacy of this compound varies across different cancer cell lines, influenced by factors such as the expression levels of folate transporters, FPGS, and the target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cellular sensitivity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 280.7 - 1820 |
| H1299 | Non-Small Cell Lung Cancer | >5000 |
| CL1-5 | Non-Small Cell Lung Cancer | 280.7 |
| HCC827 | Non-Small Cell Lung Cancer | 1540 |
| H1975 | Non-Small Cell Lung Cancer | 3370 |
| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 |
| H2373 | Malignant Pleural Mesothelioma | Varies |
| H2452 | Malignant Pleural Mesothelioma | Varies |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines. This table presents a range of reported IC50 values, highlighting the differential sensitivity of various cancer cell lines to this compound.[8][9][10][11][12]
Visualizing the Molecular Landscape
To better understand the complex interactions of this compound within the cell, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Detailed Experimental Protocols
This section provides standardized methodologies for key in vitro experiments to assess the biochemical pharmacology of this compound polyglutamates.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound and its polyglutamates against TS, DHFR, and GARFT.
General Principle: Enzyme activity is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, typically by spectrophotometry, following the change in absorbance of a substrate or product over time.
-
Thymidylate Synthase (TS) Assay:
-
Reaction Mixture: Prepare a reaction buffer containing dUMP, 5,10-methylenetetrahydrofolate, and recombinant human TS.
-
Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.
-
Initiation and Measurement: Initiate the reaction and monitor the increase in absorbance at 340 nm, corresponding to the oxidation of the folate cofactor.
-
Data Analysis: Calculate initial reaction velocities and determine the Ki value using Michaelis-Menten kinetics.
-
-
Dihydrofolate Reductase (DHFR) Assay:
-
Reaction Mixture: Prepare a reaction buffer containing dihydrofolate, NADPH, and recombinant human DHFR.
-
Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.
-
Initiation and Measurement: Initiate the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Data Analysis: Calculate initial reaction velocities and determine the Ki value.
-
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) Assay:
-
Reaction Mixture: Prepare a reaction buffer containing glycinamide ribonucleotide (GAR), 10-formyl-tetrahydrofolate, and recombinant human GARFT.
-
Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.
-
Initiation and Measurement: Initiate the reaction and measure the formation of formylglycinamide ribonucleotide (fGAR), often through a coupled enzymatic reaction that produces a detectable product.
-
Data Analysis: Calculate the rate of product formation and determine the Ki value.
-
Cell Viability Assays (e.g., MTT Assay)
Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Quantification of Intracellular this compound and its Polyglutamates by HPLC
Objective: To measure the cellular uptake and the extent of polyglutamation of this compound.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound and its various polyglutamated forms from cell extracts.
-
Cell Culture and Drug Treatment: Culture cancer cells and treat them with this compound for a defined period.
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.
-
Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant containing the drug and its metabolites.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to separate the different polyglutamated forms.
-
Detection: Use UV or mass spectrometry (LC-MS) detection to identify and quantify the peaks corresponding to this compound and its polyglutamates.
-
-
Data Analysis: Compare the peak areas to a standard curve to determine the intracellular concentrations of each species.
Conclusion
The polyglutamation of this compound is a critical determinant of its clinical efficacy. The resulting polyglutamated forms exhibit significantly enhanced inhibitory activity against key enzymes in nucleotide synthesis and are retained within tumor cells for extended periods. Understanding the biochemical pharmacology of this compound polyglutamates, including their enzyme kinetics and cellular effects, is essential for optimizing therapeutic strategies, overcoming resistance mechanisms, and developing novel combination therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of antifolate chemotherapy.
References
- 1. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Sequentially administrated of this compound with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.[3][4]
Structurally, this compound is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.[1][3] This allows it to be actively transported into cancer cells where it undergoes metabolic activation.[5][6] Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.[7][8] This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in the field of drug development and oncology research.
Molecular Structure and Identification
This compound's chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.[3][9] This unique structure is fundamental to its mechanism of action as a folate analog.
| Identifier | Value |
| IUPAC Name | (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid[1][9] |
| Synonyms | Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10] |
| CAS Number | 137281-23-3 (Free Acid)[3][10] |
| 150399-23-8 (Disodium Salt)[10][11] | |
| 357166-29-1 (Disodium Salt Heptahydrate)[12][13] | |
| Molecular Formula | C₂₀H₂₁N₅O₆ (Free Acid)[3][10] |
| Molecular Weight | 427.41 g/mol (Free Acid)[3][10] |
The crystal structure of the commercially relevant this compound disodium (B8443419) heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters: a = 11.732 Å, b = 5.244 Å, c = 21.689 Å, and β = 92.664°.[12][14]
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic profiles of this compound are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]
Physicochemical Data
| Property | Value |
| Appearance | Off-white solid[3][16] |
| Solubility | Free Acid: Poorly water-soluble[15] Sodium Salt Hydrate: ~10 mg/mL in PBS (pH 7.2)[17] DMSO: Insoluble[18] |
| Stability | Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19] |
Pharmacokinetic Data
This compound is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]
| Parameter | Value |
| Administration | Intravenous Infusion[21] |
| Volume of Distribution (Vd) | ~16.1 L[21] |
| Plasma Protein Binding | ~81%[20][22] |
| Metabolism | Not significantly metabolized[21] |
| Elimination Half-Life (t½) | ~3.5 hours[22] |
| Primary Route of Elimination | Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22] |
Pharmacology and Mechanism of Action
This compound functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]
Cellular Uptake and Activation
This compound enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5][22] Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.[5][6] These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.[7]
Enzyme Inhibition
The polyglutamated forms of this compound inhibit at least three key enzymes in the folate metabolic pathway:
-
Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.[1][3]
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine (B94841) and pyrimidine (B1678525) synthesis.[1][3]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.[1][3]
By simultaneously inhibiting these targets, this compound effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.[1][24]
| Enzyme Target | This compound Form | Potency Note |
| Thymidylate Synthase (TS) | Pentaglutamate | 100 times more potent than the monoglutamate form[7] |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate | Potency is markedly increased compared to the monoglutamate form[7] |
| Dihydrofolate Reductase (DHFR) | Monoglutamate & Polyglutamates | Inhibited by this compound[25][26] |
Note: Specific Kᵢ values are dependent on the experimental conditions and the number of glutamate (B1630785) residues.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that has been well-documented, typically employing a convergent strategy.[4][24]
General Synthetic Route
A common synthetic pathway involves the following key stages:
-
Intermediate Preparation: The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.[4][24]
-
Peptide Coupling: The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the this compound diethyl ester.[4]
-
Saponification: The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the this compound diacid.[27][28]
-
Salt Formation and Crystallization: The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]
Key Experimental Protocols
Standardized in vitro assays are essential for evaluating the biological activity of this compound and understanding its cellular effects.
Cell Viability Assay (WST-1 Method)
This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]
Protocol:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100 µL of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with this compound's activity.[30]
-
Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of this compound for the desired duration (e.g., 72 hours).[31]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[29]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan (B1609692) dye.[29]
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]
Characterization by X-ray Powder Diffraction (XRPD)
XRPD is used to confirm the solid-state form and crystallinity of the final drug product.
Protocol:
-
Sample Preparation: Gently grind a small amount of the this compound sample to ensure homogeneity.[24]
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source.[24]
-
Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and dwell time.[24]
-
Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Physicochemical Characterization of the Impurities of this compound Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. This compound Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure of this compound disodium heptahydrate, C20H33N5Na2O13 (Alimta) | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. This compound disodium heptahydrate | C20H33N5Na2O13 | CID 135564751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 137281-23-3 [chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Physical and chemical stability of this compound in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. benchchem.com [benchchem.com]
- 28. This compound synthesis - chemicalbook [chemicalbook.com]
- 29. benchchem.com [benchchem.com]
- 30. Adaptation of a chemosensitivity assay to accurately assess this compound in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Pemetrexed Signaling in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed is a multi-targeted antifolate agent integral to the treatment of non-squamous non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis and subsequent induction of apoptosis in cancer cells. However, the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth overview of the this compound signaling pathway in NSCLC, detailing its mechanism of action, the molecular pathways governing resistance, and the downstream effects on cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological interactions through signaling pathway diagrams to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of this compound Action
This compound is a prodrug that is actively transported into cancer cells primarily by the reduced folate carrier (RFC) and the proton-coupled folate receptor.[1] Once inside the cell, it is converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamation is crucial for the retention of the drug within the cell and for its enhanced inhibitory activity against its target enzymes.[1]
The primary targets of this compound are three key enzymes involved in the de novo synthesis of purines and pyrimidines:
-
Thymidylate Synthase (TS): The most critical target, TS, is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3] Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and S-phase arrest of the cell cycle.[4][5]
-
Dihydrofolate Reductase (DHFR): this compound also inhibits DHFR, an enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate.[2][6]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine (B94841) biosynthesis pathway.[2][6]
By inhibiting these enzymes, this compound effectively halts the production of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[7]
Quantitative Data on this compound in NSCLC
In Vitro Efficacy of this compound in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Histology | EGFR Status | This compound IC50 (µM) | Reference |
| A549 | Adenocarcinoma | Wild-type | 1.82 ± 0.17 | [3] |
| HCC827 | Adenocarcinoma | Exon 19 deletion | 1.54 ± 0.30 | [3] |
| H1975 | Adenocarcinoma | L858R, T790M | 3.37 ± 0.14 | [3] |
Clinical Efficacy of this compound in Non-Squamous NSCLC
Clinical trials have demonstrated the efficacy of this compound-based regimens in patients with non-squamous NSCLC.
| Treatment Arm | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) | Reference |
| This compound + Cisplatin | 4.8 | 10.3 | 30.6 | [8] |
| Gemcitabine + Cisplatin | 5.1 | 10.3 | 28.2 | [8] |
| This compound Maintenance | 4.1 | Not Reported | 71.8 (Disease Control Rate) | [9] |
| Placebo Maintenance | 2.8 | Not Reported | 59.6 (Disease Control Rate) | [9] |
| This compound + Bevacizumab | 7.0 | 29.6 | Not Reported | [10] |
| This compound Alone | 5.4 | 23.3 | Not Reported | [10] |
Thymidylate Synthase (TS) Expression and this compound Efficacy
TS expression has been investigated as a potential predictive biomarker for this compound response.
| TS Expression Level | Treatment Arm | Overall Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) | Reference |
| TS-Negative | This compound + Cisplatin | 47 | 6.4 | [2] |
| Gemcitabine + Cisplatin | 21 | 5.5 | [2] | |
| TS-Positive | This compound + Cisplatin | 40 | 5.9 | [2] |
| Gemcitabine + Cisplatin | 39 | 5.3 | [2] |
Signaling Pathways in this compound Resistance
The development of resistance to this compound is a multifactorial process involving alterations in drug transport, target enzyme expression, and the activation of alternative survival pathways.
Altered Drug Transport and Metabolism
-
Reduced Influx: Downregulation of the reduced folate carrier (RFC) can limit the entry of this compound into cancer cells, thereby reducing its intracellular concentration.[1]
-
Impaired Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) results in inefficient polyglutamylation of this compound, leading to its reduced intracellular retention and activity.[11]
-
Increased Efflux: While less characterized for this compound, ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic drugs out of cells.
Target Enzyme Alterations
-
Thymidylate Synthase (TS) Overexpression: Increased expression of TS is a primary mechanism of this compound resistance. Higher levels of the target enzyme require higher concentrations of the drug to achieve an inhibitory effect.[4][12] this compound-resistant lung cancer cell lines have been shown to have significantly increased TS expression, with some studies reporting a 2.5 to 20-fold increase in TS mRNA levels.[4]
-
DHFR and GARFT Overexpression: Although less common, increased expression of DHFR and GARFT can also contribute to this compound resistance.[13]
Enhanced DNA Damage Repair
-
Base Excision Repair (BER) and Nucleotide Excision Repair (NER): Upregulation of DNA repair pathways, such as BER and NER, can counteract the DNA damage induced by this compound, promoting cell survival.[11] Key proteins in these pathways include uracil (B121893) DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1).[11]
Activation of Pro-Survival Signaling Pathways
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can promote resistance to this compound by inhibiting apoptosis.[14]
-
Epithelial-to-Mesenchymal Transition (EMT): The activation of EMT has been associated with resistance to various chemotherapies, including this compound. EMT can be driven by pathways such as TGF-β and is characterized by changes in cell morphology and motility.[11]
-
Hedgehog Pathway: Aberrant activation of the Hedgehog signaling pathway has been implicated in this compound resistance in NSCLC cells.[15]
Downstream Cellular Effects of this compound
Induction of Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound-induced DNA damage can lead to the activation of the ATM/p53 pathway, resulting in the upregulation of pro-apoptotic proteins such as Bax and PUMA. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: this compound can also upregulate the expression of death receptors such as Fas and DR4/DR5, and their ligands (FasL, TRAIL). This engagement of death receptors leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
Cell Cycle Arrest
The depletion of nucleotide pools by this compound leads to replication stress and DNA damage, triggering cell cycle checkpoints. This typically results in an S-phase arrest, although G1 arrest has also been observed in some NSCLC cell lines.[4][5] The specific phase of arrest can be cell-type dependent.[16]
Generation of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in NSCLC cells. The accumulation of ROS can contribute to DNA damage and further promote apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[17]
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.[17]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following this compound treatment using propidium iodide staining and flow cytometry.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[5][16]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[5]
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis of Key Proteins
This protocol provides a general framework for analyzing the protein expression levels of TS, DHFR, GARFT, and key signaling molecules.
Materials:
-
NSCLC cell lysates (from control and this compound-treated cells)
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for TS, DHFR, GARFT, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound remains a cornerstone in the management of non-squamous NSCLC. A thorough understanding of its signaling pathways, mechanisms of action, and the molecular basis of resistance is paramount for optimizing its clinical use and for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge, integrating quantitative data and detailed experimental protocols to facilitate further research in this critical area of oncology. The continued investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. This compound for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of thymidylate synthase for resistance to this compound in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. This compound Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Randomized, Phase II study of this compound plus bevacizumab versus this compound alone after treatment with cisplatin, this compound, and bevacizumab in advanced non‐squamous, non‐small cell lung cancer: TORG (thoracic oncology research group) 1321 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significance of thymidylate synthase expression for resistance to this compound in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel drug-resistance mechanisms of this compound-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Role of Folate Metabolism in Pemetrexed Cytotoxicity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a crucial role in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4][5] Its cytotoxic effects are intricately linked to the cellular folate metabolism pathway. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on its interaction with key folate-dependent enzymes, cellular uptake and metabolism, and the molecular basis of resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anticancer effects by concurrently inhibiting multiple key enzymes essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA.[1][2][3][4][5][6][7][8] This multi-targeted approach disrupts cellular replication and induces apoptosis in rapidly dividing cancer cells.
Key Enzymatic Targets
This compound, particularly in its polyglutamated form, potently inhibits the following enzymes:
-
Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine synthesis.[6] Inhibition of TS leads to a depletion of thymidine, resulting in "thymine-less death."[7] TS is considered the primary target of this compound.[9][10]
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the one-carbon transfer reactions necessary for purine and thymidylate synthesis.[11][12] While this compound does inhibit DHFR, its affinity for DHFR is weaker compared to its potent inhibition of TS by its polyglutamated forms.[11][13]
-
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.[1][6][14] Inhibition of GARFT disrupts the production of purine nucleotides, further contributing to the cytotoxic effects of this compound.
The polyglutamated forms of this compound are significantly more potent inhibitors of TS and GARFT than the monoglutamate form.[6][10] Specifically, the pentaglutamate form of this compound is over 100-fold more potent in its inhibition of TS than the parent drug.[10][15]
Cellular Uptake and Metabolism
The efficacy of this compound is highly dependent on its transport into the cell and its subsequent metabolic activation.
Cellular Transport
This compound enters cancer cells primarily through two carrier-mediated transport systems:
-
Reduced Folate Carrier (RFC): RFC is the major transport system for reduced folates and antifolates like methotrexate (B535133) and this compound.[14][16]
-
Proton-Coupled Folate Transporter (PCFT): PCFT is another important transporter for this compound, exhibiting a high affinity for the drug, particularly at the acidic pH often found in the tumor microenvironment.[17][18][19][20][21] The presence of both RFC and PCFT provides a redundant mechanism for this compound uptake, potentially circumventing resistance due to the loss of one transporter.[17][18]
Polyglutamylation: The Key to Intracellular Retention and Potency
Once inside the cell, this compound is converted to its polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) .[10][14][22] This process involves the sequential addition of glutamate (B1630785) residues to the this compound molecule. Polyglutamylation is a critical step for several reasons:
-
Enhanced Intracellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, leading to prolonged intracellular concentrations.[6][22]
-
Increased Inhibitory Potency: As mentioned earlier, polyglutamated this compound exhibits significantly higher affinity for its target enzymes, particularly TS and GARFT, compared to the monoglutamate form.[6][10]
This compound is a more efficient substrate for FPGS compared to methotrexate, leading to a more rapid and extensive polyglutamylation.[6] The intracellular levels of this compound polyglutamates are regulated by the opposing activity of gamma-glutamyl hydrolase (GGH) , which removes the glutamate residues.[14]
Mechanisms of Resistance
Resistance to this compound can arise through several mechanisms, all of which impact the folate metabolism pathway:
-
Increased Expression of Target Enzymes: Overexpression of thymidylate synthase (TS) is a major mechanism of acquired resistance to this compound.[23][24][25][26] Higher levels of the target enzyme require higher concentrations of the drug to achieve a cytotoxic effect.
-
Impaired Cellular Uptake: Decreased expression or function of the RFC or PCFT transporters can limit the entry of this compound into the cell, thereby reducing its efficacy.[14][23]
-
Reduced Polyglutamylation: Decreased activity of FPGS or increased activity of GGH can lead to lower intracellular concentrations of the highly potent polyglutamated forms of this compound, resulting in drug resistance.[14][23]
Data Presentation
Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | This compound IC50 (µM) | Reference |
| A549 | Adenocarcinoma | 1.82 ± 0.17 | [1] |
| HCC827 | Adenocarcinoma | 1.54 ± 0.30 | [1] |
| H1975 | Adenocarcinoma | 3.37 ± 0.14 | [1] |
| PC-9 | Adenocarcinoma | 0.080 ± 0.0053 | [22] |
| H1355 | Adenocarcinoma | Resistant | [24] |
| Calu-6 | Adenocarcinoma | Varies | [17] |
| H292 | Mucoepidermoid | Varies | [17] |
| H322 | Bronchoalveolar | Varies | [17] |
Table 2: this compound Inhibition Constants (Ki) for Target Enzymes
| Enzyme | This compound Form | Ki (nM) | Reference |
| Thymidylate Synthase (TS) | Monoglutamate | 109 | [10] |
| Pentaglutamate | 1.3 | [10] | |
| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7 | [10] |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Monoglutamate | 9300 | [10] |
| Pentaglutamate | 65 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][9][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or PBS)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentrations.
-
Gently aspirate the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the general steps for quantifying the mRNA expression of genes involved in this compound metabolism (e.g., TS, FPGS, RFC).[12]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells or lyse tissue samples.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).
-
Include a no-template control to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a reference (housekeeping) gene.
-
Calculate the relative gene expression using the ΔΔCt method or a standard curve.
-
Immunohistochemistry (IHC) for Protein Expression
This protocol provides a general workflow for detecting the expression of proteins like TS in formalin-fixed, paraffin-embedded (FFPE) tissue samples.[8][16][27][28]
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against the protein of interest (e.g., anti-TS antibody)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath, steamer, or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the slides in hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking solution.
-
-
Antibody Incubation:
-
Incubate the slides with the primary antibody at the optimal dilution and temperature.
-
Wash the slides with buffer (e.g., PBS or TBS).
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Counterstaining:
-
Wash the slides and incubate with the DAB substrate-chromogen solution to visualize the antibody-antigen complex (brown precipitate).
-
Counterstain the nuclei with hematoxylin (blue).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the protein expression based on the intensity and percentage of stained cells.
-
Mandatory Visualizations
Caption: this compound cellular uptake, metabolism, and multi-targeted inhibition of folate pathway enzymes.
Caption: A typical experimental workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Effect of Folic Acid and Vitamin B12 on this compound Antifolate Chemotherapy in Nutrient Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-quantitative Determination of Protein Expression using Immunohistochemistry Staining and Analysis: An Integrated Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High this compound sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic effects of this compound in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of Antifolate Response Signature Status and Clinical Activity of this compound-Platinum Chemotherapy in Non–Small Cell Lung Cancer: The Piedmont Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase as a determinant of this compound sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 17. This compound Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomic Assessment of Outcomes of this compound-Treated Patients with Adenocarcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma thymidylate synthase and dihydrofolate reductase mRNA levels as potential predictive biomarkers of this compound sensitivity in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: mRNA expression of the target genes TS, GARFT and DHFR correlates with the in vitro chemosensitivity of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. Genetic determinants of this compound responsiveness and nonresponsiveness in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacologic inhibition of mTOR antagonizes the cytotoxic activity of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pretreatment Red Blood Cell Total Folate Concentration Is Associated With Response to this compound in Stage IV Nonsquamous Non-Small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. IHC-P protocols | Abcam [abcam.com]
- 28. ptglab.co.jp [ptglab.co.jp]
Preclinical Antitumor Activity of Pemetrexed in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that has demonstrated significant antitumor activity across a broad spectrum of solid tumors.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which are essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[4][5] This disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] This technical guide provides a comprehensive overview of the preclinical antitumor activity of this compound, focusing on its efficacy in various solid tumor models, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms and signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): The primary target, inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (dTTP), a crucial component of DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF), a vital cofactor for both purine and pyrimidine synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT disrupts the de novo purine synthesis pathway.
By targeting these multiple enzymes, this compound effectively halts the production of essential precursors for DNA and RNA synthesis, leading to potent antiproliferative effects.[5]
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical efficacy of this compound has been extensively evaluated in a wide range of solid tumor models, both in vitro and in vivo.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MSTO-211H | Malignant Pleural Mesothelioma | 0.0318 | [8] |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 0.0323 | [8] |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 | [9] |
| NCI-H3255 | Adenocarcinoma | 0.05 | [9] |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 | [7][10] |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 | [7][10] |
| NCI-H441 | Adenocarcinoma | 5.93 | [9] |
In Vivo Antitumor Activity
This compound has demonstrated significant tumor growth inhibition in various xenograft models of human solid tumors. The following table summarizes key findings from in vivo studies.
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| MC38 Colorectal Carcinoma | C57BL/6 Mice | 100 mg/kg, i.p., 5 days on/2 days off | 52% Tumor Growth Inhibition | [2] |
| A549 NSCLC Xenograft | Athymic Nude Mice | 150 mg/kg, twice a week | Additive inhibitory effects when combined with metformin | [11] |
| A549 NSCLC Xenograft | Athymic Nude Mice | 100 mg/kg, i.p., once a week | Significant tumor growth inhibition | [12] |
| HCC827 NSCLC Xenograft | Nude Mice | Not specified | Significant reduction in tumor volume and weight, particularly when administered sequentially before icotinib (B1223) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's preclinical antitumor activity.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, this compound, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).[14][15]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.[15]
-
Add a solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, this compound, Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer.[7][16]
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[7]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials: 6-well plates, this compound, cold 70% ethanol, and PI staining solution containing RNase A.[1][17]
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells and fix them in ice-cold 70% ethanol.[1]
-
Wash the fixed cells and resuspend them in PI staining solution.[1]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Treatment Administration: Administer this compound (and control vehicles) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors can be excised and weighed.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation.
This compound's Impact on the PI3K/Akt/mTOR Pathway
Studies have indicated that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][18] Inhibition of this pathway by this compound can contribute to its pro-apoptotic effects.[18]
Caption: this compound's dual mechanism of action.
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of an antitumor agent like this compound.
Caption: A typical preclinical evaluation workflow.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow from drug administration to the ultimate cellular outcomes.
Caption: Logical flow of this compound's mechanism.
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical use in a variety of solid tumors. Its multi-targeted mechanism of action, potent in vitro cytotoxicity, and significant in vivo antitumor efficacy have been well-documented.[19] The experimental protocols outlined in this guide serve as a valuable resource for researchers conducting further preclinical investigations into this compound and other antifolate agents. A thorough understanding of its preclinical profile is essential for optimizing its clinical application and for the development of novel combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Organic anion transporters and PI3K-AKT-mTOR pathway mediate the synergistic anticancer effect of this compound and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 6. This compound Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sequentially administrated of this compound with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and this compound in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of combined icotinib and this compound in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Overexpression of PTEN may increase the effect of this compound on A549 cells via inhibition of the PI3K/AKT/mTOR pathway and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical and clinical studies with combinations of this compound and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Pemetrexed Disodium Heptahydrate from L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Pemetrexed Disodium (B8443419) Heptahydrate, a multi-targeted antifolate agent, commencing from the chiral precursor, L-glutamic acid. This document outlines the synthetic pathway, including the preparation of key intermediates, coupling reactions, and final salt formation. It also includes detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.
Core Synthesis Strategy
The synthesis of this compound disodium heptahydrate from L-glutamic acid is a multi-step process that begins with the esterification of L-glutamic acid to form a key intermediate, diethyl L-glutamate. This intermediate is then coupled with the core heterocyclic moiety, 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. The resulting diethyl ester of this compound is subsequently saponified to the corresponding diacid, which is then converted to the disodium salt and crystallized as the heptahydrate.
Quantitative Data Summary
The following table summarizes the typical yields and purity at various stages of the synthesis.
| Step | Product | Yield (%) | Purity (%) |
| 1. Esterification of L-Glutamic Acid | Diethyl L-glutamate hydrochloride | ~98% | >99.7% |
| 2. Peptide Coupling | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester | ~63-85% | >99.0% |
| 3. Saponification | This compound Diacid | ~95% | >99.8% |
| 4. Formation of Disodium Heptahydrate Salt | This compound Disodium Heptahydrate | ~90% | >99.7% |
Experimental Protocols
Step 1: Synthesis of Diethyl L-glutamate Hydrochloride
This protocol describes the esterification of L-glutamic acid to its diethyl ester hydrochloride.
Materials:
-
L-Glutamic Acid (0.10 mol, 14.7 g)
-
Ethanol (B145695) (300 g)
-
Triphosgene (B27547) (0.08 mol, 25.0 g)
-
Methyl tert-butyl ether (100 mL)
-
Nitrogen gas
-
500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
To the four-necked flask, add ethanol, L-glutamic acid, and triphosgene.[1]
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[1]
-
Cool the mixture to 20-25°C.[1]
-
Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.[1]
-
Distill off the excess triphosgene and ethanol.[1]
-
To the residue, add methyl tert-butyl ether and stir to form a slurry.[1]
-
Filter the solid and dry to obtain diethyl L-glutamate hydrochloride as a white solid.[1]
Step 2: Synthesis of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester
This protocol details the coupling of the this compound core with diethyl L-glutamate hydrochloride.
Materials:
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (50 g)
-
Dimethylformamide (DMF) (300 mL total)
-
Dichloromethane (DCM) (400 mL total)
-
N-methylmorpholine (NMM) (18.5 g)
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (31.7 g)
-
Diethyl L-glutamate hydrochloride (43.5 g)
-
2000 mL flask under a nitrogen atmosphere
Procedure:
-
In the flask, suspend the benzoic acid derivative in 200 mL of DMF and 200 mL of DCM.
-
Add N-methylmorpholine to the suspension.
-
Cool the mixture to 5 ± 2°C.
-
In a separate flask, prepare a solution of CDMT in 100 mL of DMF and 200 mL of DCM.
-
Add the CDMT solution to the cooled suspension over approximately one hour, maintaining the temperature at 5 ± 2°C.
-
Stir the mixture at 5 ± 2°C for an additional hour.
-
Prepare a solution of diethyl L-glutamate hydrochloride in 100 mL of DMF.
-
Add the diethyl L-glutamate hydrochloride solution to the reaction mixture over approximately 40 minutes, while maintaining the temperature at 5 ± 2°C.
-
The resulting product can be purified by washing with a basic aqueous solution, followed by concentration of the organic phase and precipitation from a polar organic solvent like ethanol.
Step 3: Saponification to this compound Diacid
This protocol describes the hydrolysis of the diethyl ester to form the diacid.
Materials:
-
This compound diethyl ester p-toluenesulfonate salt (143 g)
-
1N aqueous Sodium Hydroxide (NaOH) solution (1 L)
-
Ethanol (2 L)
-
2N aqueous Hydrochloric Acid (HCl)
Procedure:
-
Cool the 1N NaOH solution to 5-15°C in a reactor.[2]
-
Slowly add the this compound diethyl ester p-toluenesulfonate salt to the cooled NaOH solution, maintaining the temperature between 5-15°C.[2]
-
Stir the reaction mixture at 5-15°C for 2 hours.[2]
-
Filter the reaction mixture.[2]
-
To the filtrate, add ethanol.[2]
-
Slowly add 2N HCl dropwise at 5-15°C to adjust the pH to 3.0, which will cause the this compound diacid to precipitate.[2]
-
Stir the resulting crystalline mixture at 40-50°C for 1 hour.[2]
-
Filter the mixture at 40°C.[2]
-
Wash the filtered product with pure water followed by ethanol.[2]
-
The product can be further purified by recrystallization from an ethanol/water mixture.[2]
-
Dry the final product under vacuum at 40-45°C for 16 hours to yield this compound diacid as a white solid.[2]
Step 4: Formation of this compound Disodium Heptahydrate
This protocol details the conversion of the diacid to the final disodium heptahydrate salt.
Materials:
-
This compound diacid
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the this compound diacid in an aqueous NaOH solution. The pH of the solution will be around 13.
-
Adjust the pH of the solution to approximately 8 using HCl.[3]
-
Add ethanol (about 3 times the volume of water) to induce crystallization.[3]
-
Isolate the precipitated this compound disodium heptahydrate by filtration.[3]
-
Wash the solid with a mixture of ethanol and water (4:1 v/v), followed by pure ethanol.[3]
-
Dry the wet product under vacuum at 20-30°C until the water content is between 20.1% and 22.1%.[3]
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of this compound disodium heptahydrate from L-glutamic acid.
Caption: Synthetic workflow for this compound disodium heptahydrate.
Mechanism of Action: Enzyme Inhibition Pathway
This compound is a multi-targeted antifolate that disrupts the synthesis of nucleotide precursors for DNA and RNA replication by inhibiting several key enzymes in the folate metabolic pathway.
Caption: Mechanism of action of this compound.
References
The Gateway to Efficacy: An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, has demonstrated significant clinical efficacy in the treatment of various solid tumors, including malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its therapeutic activity is critically dependent on its efficient transport into cancer cells and subsequent intracellular metabolism. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms governing this compound's entry into and exit from tumor cells. We delve into the roles of the primary influx transporters—Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs)—and the key efflux transporter, ATP-binding cassette super-family G member 2 (ABCG2). This guide summarizes key quantitative data, details experimental protocols for studying this compound transport, and visualizes the complex interplay of these transport systems and their regulation.
Introduction: The Critical First Step in this compound's Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting multiple key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] This disruption of purine (B94841) and pyrimidine (B1678525) synthesis ultimately leads to the inhibition of DNA and RNA synthesis and subsequent cell death.[1][2] However, before it can engage with its intracellular targets, this compound must first traverse the cell membrane. This process is not one of simple diffusion but is mediated by a sophisticated network of specialized transporter proteins.
The expression and activity of these transporters are paramount, as they directly influence the intracellular concentration of this compound and, consequently, its therapeutic efficacy.[3] Furthermore, alterations in these transport mechanisms are a significant contributor to both intrinsic and acquired resistance to this compound. A thorough understanding of these uptake and efflux systems is therefore essential for optimizing this compound-based therapies, developing strategies to overcome resistance, and designing novel drug delivery systems.
This compound Influx: The Key Players
The cellular uptake of this compound is primarily mediated by three distinct transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[1][3] Each of these transporters exhibits unique characteristics in terms of affinity, capacity, and pH dependence, contributing to this compound's activity across different tumor microenvironments.
Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the major transport system for folates in mammalian cells and is a primary route of entry for this compound.[2][4] RFC is ubiquitously expressed and functions optimally at a neutral pH.[2] this compound has a high affinity for RFC, with transport kinetics similar to that of methotrexate.[2] Clinical studies have suggested a possible correlation between RFC expression and response to this compound treatment, particularly in adenocarcinoma histology.[4]
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a high-affinity folate transporter that operates optimally in acidic environments (pH ~5.5). This characteristic is particularly relevant in the context of solid tumors, which often exhibit an acidic microenvironment. PCFT has a remarkably high affinity for this compound, with influx Km values in the nanomolar to low micromolar range.[5] Notably, even at physiological pH, PCFT can still contribute to this compound uptake. The expression of PCFT has been identified as a novel prognostic biomarker in mesothelioma, with low expression correlating with poorer outcomes in this compound-treated patients.
Folate Receptors (FRs)
Folate Receptors, particularly FRα, are high-affinity binding proteins that mediate the cellular uptake of folates and antifolates via endocytosis.[2] this compound binds to FRα with a very high affinity, similar to that of folic acid.[2][6] While the transport capacity of FRs is generally lower than that of RFC and PCFT, their overexpression in certain cancers, such as ovarian and lung adenocarcinomas, can significantly contribute to this compound uptake.
This compound Efflux: A Mechanism of Resistance
The intracellular concentration of this compound is not only determined by influx but also by active efflux from the cell. The primary transporter implicated in the efflux of this compound and a key mechanism of drug resistance is the ATP-binding cassette (ABC) transporter, ABCG2, also known as breast cancer resistance protein (BCRP).[7][8]
ATP-binding cassette super-family G member 2 (ABCG2)
ABCG2 is an ATP-dependent efflux pump with a broad substrate specificity that includes various anticancer drugs.[8] Overexpression of ABCG2 has been shown to confer resistance to this compound by actively pumping the drug out of the cancer cells, thereby reducing its intracellular accumulation and cytotoxic effect.[7] Some studies suggest that the efflux activity of ABCG2 can be pH-dependent.
Intracellular Metabolism: The Role of Polyglutamylation
Once inside the cell, this compound is rapidly converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] This process is crucial for two main reasons:
-
Enhanced Inhibitory Activity: The polyglutamated forms of this compound are more potent inhibitors of its target enzymes, particularly TS and GARFT, compared to the monoglutamate form.[9]
-
Cellular Retention: Polyglutamation traps the drug inside the cell, as the longer polyglutamate tails are poor substrates for efflux transporters. This leads to a prolonged intracellular half-life and sustained inhibition of target enzymes.[6]
This compound is an excellent substrate for FPGS, which contributes to its potent and sustained cytotoxic activity.[2][9]
Quantitative Data on this compound Transport
The following tables summarize the available quantitative data on the transport kinetics of this compound by its major influx and efflux transporters.
Table 1: Influx Transporter Kinetics for this compound
| Transporter | Cell Line/System | pH | Km / Kt (µM) | Vmax (nmol/g protein/min) | Reference(s) |
| PCFT | NCI-H28 Mesothelioma | - | 0.03 | 10 | [10] |
| HeLa (RFC-null) | - | ~0.045 | - | [11] | |
| HepG2 (PCFT-transfected) | 5.5 | 0.8 | - | [5] | |
| Xenopus oocytes (PCFT cDNA) | 5.5 | 0.26 | - | [5] | |
| RFC | HepG2 (RFC-transfected) | 7.4 | ~1.2 | - | [11] |
| HepG2 (RFC-transfected) | 5.5 | ~1.2 | Decreased 4.5-fold vs pH 7.4 | [11] |
Table 2: Efflux Transporter Kinetics for this compound
| Transporter | Cell Line/System | pH | Km (µM) | Vmax | Reference(s) |
| ABCG2 | - | - | - | - | [7] |
Note: Specific kinetic data for ABCG2-mediated this compound efflux is limited in the reviewed literature.
Visualizing this compound Transport and Metabolism
The following diagrams, generated using the DOT language, illustrate the key pathways involved in the cellular transport and metabolism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced folate carrier (RFC) as a predictive marker for response to this compound in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Proton-Coupled Folate Transporter: Impact on this compound Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Icotinib antagonizes ABCG2-mediated multidrug resistance, but not the this compound resistance mediated by thymidylate synthase and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel folate transport activity in human mesothelioma cell lines with high affinity and specificity for the new-generation antifolate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for this compound distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pemetrexed In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its primary mechanism of action involves the inhibition of several key enzymes essential for purine (B94841) and pyrimidine (B1678525) synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][5] By disrupting these folate-dependent metabolic processes, this compound impedes DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][6] Understanding the cytotoxic and cytostatic effects of this compound on cancer cells is crucial for drug development and for elucidating mechanisms of sensitivity and resistance. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric assays.
Mechanism of Action
This compound is transported into cells primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[7] Once inside the cell, it is converted to its active polyglutamated form, which enhances its inhibitory activity against target enzymes.[7] The inhibition of TS, DHFR, and GARFT leads to a depletion of the nucleotide precursors required for DNA and RNA synthesis.[3][4] This metabolic stress can induce S-phase or G0/G1-phase cell cycle arrest and trigger apoptosis through various signaling pathways, including the activation of ATM/p53-dependent pathways and the modulation of the Akt signaling pathway.[8][9][10] this compound has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[11][12]
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize representative IC50 values for this compound in various cancer cell lines as determined by in vitro cell viability assays.
Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound IC50 | Exposure Time (hours) | Assay Method |
| A549 | 1.82 ± 0.17 µmol/L | 48 | CCK8 |
| H1975 | 3.37 ± 0.14 µmol/L | 48 | CCK8 |
| HCC827 | 1.54 ± 0.30 µmol/L | 48 | CCK8 |
| CL1-5 | 280.7 nM | 72 | SRB |
| H1299 | >5 µM | 72 | SRB |
Table 2: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Exposure Time (hours) | Assay Method |
| SNU-601 | Gastric Cancer | 17 | 72 | MTT |
| SNU-16 | Gastric Cancer | 32 | 72 | MTT |
| SNU-1 | Gastric Cancer | 36 | 72 | MTT |
| SNU-484 | Gastric Cancer | 110 | 72 | MTT |
| SNU-638 | Gastric Cancer | 220 | 72 | MTT |
| SNU-668 | Gastric Cancer | 310 | 72 | MTT |
| SNU-5 | Gastric Cancer | 10,700 | 72 | MTT |
| SNU-620 | Gastric Cancer | >50,000 | 72 | MTT |
| H2373 | Mesothelioma | Not specified | 72 | CCK8 |
| H2452 | Mesothelioma | Not specified | 72 | CCK8 |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.[13]
Experimental Protocols
This section provides detailed methodologies for two common colorimetric assays used to assess cell viability following this compound treatment: the MTT assay and the SRB assay.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A step-by-step workflow for assessing cell viability with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)[15]
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][13]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine cell viability (e.g., using Trypan Blue).[13]
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6][13]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.[6]
-
Carefully remove the overnight culture medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).[6][13]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.[13]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[13]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16][17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[16]
-
SRB solution (0.4% w/v in 1% acetic acid)[16]
-
Tris base solution (10 mM)[16]
-
1% acetic acid solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Washing to Remove Unbound Dye:
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[20]
-
Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 from the MTT Assay protocol to calculate cell viability and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism implicated in this compound-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. This compound Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. japsonline.com [japsonline.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. scispace.com [scispace.com]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes and Protocols for Preparing Pemetrexed L-glutamic acid Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate agent used in chemotherapy.[1][2] It functions by inhibiting several key enzymes involved in the de novo synthesis of purine (B94841) and thymidine (B127349) nucleotides, which are essential for DNA and RNA replication.[3][4][5] The primary targets of this compound are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][5] By disrupting these folate-dependent metabolic processes, this compound effectively induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7]
Once transported into the cell, this compound is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5][8] These polyglutamated metabolites are retained within the cell for longer periods and exhibit increased inhibitory activity against TS and GARFT, leading to prolonged drug action.[8][9][10] this compound has demonstrated significant antitumor activity in a variety of solid tumors and is approved for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[3][8]
These application notes provide a detailed protocol for the preparation of this compound L-glutamic acid solutions for use in in vitro cell culture experiments.
Data Presentation
The efficacy of this compound can vary significantly among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 | 1.82 ± 0.17 |
| A549 | Non-Small Cell Lung Cancer | 72 | 0.0499 ± 0.029 |
| HCC827 | Non-Small Cell Lung Cancer | 48 | 1.54 ± 0.30 |
| H1975 | Non-Small Cell Lung Cancer | 48 | 3.37 ± 0.14 |
| H1666 | Bronchioloalveolar Carcinoma | 72 | 0.08 |
| H3255 | Adenocarcinoma | 72 | 0.05 |
| H441 | Adenocarcinoma | 72 | 5.93 |
| H2373 | Mesothelioma | 72 | Varies by study |
| H2452 | Mesothelioma | 72 | Varies by study |
Note: IC50 values are highly dependent on experimental conditions, including cell density, medium composition (especially folate levels), and the specific assay used. The data presented here are for comparative purposes. It is strongly recommended to perform a dose-response curve to determine the IC50 for each specific cell line and experimental setup.[9][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common practice for in vitro studies.[11][12]
Materials:
-
This compound L-glutamic acid (disodium salt) powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protective microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent microbial contamination.[12]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution of this compound disodium (B8443419) (Molecular Weight: 471.37 g/mol ), weigh out 4.71 mg.[13]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired 10 mM concentration.[12] To make a 10 mM stock solution, add 0.212 mL of DMSO for each mg of this compound.[13]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[12] Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution if necessary.[14] The resulting solution should be clear.[8]
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.[12]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11][12] Store the aliquots at -20°C or -80°C for long-term storage.[12] this compound in DMSO solution is stable for up to 6 months when stored at -80°C.[15]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the this compound DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (Note: Folate levels in the medium can affect this compound's potency)[9]
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.[11]
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.[11]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.[11]
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Molecular mechanism implicated in this compound-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getwelloncology.com [getwelloncology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. globalrph.com [globalrph.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellagentech.com [cellagentech.com]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: MTT Assay for Pemetrexed Cytotoxicity in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate drug used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It primarily works by inhibiting key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for the proliferation of cancer cells.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on lung cancer cell lines.
This compound Mechanism of Action in Lung Cancer
This compound exerts its anticancer effects by inhibiting three key enzymes in the folate metabolism pathway:
-
Thymidylate Synthase (TS): Inhibition of TS leads to a decrease in the synthesis of thymidine, a crucial component of DNA.
-
Dihydrofolate Reductase (DHFR): Blocking DHFR disrupts the regeneration of tetrahydrofolate, a necessary cofactor for purine and thymidylate synthesis.[7]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT interferes with the de novo purine synthesis pathway.[7][8]
The collective inhibition of these enzymes disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[9] Studies have also suggested that this compound can modulate the expression of immune-regulatory molecules like PD-L1, potentially enhancing the sensitivity of cancer cells to immune-mediated killing.[1][10] The ERK and NFκB signaling pathways have been implicated in the this compound-induced upregulation of PD-L1.[1]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
Sterile PBS (Phosphate Buffered Saline)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the lung cancer cells. Ensure cell viability is >90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or DMSO. Further dilute the stock solution in a complete culture medium to prepare a series of desired concentrations.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include wells with a medium containing the vehicle (e.g., PBS or DMSO at the highest concentration used for drug dilution) as a negative control. Also, include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[11][12]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.[5]
-
Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Data Presentation: this compound IC50 Values in Lung Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various lung cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.
| Cell Line | Histology | This compound IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Adenocarcinoma | 1.82 ± 0.17 | 48 | [11] |
| HCC827 | Adenocarcinoma | 1.54 ± 0.30 | 48 | [11] |
| H1975 | Adenocarcinoma | 3.37 ± 0.14 | 48 | [11] |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 | 72 | [12] |
| NCI-H3255 | Adenocarcinoma | 0.05 | 72 | [12] |
| NCI-H441 | Adenocarcinoma | 5.93 | 72 | [12] |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions, passage number, and specific assay parameters. It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on lung cancer cell lines. By following this detailed protocol, researchers can obtain reproducible data to understand the dose-dependent effects of this compound and determine the sensitivity of different lung cancer cell lines to this important chemotherapeutic agent. This information is crucial for preclinical drug development and for elucidating the mechanisms of drug resistance.
References
- 1. This compound sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound as second-line therapy for advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to this compound in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Sequentially administrated of this compound with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pemetrexed Dosing in Murine Xenograft Models of Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of pemetrexed in murine xenograft models of mesothelioma. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a single agent or in combination with other therapies.
Introduction
This compound is a multi-targeted antifolate chemotherapeutic agent that is a standard of care for the treatment of malignant pleural mesothelioma, often used in combination with cisplatin.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, which are essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[3][4][5] By disrupting this pathway, this compound effectively inhibits the proliferation of rapidly dividing cancer cells. Murine xenograft models are critical tools for the preclinical evaluation of novel therapeutic strategies for mesothelioma. This document outlines established protocols for utilizing this compound in such models.
Quantitative Data Summary
The following tables summarize this compound dosing regimens and their effects in various murine xenograft models of mesothelioma.
Table 1: this compound Dosing and Efficacy in Subcutaneous Mesothelioma Xenograft Models
| Mouse Strain | Mesothelioma Cell Line | This compound Dose & Schedule | Administration Route | Combination Agent | Key Findings | Reference(s) |
| Athymic Nude | MSTO-211H | 10 mg/kg, every other day for two weeks | Intraperitoneal (i.p.) | Cisplatin (1 mg/kg, i.p., same schedule) | Combination therapy showed synergistic growth inhibition. | [1] |
| Athymic Nude | A549 (lung cancer model, relevant for methodology) | 100 mg/kg, once a week | Intraperitoneal (i.p.) | Simvastatin | Combination treatment was more effective than this compound alone. | [6] |
| NOD/SCID | Patient-Derived Xenograft (PDX) | 200 mg/kg, once weekly for three doses | Tail Vein Injection (i.v.) | None | Significant tumor growth inhibition in 7 out of 10 PDX models. | [2][7] |
Table 2: this compound Dosing and Efficacy in Orthotopic Mesothelioma Xenograft Models
| Mouse Strain | Mesothelioma Cell Line | This compound Dose & Schedule | Administration Route | Combination Agent | Key Findings | Reference(s) |
| SCID | REN (human mesothelioma) | 150 mg/kg and 250 mg/kg | Not Specified | None | Dose-dependent reduction in tumor cell emissions (bioluminescence) and increased survival. | [1][8] |
| Athymic Nude | MSTO-211H-Luc | 25 mg/kg, daily for 5 consecutive days/week for 2 weeks | Intraperitoneal (i.p.) | Thymidylate Synthase (TS) shRNA lipoplex | Combination treatment efficiently combated tumor progression and prolonged survival. | [9] |
| Sprague-Dawley Rats | Not applicable (pharmacokinetic study) | 500, 1000, and 1500 mg/m² | Intraperitoneal (i.p.) | Hyperthermia | Increasing dose and heat enhance peritoneal cell concentration of this compound. | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Mesothelioma Xenograft Model
This protocol describes the establishment of a subcutaneous mesothelioma xenograft model, a commonly used method for initial in vivo efficacy screening.[1]
1. Cell Culture:
- Culture human mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
- Maintain cells at 37°C in a humidified incubator with 5% CO2.[1]
2. Animal Model:
- Use 6-8 week old female athymic nude mice.[1]
3. Tumor Implantation:
- Harvest mesothelioma cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
- Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[1]
4. This compound Administration:
- Monitor tumor growth regularly. Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment and control groups.[1]
- For a typical dosing regimen, administer this compound at 100 mg/kg via intraperitoneal (i.p.) injection once a week.[6]
- To mitigate toxicity, administer folic acid and vitamin B12 supplementation.[1][4][5]
5. Efficacy Evaluation:
- Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².[1]
- Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if signs of distress are observed. Record the date of euthanasia for Kaplan-Meier survival analysis.[1]
Protocol 2: Orthotopic Pleural Mesothelioma Xenograft Model
This protocol details the establishment of a more clinically relevant orthotopic pleural mesothelioma model.[1]
1. Cell Line Preparation:
- For non-invasive tumor monitoring, use a mesothelioma cell line stably expressing a reporter gene, such as luciferase (e.g., MSTO-211H-luc).[1][9]
2. Animal Model:
- Use 6-8 week old female athymic nude mice.[1]
3. Orthotopic Implantation:
- Anesthetize the mouse.
- Make a small incision in the right lateral chest wall.
- Directly inject 2 x 10^6 MSTO-211H-luc cells in 50 µL of medium into the pleural cavity through the fourth intercostal space.[1]
4. This compound Administration:
- Begin treatment when tumors are established, as determined by bioluminescence imaging.
- A sample dosing regimen is 25 mg/kg of this compound administered intraperitoneally daily for 5 consecutive days per week for two weeks.[9]
- Administer folic acid and vitamin B12 supplementation.[1][4][5]
5. Efficacy Evaluation:
- Bioluminescence Imaging (BLI): Monitor tumor growth non-invasively using an in vivo imaging system. Inject mice i.p. with D-luciferin (150 mg/kg) and acquire images after 10-15 minutes. Quantify the bioluminescent signal to assess tumor burden.[1]
- Survival Analysis: Monitor and record survival as described in Protocol 1.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in mesothelioma cells.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Pharmacokinetics and the effect of heat on intraperitoneal this compound using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Alterations Induced by Pemetrexed Using Flow Cytometry
Introduction
Pemetrexed (brand names: Alimta®, Pemfexy®) is a multitargeted antifolate chemotherapy agent used in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key folate-dependent enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT)—which are crucial for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[3][4] By disrupting DNA synthesis, this compound effectively halts cell replication and induces cell cycle arrest, ultimately leading to apoptosis in cancer cells.[1][3]
The specific phase of cell cycle arrest induced by this compound can vary depending on the cell type and experimental conditions. Studies have demonstrated that this compound can induce a G0/G1 phase arrest in human esophageal squamous cell carcinoma and some NSCLC cells.[5][6][7][8] In other cancer cell lines, an accumulation of cells in the S-phase has been observed.[3][9][10] Flow cytometry is a powerful technique to quantitatively assess these changes in cell cycle distribution following drug treatment.[11] This application note provides a detailed protocol for treating cells with this compound and analyzing the subsequent effects on the cell cycle using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry combined with a fluorescent DNA-binding dye, such as propidium iodide (PI), allows for the rapid analysis of the DNA content of individual cells within a population.[12][13] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[14] Therefore, cells in the G2/M phase (with a 4n DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content).[15] Cells undergoing DNA replication in the S phase will have an intermediate DNA content and fluorescence intensity.[15] Prior to staining, cells must be fixed, typically with cold ethanol (B145695), to permeabilize the cell membrane and allow PI to enter and stain the nuclear DNA.[13][16] Treatment with RNase A is also essential to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[12][17] By analyzing the distribution of fluorescence intensity across a large population of cells, a DNA content histogram can be generated, allowing for the quantification of cells in each phase of the cell cycle.[14]
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the treatment of adherent or suspension cell lines with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, Eca-109)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound disodium (B8443419) heptahydrate
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 30-50% confluency).
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. This compound concentrations often range from 0.1 µM to 10 µM for in vitro studies.[5][9]
-
Treatment: Remove the existing medium from the cells. Add the this compound-containing medium to the treatment groups. For the control group, add a fresh medium containing the same concentration of the vehicle (e.g., PBS or DMSO) used for the drug dilutions.
-
Incubation: Incubate the cells for a specified duration. Typical incubation times to observe cell cycle effects are 24, 48, or 72 hours.[5][7][9]
-
Cell Harvesting:
-
Adherent Cells: Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with a complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension Cells: Transfer the cell suspension directly to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting: Discard the supernatant, resuspend the cell pellet in a small volume of PBS, and count the cells to ensure approximately 1-2 x 10⁶ cells per sample for flow cytometry analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the fixation and staining of cells for DNA content analysis.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 mL flow cytometry tubes
Procedure:
-
Washing: Resuspend the cell pellet from the harvesting step in 3 mL of cold PBS. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.[13]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13][17] This slow addition is critical to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[13][16]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Carefully decant the ethanol. Wash the cell pellet twice with 3 mL of PBS to remove the ethanol.[13]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[13]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. Mix gently.[13]
-
Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes.[16][17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale, recording at least 10,000 events per sample. Use a low flow rate to ensure data quality and minimize the coefficient of variation (CV) of the G0/G1 peak.[11][13]
Data Presentation and Expected Results
Following this compound treatment, a shift in the cell cycle distribution is expected. The data can be quantified using the flow cytometer's analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. The results should be summarized in a table for clear comparison.
Table 1: Example Cell Cycle Distribution in Eca-109 Cells after 24h this compound Treatment
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 57.63 | 32.15 | 10.22 |
| 2.5 | 68.45 | 21.89 | 9.66 |
| 5.0 | 75.12 | 15.03 | 9.85 |
| 10.0 | 80.34 | 9.55 | 10.11 |
Data are representative based on published findings showing a dose-dependent increase in the G0/G1 population.[5]
Table 2: Example Cell Cycle Distribution in A549 Cells after 24h this compound Treatment
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 49.5 | 37.1 | 13.4 |
| 0.1 | 23.3 | 66.5 | 10.2 |
Data are representative based on published findings showing an S-phase accumulation.[10]
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound leading to cell cycle arrest.
Experimental Workflow
Caption: Step-by-step workflow for cell cycle analysis post-Pemetrexed.
References
- 1. drugs.com [drugs.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Molecular mechanism implicated in this compound-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound induces G1 phase arrest and apoptosis through inhibiting Akt activation in human non small lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study on the schedule-dependency of the interaction between this compound, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Note & Protocol: Accurate Pemetrexed IC50 Determination Using Folate-Free RPMI Medium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, which are essential for the synthesis of nucleotide precursors for DNA and RNA.[3][4][5] By targeting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), this compound effectively disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][4]
The efficacy of this compound is intrinsically linked to the intracellular concentration of folates.[6] Natural folates compete with this compound for cellular uptake via the reduced folate carrier (RFC) and for the enzymatic addition of glutamate (B1630785) residues by folylpolyglutamate synthetase (FPGS).[7][8] This polyglutamation is crucial as it traps this compound inside the cell and increases its inhibitory activity against its target enzymes.[1][2][7]
Standard cell culture media, such as RPMI-1640, contain folic acid, which can competitively inhibit the uptake and activity of this compound.[9][10] This competition leads to an underestimation of the drug's potency, resulting in inaccurately high half-maximal inhibitory concentration (IC50) values.[9] Therefore, to obtain a precise and reliable assessment of this compound's cytotoxic activity in vitro, it is critical to perform IC50 determination assays in a folate-deficient environment. This application note provides a detailed rationale and protocol for using folate-free RPMI medium to determine the IC50 of this compound.
Rationale for Using Folate-Free RPMI
The central challenge in accurately measuring this compound's potency in vitro is the confounding presence of folic acid in standard culture media.[10][11] The logical relationship is straightforward:
-
Competition for Uptake: this compound and natural folates share the same primary cellular uptake transporter, the reduced folate carrier (RFC).[7][8] High extracellular concentrations of folic acid will saturate the RFC, reducing the amount of this compound that can enter the cell.
-
Competition for Polyglutamation: Inside the cell, both this compound and folates are substrates for FPGS.[6][7] Elevated intracellular folate pools can decrease the rate and extent of this compound polyglutamation, leading to lower intracellular retention and reduced inhibitory activity.[6]
-
Impact on IC50: This competition results in a requirement for higher concentrations of this compound to achieve a cytotoxic effect, thereby artificially inflating the measured IC50 value.[9]
Using folate-free RPMI medium eliminates this competition, allowing for a more accurate reflection of the drug's intrinsic potency against the cancer cells being studied.
Data Presentation
| Media Type | Typical Folic Acid Concentration (mg/L) | Typical Folic Acid Concentration (µM) |
| Standard RPMI-1640 | 1.0 | ~2.27 |
| Folate-Free RPMI-1640 | 0.0 | 0.0 |
Concentrations are based on standard formulations.[12]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Culture Medium Notes |
| MSTO-211H | Mesothelioma | 0.0318 | 72h | RPMI-1640 |
| TCC-MESO-2 | Mesothelioma | 0.0323 | 72h | RPMI-1640 |
| A549 | NSCLC | ~1.82 - 2.0 | 48h | Not Specified |
| HCC827 | NSCLC | ~1.54 | 48h | Not Specified |
| H1299 | NSCLC | 0.29 | 96h | Not Specified |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and protocol used.[13][14][15] The use of folate-containing media in some of these examples may have resulted in higher IC50 values than would be observed in folate-free conditions.
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the folate-mediated synthesis of purines and pyrimidines. After entering the cell via the RFC, it is converted to active polyglutamated forms by FPGS. These forms are potent inhibitors of TS, DHFR, and GARFT, leading to the depletion of essential precursors for DNA and RNA synthesis.
Experimental Protocol: this compound IC50 Determination via MTT Assay
This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is the conversion of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17]
-
Cancer cell line of interest
-
Folate-Free RPMI-1640 Medium (e.g., Gibco™ 27016-021)[18][19]
-
Fetal Bovine Serum (FBS), preferably dialyzed to remove endogenous folates
-
Penicillin-Streptomycin solution (100X)
-
This compound Disodium
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Cell Culture Preparation:
-
Culture cells in folate-free RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Note: If transitioning cells from standard media, it is advisable to culture them in folate-free media for at least two passages to deplete intracellular folate stores before starting the assay.
-
Use cells that are in the logarithmic growth phase and have high viability (>95%).[9]
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend cells in fresh folate-free medium to a final concentration that will result in the desired seeding density (e.g., 5 x 10⁴ cells/mL for 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]
-
Include wells for "medium only" as a background control.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[4][20]
-
-
This compound Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock in folate-free culture medium to create a range of 2X working concentrations. A typical final concentration range might be 1 nM to 100 µM.[13]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO as the drug-treated wells.
-
-
MTT Assay and Absorbance Measurement:
-
After the 72-hour incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (including controls).[4][9]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[21]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.[21]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit a dose-response curve and calculate the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
-
Conclusion
The biological activity of this compound is highly sensitive to the concentration of folates in the cellular environment. To ensure the generation of accurate and reproducible in vitro cytotoxicity data, it is imperative to use a folate-free culture medium for IC50 determination. The protocol detailed in this application note provides a standardized method for assessing the potency of this compound, minimizing the confounding effects of media components and yielding more reliable data for preclinical drug evaluation and research.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. The role of this compound in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Significance of thymidylate synthase expression for resistance to this compound in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Adaptation of a chemosensitivity assay to accurately assess this compound in ex vivo cultures of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. captivatebio.com [captivatebio.com]
- 13. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to this compound Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Gibco RPMI 1640 Medium, no folic acid 500 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.fi]
- 19. biocompare.com [biocompare.com]
- 20. benchchem.com [benchchem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Pemetrexed and Cisplatin Combination Protocol: In Vitro Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of the combination therapy of pemetrexed and cisplatin (B142131). This combination is a standard treatment for advanced non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1]
Introduction
This compound is a multi-target antifolate agent that primarily inhibits key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] Cisplatin is a platinum-based DNA alkylating agent that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[1] The distinct mechanisms of action of these two drugs provide a strong rationale for their combined use, which often results in synergistic or additive cytotoxic effects against cancer cells.[1][3]
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound and cisplatin, alone and in combination, on various cancer cell lines.
Table 1: Comparative Cell Viability in A549 Lung Cancer Cells
| Treatment (72h) | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| This compound | 100 nM | ~85%[4] |
| Cisplatin | 200 nM | ~45%[4] |
| This compound + Cisplatin | 100 nM + 200 nM | ~60%[4] |
Table 2: Induction of Apoptosis in A549 Lung Cancer Cells
| Treatment (72h) | Concentration | Apoptotic Cells (%) |
| Control | - | ~5% |
| This compound | 100 nM | ~15%[4] |
| Cisplatin | 200 nM | ~35%[4] |
| This compound + Cisplatin | 100 nM + 200 nM | ~25%[4] |
Table 3: Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | Treatment | IC50 (µM) | % Survival (at specific conc.) |
| MeT-5A | Benign Mesothelial | Cisplatin | Not Specified | 68.54 ± 8.80[1] |
| This compound | Not Specified | 63.64 ± 1.39[1] | ||
| Cisplatin + this compound | Not Specified | 44.21 ± 1.42[1] | ||
| RAL | NSCLC | This compound | >100 (at 96h) | ~100%[5] |
| Cisplatin | >10 (at 96h) | ~71%[5] | ||
| Cisplatin + this compound | Not Reached | ~64%[5] |
Experimental Protocols
Cell Culture and Drug Preparation
A. Cell Culture:
-
Culture cancer cell lines (e.g., A549, MSTO-211H) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
B. Drug Preparation:
-
Dissolve this compound and cisplatin in a suitable solvent like DMSO or sterile water to create stock solutions.[1][6]
-
Further dilute the stock solutions in culture medium to the desired final concentrations for each experiment.[1]
Cytotoxicity Assay (WST-1/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium and allow them to adhere overnight.[1]
-
Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or their combination for a specified duration (e.g., 72 hours).[1][6] Include untreated and vehicle-treated wells as controls.
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time (e.g., 72 hours).[4][6]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]
DNA Fragmentation (TUNEL) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Treat cells grown on coverslips or in chamber slides with the drug combination.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.[1]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescein-dUTP according to the manufacturer's instructions.[1]
-
Visualization: Counterstain the nuclei with DAPI and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.[1]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of AKT, mTOR, ERK, as well as PARP and LC3).[1][7] Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Signaling Pathways and Mechanisms of Action
The combination of this compound and cisplatin impacts several critical signaling pathways involved in cell survival, proliferation, and death.
-
RAF/MEK/ERK Pathway: This pathway is crucial for cell growth and survival. Cisplatin monotherapy has been shown to be a potent inhibitor of this pathway in A549 cells.[4][7] The combination of both drugs results in an intermediate inhibitory effect.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of the cell cycle, apoptosis, and autophagy.[6][7] Both this compound and cisplatin, alone or in combination, can inhibit the AKT/mTOR signaling pathway, which can lead to the induction of autophagy.[6][7]
The sequence of drug administration can significantly influence the efficacy of the combination therapy. Some in vitro studies suggest that a sequential schedule of this compound followed by cisplatin may produce more synergistic effects than simultaneous administration.[1]
Visualizations
Caption: Experimental workflow for in vitro analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic effects of this compound in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin and this compound Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin and this compound Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Animal Models for Pemetrexed-Induced Nephrotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of an established animal model for studying pemetrexed-induced nephrotoxicity, particularly in combination with cisplatin (B142131). The provided protocols offer standardized methods for inducing and evaluating kidney damage in a murine model, facilitating research into the mechanisms of nephrotoxicity and the development of potential therapeutic interventions.
I. Introduction to this compound-Induced Nephrotoxicity
This compound is a multitargeted antifolate agent widely used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] Despite its therapeutic efficacy, nephrotoxicity is a recognized complication.[1] The co-administration of this compound with other nephrotoxic agents, such as cisplatin, can exacerbate kidney injury.[2][3] Understanding the underlying mechanisms and having reliable animal models are crucial for developing strategies to mitigate this adverse effect.
This document outlines a mouse model of this compound and cisplatin-induced nephrotoxicity, detailing the experimental procedures, key biomarkers for assessment, and the underlying pathological mechanisms involving oxidative stress and apoptosis.[1][2][4]
II. Mouse Model of this compound-Cisplatin Induced Nephrotoxicity
A murine model utilizing C57BL/6J mice has been effectively used to investigate the nephrotoxic effects of a this compound and cisplatin combination therapy.[2][3][5]
Experimental Design
Figure 1: Experimental Workflow for the this compound-Cisplatin Nephrotoxicity Mouse Model.
III. Data Presentation: Key Biomarkers of Nephrotoxicity
The following tables summarize the quantitative data for key biomarkers of kidney injury observed in the described mouse model. Data is presented as mean ± SEM.
| Treatment Group | Plasma Creatinine (B1669602) (mg/dL) | Plasma BUN (mg/dL) | Plasma SDMA (µg/dL) | Urine NGAL (ng/mL) | Urine ACR (µg/mg) |
| Control | ~0.15 | ~20 | ~0.4 | ~50 | ~25 |
| This compound (10 mg/kg) | ~0.18 | ~22 | ~0.45 | ~60 | ~30 |
| Cisplatin (1 mg/kg) | ~0.20 | ~25 | ~0.5 | ~75 | ~40 |
| This compound + Cisplatin | ~0.35 | ~45 | ~0.8 | ~200 | ~100 |
| Table 1: Summary of Renal Injury Biomarkers. | |||||
| Note: Values are estimations based on graphical data from Iwhiwhu et al. (2024)[6]. Indicates a significant increase compared to control, this compound alone, and cisplatin alone groups. |
IV. Experimental Protocols
A. Induction of this compound-Cisplatin Nephrotoxicity in Mice
1. Animals:
-
House animals in standard conditions with ad libitum access to food and water.
-
Allow for a minimum of one week of acclimatization before the start of the experiment.
2. Reagents:
-
This compound (dissolved in Captisol® or a similar suitable vehicle).
-
Cisplatin (dissolved in Captisol® or saline).
-
Vehicle control (e.g., Captisol®).
3. Dosing and Administration:
-
Randomly divide mice into four groups (n=6 per group):
-
Administer injections every other day for two weeks (a total of 6 doses).[2]
4. Sample Collection:
-
On day 3 after the final dose, perform necropsy.
-
Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.
-
Collect urine directly from the bladder.
-
Harvest kidneys for histopathological analysis.
B. Measurement of Renal Function Biomarkers
1. Plasma Creatinine Assay:
-
Principle: Enzymatic or HPLC-based methods are recommended for accurate measurement in mice.[2]
-
Protocol (Enzymatic Method):
-
Collect plasma and store at -80°C until analysis.
-
Use a commercially available enzymatic creatinine assay kit.
-
Follow the manufacturer's instructions for the preparation of reagents, standards, and samples.
-
Typically, the assay involves the conversion of creatinine to a detectable product, measured colorimetrically or fluorometrically.
-
2. Blood Urea (B33335) Nitrogen (BUN) Assay:
-
Principle: Colorimetric assay based on the urease reaction.
-
Protocol:
-
Use a commercial BUN colorimetric detection kit.
-
Dilute plasma samples as recommended by the kit manufacturer (e.g., 1:10 to 1:20).
-
Prepare a standard curve using the provided urea standards.
-
Add reagents to standards and samples in a 96-well plate.
-
Incubate at room temperature and measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate BUN concentration based on the standard curve.
-
3. Symmetric Dimethylarginine (SDMA) Assay:
-
Principle: Competitive ELISA or LC-MS/MS.
-
Protocol (ELISA):
-
Use a commercially available mouse SDMA ELISA kit.
-
Prepare plasma samples and standards according to the kit's instructions.
-
The assay typically involves a competitive binding process between SDMA in the sample and a labeled SDMA conjugate for a limited number of antibody binding sites on the microplate.
-
After incubation and washing steps, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of SDMA in the sample.
-
4. Urine Neutrophil Gelatinase-Associated Lipocalin (NGAL) Assay:
-
Principle: Sandwich ELISA.
-
Protocol:
-
Use a mouse NGAL ELISA kit.
-
Collect urine and centrifuge to remove debris. Store at -80°C.
-
Dilute urine samples as required.
-
Add standards and samples to the antibody-coated microplate.
-
Follow the kit's procedure for the addition of detection antibody, enzyme conjugate, and substrate.
-
Measure the absorbance and calculate the NGAL concentration from the standard curve.
-
5. Urine Albumin-to-Creatinine Ratio (ACR):
-
Principle: Measurement of both albumin and creatinine in a spot urine sample to normalize for urine concentration.
-
Protocol:
-
Urine Albumin: Use a mouse albumin ELISA kit.
-
Urine Creatinine: Use a creatinine assay kit (enzymatic or colorimetric).
-
Follow the respective kit protocols for each measurement.
-
Calculate the ACR by dividing the albumin concentration (in µg/mL) by the creatinine concentration (in mg/mL).
-
C. Histopathological Analysis of Kidney Tissue
1. Tissue Processing:
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on glass slides.
2. Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Periodic acid-Schiff (PAS) staining can also be used to visualize basement membranes and brush borders.
3. Histopathological Scoring of Acute Tubular Injury:
-
Principle: A semi-quantitative scoring system is used to assess the degree of renal tubular injury.
-
Scoring Criteria: [7][8][9][10]
-
0: Normal histology.
-
1 (Mild): Focal tubular epithelial cell swelling, vacuolization, and/or isolated cell necrosis.
-
2 (Moderate): More widespread tubular degeneration, necrosis, and loss of brush border. Presence of granular casts in tubular lumens.
-
3 (Severe): Extensive tubular necrosis, sloughing of epithelial cells, and dense cast formation. Dilation of tubules.
-
-
Evaluate multiple fields of view from the cortex and outer medulla of each kidney section and assign an average score.
V. Signaling Pathways in this compound-Cisplatin Nephrotoxicity
The nephrotoxicity induced by the combination of this compound and cisplatin is believed to be mediated through a synergistic increase in oxidative stress and apoptosis in renal tubular epithelial cells.[2][4][11]
Figure 2: Proposed Signaling Pathway of this compound-Cisplatin Induced Nephrotoxicity.
This pathway highlights the central role of reactive oxygen species (ROS) in initiating a cascade of events including mitochondrial dysfunction and DNA damage, ultimately leading to apoptosis and inflammation within the renal tubules, culminating in acute kidney injury.[11][12][13]
VI. Conclusion
The animal model and protocols described herein provide a robust framework for investigating this compound-induced nephrotoxicity. By utilizing a combination of in vivo experiments, biomarker analysis, and histopathology, researchers can effectively evaluate the mechanisms of kidney damage and assess the efficacy of potential renoprotective agents. The detailed methodologies and summarized data serve as a valuable resource for scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. A low-dose this compound-cisplatin combination regimen induces significant nephrotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low-dose this compound-cisplatin combination regimen induces significant nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Histopathological and Immunohistochemical Study of Acute Tubular Injury in Native Kidney Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute kidney injury pathology and pathophysiology: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced nephrotoxicity is associated with oxidative stress, redox state unbalance, impairment of energetic metabolism and apoptosis in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Farrerol Attenuates Cisplatin-Induced Nephrotoxicity by Inhibiting the Reactive Oxygen Species-Mediated Oxidation, Inflammation, and Apoptotic Signaling Pathways [frontiersin.org]
Quantifying Pemetrexed Polyglutamylation in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent widely used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.[1][2] Its mechanism of action relies on the inhibition of several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, ultimately disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4] A critical step in the activation and retention of this compound within tumor cells is its conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5][6] These polyglutamated metabolites are more potent inhibitors of the target enzymes and are retained intracellularly for longer periods, leading to sustained cytotoxic effects.[6]
The extent of this compound polyglutamylation can vary significantly between different cancer cell lines and tumors, influencing their sensitivity to the drug.[5] Therefore, accurate quantification of intracellular this compound and its polyglutamated forms (PMTX-PGs) in cell lysates is crucial for preclinical drug development, mechanism of action studies, and potentially for predicting clinical response. This document provides detailed application notes and protocols for the quantification of this compound polyglutamylation in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound Metabolism and Mechanism of Action
This compound is transported into cancer cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[7] Once inside the cell, FPGS sequentially adds glutamate (B1630785) residues to this compound, forming a series of polyglutamated derivatives (PMTX-PGn, where n is the number of added glutamate moieties). These polyglutamated forms exhibit enhanced inhibitory activity against key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][7] The inhibition of these enzymes leads to the depletion of nucleotide pools, resulting in cell cycle arrest and apoptosis. The intracellular accumulation of this compound polyglutamates is counteracted by the action of γ-glutamyl hydrolase (GGH), which removes the glutamate residues.[7]
Quantitative Data Presentation
The following table summarizes representative quantitative data for this compound polyglutamylation in the H2122 non-small cell lung cancer cell line. This data is intended to serve as a reference for expected intracellular concentrations.
| Analyte | Peak Concentration (pmol/10^6 cells) | Time to Peak (hours) |
| This compound-Glu5 | 9.9 | 7.5 |
| This compound-Glu6 | 5.7 | 12.5 |
| Data derived from a study on H2122 cells exposed to 30 µM this compound for 4 hours, followed by a drug-free period. |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound and its polyglutamated forms in cell lysates. The method is adapted from established protocols for intracellular antifolate analysis.
Materials and Reagents
-
This compound and its polyglutamated standards (PMTX-PG1, PMTX-PG2, etc.)
-
Stable isotope-labeled internal standards (e.g., [¹³C₅, ¹⁵N₁]-labeled this compound polyglutamates)
-
Cancer cell line of interest (e.g., A549, H460, PC9)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Deionized water, ice-cold
-
Perchloric acid (PCA), ~10% (v/v), ice-cold
-
RIPA buffer (or other suitable lysis buffer)
-
γ-glutamylhydrolase inhibitor (e.g., DON)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) bicarbonate
-
Methanol, LC-MS grade
-
BCA Protein Assay Kit
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Sonicator (optional)
-
Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Experimental Procedure
3.1. Cell Culture and Treatment
-
Seed the cancer cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentration of this compound for a specified duration. Include untreated control wells.
3.2. Cell Harvesting and Washing
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
For adherent cells, detach them using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, directly collect them by centrifugation.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet again with ice-cold PBS.
3.3. Cell Lysis and Protein Precipitation
-
Resuspend the cell pellet in a known volume of ice-cold deionized water (e.g., 200 µL per 10^6 cells) to induce hypotonic lysis.
-
Alternatively, for a more robust lysis, resuspend the cell pellet in RIPA buffer containing a γ-glutamylhydrolase inhibitor.
-
Vortex the cell suspension vigorously for 30 seconds and/or sonicate on ice.
-
Add an equal volume of ice-cold 10% perchloric acid to the cell lysate to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
3.4. Sample Preparation for LC-MS/MS
-
Carefully collect the supernatant, which contains this compound and its polyglutamated forms.
-
Spike the supernatant with the internal standard solution.
-
The sample is now ready for injection into the LC-MS/MS system. If not analyzed immediately, store at -80°C.
3.5. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 10.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to separate this compound and its polyglutamates.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity for the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of specific precursor-to-product ion transitions for each analyte and internal standard.
-
3.6. Data Analysis
-
Construct a calibration curve for each analyte using the prepared standards.
-
Quantify the concentration of this compound and each polyglutamate species in the cell lysates based on the peak area ratios of the analyte to the internal standard.
-
Normalize the concentrations to the cell number (e.g., pmol/10^6 cells) or to the total protein content of the cell lysate as determined by a BCA assay.
Summary and Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound polyglutamylation in cancer cell lysates. Accurate measurement of intracellular this compound and its active metabolites is essential for understanding the drug's pharmacology and for the development of more effective cancer therapies. The use of LC-MS/MS provides the necessary sensitivity and specificity for this application. By following the detailed methodologies, researchers can obtain reliable and reproducible data to advance their studies in cancer research and drug development.
References
- 1. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of intracellular methotrexate and methotrexate-polyglutamate metabolite concentrations in erythrocytes by ultrafast matrix-assisted laser desorption/ionization triple quadrupole tandem mass spectrometry. – MS Imaging [ms-imaging.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sample Preparation for Mass Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing Pemetrexed-Resistant NSCLC Cell Lines
Introduction
Pemetrexed is a multi-targeted antifolate drug widely used in the treatment of non-squamous non-small cell lung cancer (NSCLC).[1] It primarily functions by inhibiting thymidylate synthase (TS), a crucial enzyme in the synthesis of DNA.[1] However, the development of resistance to this compound is a significant clinical obstacle, limiting its long-term effectiveness.[2] The establishment of this compound-resistant NSCLC cell lines in vitro is a critical step for elucidating the molecular mechanisms underlying this resistance and for the preclinical assessment of novel therapeutic strategies designed to overcome it.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of this compound-resistant NSCLC cell lines. The protocols detailed herein utilize common NSCLC cell lines, such as A549 and PC-9, as illustrative examples.
Key Mechanisms of this compound Resistance
Acquired resistance to this compound is a multifactorial process. The most frequently observed mechanism is the overexpression of its primary target, thymidylate synthase (TS).[1][3] Elevated levels of TS can effectively titrate the drug, thereby diminishing its inhibitory effect.[1] Other significant mechanisms of resistance include:
-
Increased expression of dihydrofolate reductase (DHFR): DHFR is another target of this compound and is involved in folate metabolism.[1][4]
-
Altered expression of folate transporters: Reduced expression of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is responsible for transporting this compound into the cell, can limit drug uptake.[5][6][7]
-
Changes in folylpoly-γ-glutamate synthetase (FPGS) activity: FPGS mediates the polyglutamation of this compound, a process that traps the drug intracellularly and potentiates its inhibitory activity. Decreased FPGS activity leads to lower intracellular drug concentrations.[8]
-
Activation of survival signaling pathways: The activation of pro-survival pathways, such as the PI3K/Akt pathway, can promote cell survival and proliferation in the presence of this compound.[6][7]
-
Epithelial-to-mesenchymal transition (EMT): An activated EMT program has been associated with this compound resistance in NSCLC cell lines.[8]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) | Fold Resistance |
| PC-9 | Parental | 0.080 ± 0.0053 | - |
| Resistant (PC-9/PEM) | 3.34 ± 0.29 | ~42 | |
| A549 | Parental | 1.82 ± 0.17 | - |
| Resistant (A549/PEM) | >10 (Specific value varies by study) | >5.5 | |
| NCI-H460 | Parental | Not specified | - |
| Resistant (NCI-H460/PMT) | Significantly higher than parental | Not specified |
Data compiled from multiple sources.[3][9]
Table 2: Alterations in Gene and Protein Expression Associated with this compound Resistance
| Gene/Protein | Change in Resistant Cells | Method of Detection |
| Thymidylate Synthase (TS/TYMS) | Upregulation | qPCR, Western Blot |
| Dihydrofolate Reductase (DHFR) | Upregulation (cell line dependent) | qPCR, Western Blot |
| SLC19A1 (RFC) | Downregulation | qPCR |
| ABCB1 | Upregulation | qPCR, Western Blot |
| Phospho-Akt | Upregulation | Western Blot |
This table summarizes common findings; specific changes can be cell-line dependent.[3][4][5][6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Characterization of this compound-resistant NCI-H4...: Ingenta Connect [ingentaconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Novel drug-resistance mechanisms of this compound-treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel drug-resistance mechanisms of this compound-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pemetrexed Administration in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Pemetrexed in patient-derived xenograft (PDX) models, a critical preclinical tool in oncology research. This document outlines the mechanism of action of this compound, detailed protocols for its use in PDX models, and methods for evaluating its efficacy.
Introduction to this compound and PDX Models
This compound is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, ultimately disrupting DNA and RNA synthesis in cancer cells. It is a standard-of-care chemotherapy for non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.
Patient-derived xenograft (PDX) models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse.[1] These models are highly valued in preclinical research as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering a more predictive platform for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[2][3]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting three key enzymes in the folate metabolic pathway:
-
Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component of DNA.
-
Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Both are involved in the de novo purine synthesis pathway.[4]
By inhibiting these enzymes, this compound depletes the cellular pools of nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5]
Data Presentation: this compound Dosing in Preclinical Models
The following tables summarize quantitative data from preclinical studies on this compound administration in mouse models. It is important to note that optimal dosing can vary depending on the PDX model, tumor type, and experimental goals.
Table 1: this compound Monotherapy Dosing Regimens
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| 10 | Intraperitoneal (IP) | Every other day for 2 weeks (3x/week) | Male mice | Not specified (nephrotoxicity study) | [6] |
| 150 | Not specified | Twice a week | Orthotopic NSCLC xenograft | Lung Adenocarcinoma (A549 cells) | [7] |
| 200 | Intravenous (IV) | Single dose or two doses (day 3 and 10) | Non-tumor bearing and medulloblastoma models | Medulloblastoma | [5] |
Table 2: this compound Combination Therapy Dosing Regimens
| This compound Dose (mg/kg) | Combination Agent(s) & Dose | Route of Administration | Dosing Schedule | Mouse Model | Tumor Type | Reference |
| 10 | Cisplatin (1 mg/kg) | Intraperitoneal (IP) | Every other day for 2 weeks (3x/week) | Male mice | Not specified (nephrotoxicity study) | [6] |
| 2.1 | Folic Acid Nanoformulation | Intravenous (IV) | Three times over 3 days | BALB/c mice | Colorectal Cancer (CT26 cells) | [7] |
Note on Dose Conversion: The standard clinical dose of this compound is 500 mg/m². Converting this to a mouse equivalent dose (mg/kg) requires allometric scaling. A common conversion factor from human to mouse is to divide the human mg/m² dose by 12.3, resulting in an approximate mouse dose of 40.65 mg/kg. However, empirical dose-finding studies in specific PDX models are recommended.
Experimental Protocols
The following protocols provide a general framework for this compound administration in PDX models. All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
PDX Model Establishment and Cohort Formation
-
Tumor Implantation: Surgically resected human tumor tissue is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid, NSG).
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Cohort Randomization: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
This compound Formulation and Administration
-
Reconstitution: this compound for injection is typically a lyophilized powder. Reconstitute the powder with 0.9% Sodium Chloride Injection to the desired stock concentration as per the manufacturer's instructions. The resulting solution should be clear and colorless to yellow or green-yellow.[6]
-
Dilution: Further dilute the reconstituted this compound solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection.
-
Administration Route: this compound can be administered via intravenous (IV) or intraperitoneal (IP) injection. The choice of route may depend on the experimental design and the specific PDX model.
-
Vitamin Supplementation: To mitigate the toxicity of this compound, particularly myelosuppression, it is common practice in clinical settings to administer folic acid and vitamin B12.[8] While not always reported in preclinical studies, researchers may consider a similar supplementation regimen in mice, which would need to be optimized for the animal model.
-
Dexamethasone (B1670325) Premedication: In clinical use, dexamethasone is given to reduce the incidence and severity of skin reactions.[8] This may also be considered in PDX studies, particularly if skin toxicity is observed.
Efficacy Evaluation
-
Tumor Volume Measurement: Monitor tumor volume in both the treatment and control groups throughout the study.
-
Body Weight and Animal Health: Record the body weight of each mouse at the time of tumor measurement. Monitor the general health of the animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. A weight loss of more than 15-20% may necessitate a dose reduction or cessation of treatment.[9]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as a percentage:
-
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
-
-
Other Metrics: Other efficacy metrics can include the time to tumor doubling, tumor regression, and survival analysis.
Conclusion
The use of this compound in PDX models provides a powerful platform for preclinical evaluation of its anti-tumor activity in a system that closely mirrors human cancer. By following standardized protocols for model establishment, drug administration, and efficacy assessment, researchers can generate robust and clinically relevant data to inform the development of novel cancer therapies. Careful consideration of dosing, administration route, and supportive care measures will enhance the reproducibility and translational value of these studies.
References
- 1. This compound combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound injection, Concentrate: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Impact of this compound chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. getwelloncology.com [getwelloncology.com]
- 5. Phase i study of 'dose-dense' this compound plus carboplatin/radiotherapy for locally advanced non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pemetrexed Resistance in NSCLC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with pemetrexed resistance in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifolate drug that primarily targets thymidylate synthase (TYMS), a key enzyme in the synthesis of thymidine, which is essential for DNA replication.[1][2][3] By inhibiting TYMS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4][5][6]
Q2: What are the common mechanisms of acquired resistance to this compound in NSCLC cell lines?
Several mechanisms contribute to this compound resistance. These can be broadly categorized as:
-
Target-related alterations: Increased expression or amplification of the TYMS gene is a primary mechanism of resistance.[1][2][3][4]
-
Reduced drug uptake and retention: Decreased expression of the solute carrier family 19 member 1 (SLC19A1), a folate transporter responsible for this compound uptake, can lead to resistance.[1][2] Additionally, defective polyglutamylation, a process that traps the drug inside the cell, can reduce its efficacy.[4][5]
-
Activation of bypass signaling pathways: Upregulation of survival pathways, such as the PI3K/Akt pathway, can confer resistance to this compound-induced apoptosis.[1][2] In EGFR-mutated NSCLC cells, resistance to this compound can be associated with EGFR-independent Akt activation.[1][2]
-
Enhanced DNA repair: Increased activity of DNA repair mechanisms can counteract the DNA damage induced by this compound.[4]
-
Cancer Stem Cells (CSCs) and Epithelial-to-Mesenchymal Transition (EMT): The presence of a cancer stem cell-like population and the activation of EMT have been linked to this compound resistance.[4][7][8] The BMI1/Sp1/TS axis has been identified as a key pathway in this process.[7][8]
Q3: How can I establish a this compound-resistant NSCLC cell line in the lab?
This compound-resistant cell lines can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over an extended period.[5][9][10] The process typically involves:
-
Determining the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line.
-
Culturing the cells in a medium containing a low concentration of this compound (e.g., below the IC50).
-
Gradually increasing the this compound concentration in the culture medium as the cells adapt and resume proliferation.
-
Periodically assessing the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results when determining this compound IC50.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency. Always visually inspect the wells after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting Tip: Avoid using the outermost wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Problem 2: Difficulty in detecting changes in TYMS protein expression by Western blot in resistant cells.
-
Possible Cause 1: Low protein abundance.
-
Troubleshooting Tip: Increase the amount of protein loaded onto the gel. Use a sensitive chemiluminescent substrate. Consider using a positive control, such as a cell line known to overexpress TYMS.
-
-
Possible Cause 2: Poor antibody quality.
-
Troubleshooting Tip: Use a validated antibody specific for TYMS. Check the antibody datasheet for recommended applications and dilutions. Test different antibody concentrations to optimize the signal-to-noise ratio.
-
-
Possible Cause 3: Inefficient protein extraction.
-
Troubleshooting Tip: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or mechanical disruption.
-
Problem 3: My this compound-resistant cell line shows cross-resistance to other chemotherapeutic agents.
-
Possible Cause 1: Upregulation of multidrug resistance (MDR) transporters.
-
Troubleshooting Tip: Investigate the expression of ABC transporters like ABCG2 (BCRP) and ABCC family members, which can efflux a broad range of drugs. Use qPCR or Western blotting to assess their expression levels.
-
-
Possible Cause 2: Activation of general cell survival pathways.
-
Troubleshooting Tip: Analyze key survival signaling pathways such as PI3K/Akt and MAPK/ERK. Phospho-specific antibodies can be used in Western blotting to assess the activation status of these pathways.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| PC-9 | ~0.1 | >10 | >100 |
| A549 | ~0.5 | >10 | >20 |
| H1355 | ~1.0 | Not Reported | Not Applicable |
Data is approximate and compiled from various sources. Actual IC50 values may vary depending on experimental conditions.[2][7]
Table 2: Gene Expression Changes Associated with this compound Resistance
| Gene | Change in Resistant Cells | Function | Reference |
| TYMS | Upregulated | This compound Target | [1][2] |
| SLC19A1 | Downregulated | Drug Uptake | [1][2] |
| BMI1 | Upregulated | Cancer Stemness, EMT | [7][8] |
| SP1 | Upregulated | Transcription Factor for TYMS | [7] |
| ZEB1 | Upregulated | EMT Marker | [7] |
| SNAIL1 | Upregulated | EMT Marker | [7] |
Detailed Experimental Protocols
1. Establishment of a this compound-Resistant NSCLC Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to the drug.[9][10]
-
Materials:
-
Parental NSCLC cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or WST-8).
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Initially, a significant number of cells will die. Monitor the culture closely and replace the medium with fresh this compound-containing medium every 3-4 days.
-
When the surviving cells start to proliferate and reach 70-80% confluency, subculture them.
-
Once the cells are stably growing in the initial this compound concentration, gradually increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat the process of gradual dose escalation. This entire process can take several months.
-
Periodically determine the IC50 of the cell population to track the development of resistance.
-
A resistant cell line is considered established when its IC50 is significantly higher (e.g., >10-fold) than the parental line.
-
The established resistant cell line should be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
2. Cell Viability Assay (WST-8)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[5]
-
Materials:
-
NSCLC cell lines (parental and resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
-
-
Procedure:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Western Blot Analysis for TYMS and p-Akt
This protocol is for detecting the expression levels of total TYMS and phosphorylated Akt (a marker of PI3K/Akt pathway activation).[1][5]
-
Materials:
-
Parental and this compound-resistant NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TYMS, anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Caption: Key mechanisms of this compound action and resistance in NSCLC cells.
Caption: Workflow for studying this compound resistance in NSCLC cell lines.
Caption: The BMI1-mediated signaling pathway in this compound resistance.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Novel drug-resistance mechanisms of this compound-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of resistance to this compound in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. BMI1-Mediated this compound Resistance in Non-Small Cell Lung Cancer Cells Is Associated with Increased SP1 Activation and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of high folate media on Pemetrexed IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Pemetrexed IC50 values, with a specific focus on the influence of cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound IC50 values are significantly higher than expected. What is a common cause for this?
A1: A primary reason for unexpectedly high this compound IC50 values is the folate concentration in your cell culture medium.[1] this compound is an antifolate drug, and its activity is competitively inhibited by folates present in the medium.[1] Standard media like RPMI-1640 contain high levels of folic acid, which can compete with this compound for cellular uptake and binding to its target enzymes, thereby masking its true potency.[2]
Troubleshooting Steps:
-
Assess Media Folate Concentration: Review the formulation of your cell culture medium. Media such as DMEM can contain significantly higher concentrations of folic acid compared to others like RPMI 1640, which can lead to higher IC50 values.[3]
-
Switch to Low-Folate Medium: For this compound sensitivity assays, it is highly recommended to use a folate-deficient or low-folate medium to minimize competitive inhibition.[1]
-
Pre-incubation in Low-Folate Medium: Before drug treatment, wash the cells with PBS and switch to a low-folate medium for a period to deplete intracellular folate stores.[1]
Q2: We observe significant variability in this compound IC50 values between experiments. What could be the source of this inconsistency?
A2: Inconsistent IC50 values for this compound often stem from variability in cell culture conditions and assay protocols.
Troubleshooting Steps:
-
Standardize Cell Culture Medium: Ensure the same medium formulation and lot are used for all experiments to maintain consistent folate levels.[1]
-
Consistent Cell Seeding and Passage Number: Use cells within a consistent and low passage number range, and ensure accurate and uniform cell seeding density across all wells.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular metabolism and drug response.[1]
-
This compound Preparation and Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot and store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.[1]
-
Consistent Incubation Time: The duration of drug exposure significantly impacts the IC50 value. A 72-hour incubation is common for this compound assays. Ensure the incubation time is consistent across all experiments.[1]
Q3: How does the cellular uptake and metabolism of this compound influence its efficacy in relation to folate levels?
A3: this compound enters the cell via the reduced folate carrier (RFC).[1] Once inside, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamation is crucial as it traps the drug inside the cell and increases its inhibitory activity against its target enzymes.[1] High levels of intracellular folates can inhibit the activity of FPGS, leading to reduced polyglutamation of this compound and consequently, decreased cytotoxic effect.[4]
Data Presentation
The concentration of folate in the cell culture medium has a substantial impact on the apparent IC50 value of this compound. As the extracellular folate concentration increases, a higher concentration of this compound is required to achieve 50% inhibition of cell growth.
Table 1: Effect of Extracellular 5-Formyltetrahydrofolate (a Folate Source) on this compound IC50 in A549 Lung Cancer Cells
| 5-Formyltetrahydrofolate Concentration | Estimated this compound IC50 |
| 1.6 nM | ~10 nM |
| 4 nM | ~15 nM |
| 10 nM | ~25 nM |
| 25 nM | ~40 nM |
| 62.5 nM | ~70 nM |
Data in this table are estimated from graphical representations in the cited literature and are intended for illustrative purposes.[4]
Experimental Protocols
Protocol for Determining this compound IC50 using MTT Assay
This protocol outlines the key steps for assessing the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
Parental cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate-deficient cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in your standard complete medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Resuspend the cells in fresh, folate-deficient medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in the folate-deficient medium at 2X the final desired concentrations.
-
Gently aspirate the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (untreated control).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: this compound mechanism of action and folate competition.
Caption: Experimental workflow for this compound IC50 determination.
References
Pemetrexed Instability in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Pemetrexed in aqueous solutions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.
Troubleshooting Guide: Resolving Common this compound Solution Issues
This guide addresses specific problems you may encounter during your experiments with this compound aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidative Degradation: this compound is susceptible to oxidation, which is a primary cause of color change.[1] | • Use Antioxidants: Incorporate antioxidants like N-acetylcysteine (NAC) for chemical stability or sodium sulfite (B76179) to prevent color change.[2][3] • Deoxygenate Solutions: Purge your solvent and the headspace of your container with an inert gas such as nitrogen to minimize dissolved oxygen.[1] Aim for dissolved oxygen levels below 1 ppm and headspace oxygen below 1%.[4] • Protect from Light: Store solutions protected from light to prevent photolytic degradation.[5] |
| Precipitation or Particulate Formation | pH Imbalance: this compound's solubility is pH-dependent, with decreased solubility at lower pH. Significant degradation is observed at a pH below 6.[1][2] Concentration Exceeds Solubility: The concentration of this compound in the solution may be too high for the given solvent or conditions.[6] Temperature Fluctuations: Changes in temperature can affect solubility.[6] Physical Instability in Storage: Microparticulates can form, especially during refrigerated storage in PVC bags for periods longer than 24 hours.[3][7] | • Maintain Optimal pH: Adjust and maintain the pH of the solution within the optimal range of 7.0 to 8.0.[1] • Verify Concentration Limits: Ensure your working concentration is below the solubility limit in your specific medium. For instance, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] • Controlled Dilution: When preparing dilutions, add the stock solution dropwise to the diluent while gently mixing to avoid localized high concentrations.[6] • Storage Container and Duration: For prolonged storage, consider using polyolefin containers instead of PVC. Limit refrigerated storage of diluted solutions to 24 hours to minimize particulate formation.[3][7] |
| Inconsistent Analytical Results (HPLC) | Non-Optimized HPLC Method: The analytical method may not be stability-indicating, leading to poor separation of this compound from its degradation products. | • Method Optimization: Adjust the mobile phase composition, pH, column temperature, and consider using a different column chemistry (e.g., C8 instead of C18) to improve separation.[5] • Use a Validated Method: Employ a validated, stability-indicating HPLC method specifically designed for this compound and its known degradants. |
| Rapid Loss of this compound Concentration | Chemical Degradation: This can be due to oxidation or hydrolysis, accelerated by factors like improper pH, exposure to oxygen, light, or high temperatures.[5][8] | • Implement Stabilization Strategies: Utilize antioxidants, maintain optimal pH (7.0-8.0), protect from light, and deoxygenate solutions as described above.[1][2] • Control Temperature: Store solutions at recommended temperatures. While refrigeration can slow degradation, be mindful of potential precipitation with prolonged storage.[3][7] |
Frequently Asked Questions (FAQs)
Chemical Stability
Q1: What are the primary degradation pathways of this compound in aqueous solutions?
A1: this compound primarily degrades through two main pathways: oxidation and hydrolysis.[5][8] Oxidation is often the dominant degradation mechanism in aqueous solutions, leading to the formation of several degradation products.[2] Hydrolysis can also occur, particularly under acidic or alkaline conditions.[2]
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several key degradation products. The main oxidative degradants include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[2][9] Under acidic conditions, hydrolysis can lead to the formation of des-glutamate and glutamic acid.[2][9]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is highly dependent on pH. A pH range of 7.0 to 8.0 is considered optimal for stability.[1] Significant degradation has been observed at a pH below 6.[2] The reconstituted commercial product, Alimta®, has a pH between 6.6 and 7.8.[10]
Q4: What is the effect of temperature on this compound stability?
A4: Elevated temperatures accelerate the degradation of this compound.[8] While refrigeration (2-8°C) can improve chemical stability for extended periods, it may lead to the formation of microparticulates, especially in PVC bags.[3][7]
Q5: How can I minimize oxidative degradation of this compound?
A5: To minimize oxidation, it is crucial to reduce the exposure of the solution to oxygen. This can be achieved by:
-
Using Antioxidants: N-acetylcysteine (NAC) has been shown to be effective in preventing chemical degradation, while sodium sulfite is effective at preventing color change.[2][3]
-
Inert Gas Purging: Purging the solution and the container's headspace with an inert gas like nitrogen can significantly reduce dissolved oxygen levels.[1] Studies suggest maintaining dissolved oxygen below 1 ppm and headspace oxygen below 1% for improved stability.[4]
Physical Stability
Q6: I've observed a precipitate in my this compound solution after preparing it for cell culture. What should I do?
A6: Precipitation can occur for several reasons, including exceeding the solubility limit, improper pH of the media, or localized high concentrations during dilution.[6] To troubleshoot this:
-
Ensure the final concentration in your cell culture medium is below this compound's solubility limit.
-
Verify that the pH of your final solution is within the optimal range (7.0-8.0).
-
Add the this compound stock solution to the medium slowly and with gentle agitation.
-
Consider preparing fresh solutions for each experiment to avoid issues related to long-term storage.
Q7: Is it normal to see particulate matter in refrigerated this compound solutions?
A7: The formation of microparticulates has been reported in this compound solutions, particularly when stored in PVC bags at refrigerated temperatures for more than 24 hours.[3][7] While the solution may remain chemically stable, this physical instability is a concern. To mitigate this, limit refrigerated storage of diluted solutions to 24 hours or consider using polyolefin containers.[3][7][9]
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations | References |
| pH | Highly pH-dependent; significant degradation below pH 6. | Maintain pH between 7.0 and 8.0. | [1][2] |
| Oxygen | Major degradation pathway is oxidation. | Purge with nitrogen; use antioxidants (NAC, sodium sulfite). | [1][2][4] |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended temperatures; be aware of precipitation risk with prolonged refrigeration. | [3][7][8] |
| Light | Can induce photolytic degradation. | Protect solutions from light. | [5] |
| Concentration | Higher concentrations can improve stability to a certain extent. | An increase from 12.5 to 50 mg/mL has shown increased stability. | [2] |
| Storage Container | PVC bags can lead to microparticulate formation with refrigerated storage. | Use polyolefin containers for longer storage. | [3][7][9] |
Table 2: Stability of this compound Solutions under Different Storage Conditions
| Concentration & Diluent | Storage Container | Temperature | Duration | Stability Findings | References |
| 2, 10, and 20 mg/mL in 5% Dextrose or 0.9% NaCl | PVC bags | 23°C (Room Temp) | 2 days | Chemically stable. | [7] |
| 2, 10, and 20 mg/mL in 5% Dextrose or 0.9% NaCl | PVC bags | 4°C (Refrigerated) | 31 days | Chemically stable, but significant microparticulate formation after 24 hours. | [7] |
| 25 mg/mL in 0.9% NaCl | Polypropylene syringes | 23°C (Room Temp) | 2 days | Physically and chemically stable. | [11] |
| 25 mg/mL in 0.9% NaCl | Polypropylene syringes | 4°C (Refrigerated) | 31 days | Physically and chemically stable. | [11] |
| 2 and 13.5 mg/mL in 0.9% NaCl | Viaflo infusion bags | 2-8°C | 21 days | Deemed appropriate shelf life based on increase in related substances. | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound disodium (B8443419) powder in a sterile container.
-
Solvent Selection: For a concentrated stock solution, use a suitable solvent such as DMSO. The solubility of this compound disodium in DMSO is up to 100 mM.[6] For direct use or intermediate dilutions, preservative-free 0.9% Sodium Chloride Injection or a suitable buffer can be used.
-
Dissolution: Add the calculated volume of solvent to the this compound powder. Vortex or gently warm the solution (if using DMSO) to ensure complete dissolution. The solution should be clear.
-
Sterilization: If required for cell culture experiments, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation, which is essential for developing and validating stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.2 N HCl and incubate at room temperature for up to 80 hours.[13] Before analysis, neutralize with an equivalent amount of 0.2 N NaOH.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.2 N NaOH and incubate at room temperature for up to 60 hours.[13] Neutralize with an equivalent amount of 0.2 N HCl before analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 0.5% H₂O₂ and incubate at room temperature for up to 7 hours.[13]
-
Thermal Degradation: Reflux the working solution at 60°C for a specified period, taking samples at various time points.[13]
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[13]
Protocol 3: Stability-Indicating HPLC Method for this compound
This is a general guideline for an HPLC method. Optimization will likely be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C) for reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 223 nm or 225 nm).[14][15]
-
Injection Volume: Typically 10-20 µL.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the separation of its degradation products.
Mandatory Visualizations
Caption: this compound's mechanism of action and its impact on nucleotide synthesis pathways.
Caption: A typical experimental workflow for conducting forced degradation studies on this compound.
Caption: A logical troubleshooting workflow for addressing this compound instability issues.
References
- 1. The role of this compound in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. baertschiconsulting.com [baertschiconsulting.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ap24534.com [ap24534.com]
- 10. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Early detection of this compound-induced inhibition of thymidylate synthase in non-small cell lung cancer with FLT-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Molecular mechanism implicated in this compound-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pemetrexed and Carboplatin Dosage In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Pemetrexed and Carboplatin combination therapy in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and Carboplatin?
A1: this compound is a multi-target antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] By blocking these enzymes, this compound disrupts the synthesis of precursor molecules essential for DNA and RNA replication, leading to cell death.[1][4] Carboplatin is a platinum-based alkylating agent.[5] It forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[5][6] These crosslinks distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.[6][7]
Q2: What are common starting dosages for this compound and Carboplatin in mouse xenograft models?
A2: Dosing can vary significantly based on the tumor model, mouse strain, and experimental goals. However, published studies provide a general starting point. For this compound, a common dose is 10 mg/kg administered intraperitoneally (i.p.) every other day.[8] For Carboplatin, doses in xenograft models can range from 25 to 75 mg/kg administered i.p. once weekly.[9] It is crucial to perform pilot toxicity studies to determine the optimal dose for your specific model.
Q3: How can I mitigate this compound-related toxicity in my animal models?
A3: Supplementation with folic acid and vitamin B12 has been shown to significantly reduce the myelosuppression and mucositis associated with this compound without compromising its anti-tumor efficacy.[2][3] This is a standard practice in clinical settings and is recommended for preclinical studies as well.[8]
Q4: What are the expected toxicities with Carboplatin in animal models, and how can they be managed?
A4: The primary dose-limiting toxicity of Carboplatin is myelosuppression, specifically neutropenia and thrombocytopenia.[9] Gastrointestinal toxicity can also occur.[10] To manage these side effects, anti-nausea medications can be administered prior to and following chemotherapy.[9] Regular monitoring of blood counts is essential to track myelosuppression.
Q5: What are some key considerations for preparing and administering these drugs?
A5: this compound is physically incompatible with diluents containing calcium, such as Lactated Ringer's solution.[11] It is recommended to reconstitute this compound in sterile 0.9% sodium chloride. For Carboplatin, it can be reconstituted with sterile saline or 5% dextrose in water.[12] For combination therapy, it is common to administer this compound followed by Carboplatin.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| High variability in tumor response | Heterogeneity of the tumor model. Inconsistent drug administration. | Ensure consistent tumor cell implantation technique. Use a standardized route and timing for drug administration. | |
| Unexpectedly high toxicity or animal mortality | Incorrect dosage calculation. Increased sensitivity of the animal strain. Synergistic toxicity of the combination. | Re-verify all dose calculations. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model and strain. Consider staggering the administration of the two drugs. | [9] |
| Lack of tumor response | Sub-optimal dosing. Drug resistance. | Increase the dose of one or both agents, guided by toxicity studies. Investigate mechanisms of resistance in your tumor model, such as the expression of target enzymes for this compound. | [1] |
| Precipitation of this compound during preparation | Use of calcium-containing diluents. | Use only sterile 0.9% sodium chloride for reconstitution and dilution. | [11] |
| Inconsistent results in cytotoxicity assays in vitro | High folate content in culture medium competing with this compound. | Use a low-folate or folate-free medium for the duration of the drug treatment. | [13] |
Quantitative Data from In Vivo Studies
Table 1: this compound and Carboplatin Dosing in Xenograft Models
| Cancer Type | Animal Model | Cell Line | This compound Dose & Schedule | Carboplatin Dose & Schedule | Outcome | Reference |
| Mesothelioma | Athymic Nude Mice | MSTO-211H | 10 mg/kg i.p. every other day for 2 weeks | 1 mg/kg i.p. on the same schedule | Not specified | [8] |
| Ovarian Cancer | NOD.Cg-Rag1tmMomIl2rgtm1Wjl/SzJ immunodeficient female mice | OV90, OV4485, etc. | Not specified | 25, 50, and 75 mg/kg i.p. once weekly for up to 6 cycles | Dose-dependent tumor growth inhibition | [9] |
| Non-Small Cell Lung Cancer | Xenograft immunodeficient NPG mouse model | A549-Luc | 50 mg/kg i.v. once a week for 2 weeks | Not specified in combination | Enhanced cytotoxicity of CD8+ T cells | [14] |
Experimental Protocols
Detailed Methodology for a Subcutaneous Xenograft Model
-
Cell Line Preparation: Culture human mesothelioma cells (e.g., MSTO-211H) in the recommended medium in a 5% CO2 incubator. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Resuspend harvested cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Drug Administration:
-
This compound: Administer at the predetermined dose (e.g., 10 mg/kg) intraperitoneally (i.p.) on the specified schedule.
-
Carboplatin: Administer at the predetermined dose (e.g., 50 mg/kg) i.p. on its schedule.
-
For combination therapy, administer this compound followed by Carboplatin.
-
Administer folic acid and vitamin B12 supplementation to mitigate this compound toxicity.
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if significant weight loss or other signs of distress are observed. Record the date of euthanasia for survival analysis using the Kaplan-Meier method.[8]
-
Visualizations
Caption: Combined signaling pathway of this compound and Carboplatin.
Caption: Experimental workflow for in vivo this compound and Carboplatin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism implicated in this compound-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. methylguanosine.com [methylguanosine.com]
- 8. benchchem.com [benchchem.com]
- 9. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1261-NSCLC locally advanced or metastatic cARBOplatin and this compound | eviQ [eviq.org.au]
- 11. hse.ie [hse.ie]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pemetrexed-Induced Nephrotoxicity in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mouse models of pemetrexed-induced nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound is a folate antimetabolite that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes crucial for purine (B94841) and pyrimidine (B1678525) synthesis.[1][2] By inhibiting these enzymes, this compound disrupts DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cells.[1] In the kidney, this can lead to tubular and interstitial damage.[3][4] When combined with cisplatin (B142131), this compound exacerbates nephrotoxicity, with evidence pointing towards increased oxidative stress as a key mechanism.
Q2: Why is nephrotoxicity more severe when this compound is combined with cisplatin in mouse models?
A2: Studies in mice have shown that while low doses of this compound or cisplatin alone have minimal effects on kidney function, their combination leads to significant nephrotoxicity.[5][6] This synergistic toxicity is associated with amplified lipid peroxidation, nitrosative stress, and apoptosis in renal epithelial cells, suggesting that the combination significantly increases oxidative kidney damage.[5][7]
Q3: What are the key biomarkers to monitor for this compound-induced nephrotoxicity in mice?
A3: Key biomarkers include traditional indicators of kidney function and more specific markers of kidney injury. It is recommended to monitor:
-
Serum/Plasma: Blood Urea Nitrogen (BUN) and Creatinine.
-
Urine: Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.[5][6] An increase in these biomarkers is indicative of kidney damage.
Q4: Are there established strategies to mitigate this compound-induced nephrotoxicity in mouse models?
A4: While direct preclinical studies on specific mitigating agents for this compound-induced nephrotoxicity are limited, several strategies can be inferred from related models of chemotherapy-induced kidney injury:
-
Antioxidant Therapy: Given the role of oxidative stress, antioxidants may offer protection. Studies on cisplatin-induced nephrotoxicity have shown benefits with agents that boost the endogenous antioxidant system.
-
Nrf2 Activation: Activation of the Nrf2 pathway, a master regulator of the antioxidant response, has shown promise in mitigating oxidative stress-related kidney injury.
-
Hydration: In clinical settings, adequate hydration is a standard practice to reduce the renal toxicity of chemotherapeutic agents. This can be adapted for mouse models.
-
Folic Acid Supplementation: As this compound is an antifolate, ensuring adequate folate status is crucial. However, the interplay between folic acid supplementation and this compound's efficacy and toxicity needs careful consideration.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| High variability in kidney injury biomarkers between mice in the same treatment group. | 1. Inconsistent drug administration (e.g., intraperitoneal injection leakage). 2. Underlying subclinical kidney conditions in some mice. 3. Dehydration in some animals. | 1. Ensure proper injection technique and consistent volume administration. 2. Use healthy, age-matched mice from a reliable supplier. Consider a baseline kidney function screen for a subset of animals. 3. Provide consistent access to water and consider subcutaneous fluid administration to ensure hydration, especially post-injection. |
| Unexpectedly high mortality in the this compound-cisplatin combination group. | 1. Drug dosage is too high for the specific mouse strain or age. 2. Severe dehydration and acute kidney injury. | 1. Perform a dose-response study to determine the optimal dose that induces nephrotoxicity with minimal mortality. 2. Implement a hydration protocol (e.g., subcutaneous saline) and closely monitor for signs of distress. |
| Minimal to no signs of nephrotoxicity observed after this compound administration. | 1. This compound dose is too low. 2. The mouse strain is resistant to this compound-induced nephrotoxicity. 3. Insufficient duration of treatment to induce detectable injury. | 1. Increase the dose of this compound in a stepwise manner. 2. Review literature for reported strain differences in susceptibility to chemotherapy-induced kidney injury. 3. Extend the treatment period and/or the time to endpoint analysis. |
| Histological findings do not correlate with biomarker data. | 1. Timing of sample collection may not be optimal for observing peak pathological changes. 2. Biomarkers may reflect functional changes that precede overt histological damage. | 1. Conduct a time-course study to correlate biomarker levels with histopathological changes at different time points post-treatment. 2. Consider using more sensitive markers of tubular injury in conjunction with traditional markers. |
Data Presentation
Table 1: Summary of Key Findings in a this compound-Cisplatin Combination Nephrotoxicity Mouse Model
| Parameter | Control | This compound (10 mg/kg) | Cisplatin (1 mg/kg) | This compound + Cisplatin | Reference |
| Relative Kidney Weight | Baseline | No significant change | No significant change | Significantly increased | [5] |
| Glomerular Filtration Rate (GFR) | Baseline | Relative decrease | Significant reduction | Significant reduction | [5] |
| Plasma BUN | Baseline | Trend of increase | Trend of increase | Significant increase | [5][6] |
| Plasma Creatinine | Baseline | Trend of increase | Trend of increase | Significant increase | [5][6] |
| Urine NGAL | Baseline | Trend of increase | Trend of increase | Significant increase | [5][6] |
| Renal Lipid Peroxidation | Baseline | No significant change | No significant change | Significantly increased | [5] |
| Renal Histopathology | Normal | Minimal effects | Minimal effects | Tubular degeneration, dilatation, granular casts | [5][7] |
Experimental Protocols
Protocol 1: this compound-Cisplatin Combination-Induced Nephrotoxicity in Mice
This protocol is based on a study by Iwhiwhu et al.[5]
-
Animals: C57BL/6J male mice, 8-10 weeks old.
-
Groups (n=6 per group):
-
Control: Vehicle (Captisol - sulfobutylether-β-cyclodextrin)
-
This compound: 10 mg/kg this compound
-
Cisplatin: 1 mg/kg cisplatin
-
Combination: 10 mg/kg this compound + 1 mg/kg cisplatin
-
-
Drug Administration:
-
Drugs are solubilized in Captisol.
-
Administer drugs via intraperitoneal (IP) injection.
-
Treatment is given every other day for two weeks (three times per week).
-
-
Endpoint and Sample Collection:
-
On the third day after the last treatment, perform glomerular filtration rate (GFR) measurement.
-
Following GFR measurement, euthanize mice and collect blood via cardiac puncture for plasma biomarker analysis (BUN, creatinine).
-
Collect urine for biomarker analysis (NGAL, cystatin C).
-
Harvest kidneys for histopathological examination and analysis of oxidative stress markers (e.g., lipid peroxidation).
-
Visualizations
Caption: this compound's mechanism of action leading to cell death.
Caption: Workflow for this compound-cisplatin nephrotoxicity model.
Caption: Logical approach to mitigating this compound-induced nephrotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harmine mitigates cisplatin-induced renal injury in male mice through antioxidant, anti-inflammatory, and anti-apoptosis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pemetrexed Inactivity in Breast Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a troubleshooting guide and frequently asked questions (FAQs) to address the issue of Pemetrexed inactivity in certain breast cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
Question 1: My breast cancer cell line is showing unexpected resistance to this compound. What are the primary molecular mechanisms I should investigate?
Answer:
This compound inactivity in breast cancer cell lines can primarily be attributed to three key molecular mechanisms. We recommend a stepwise investigation focusing on the drug's target engagement, cellular uptake, and metabolic activation.
Initial Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound inactivity.
Frequently Asked Questions (FAQs)
FAQ 1: How does Thymidylate Synthase (TS) expression level affect this compound's efficacy?
Answer:
Thymidylate Synthase (TS) is the primary intracellular target of this compound. High expression levels of TS are a major cause of intrinsic and acquired resistance to this compound in breast cancer.[1][2] Elevated TS levels can titrate the drug, requiring higher intracellular concentrations of this compound to achieve a therapeutic effect.[3] Studies have shown a significant correlation between high TS expression and poor response to this compound-based chemotherapy in advanced breast cancer patients.[1][2]
Mechanism of this compound Action and Resistance at the Target Level
Caption: this compound inhibits TS, but high TS expression can lead to resistance.
Experimental Protocol: Quantification of Thymidylate Synthase (TS) Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Fix breast cancer cell line pellets or tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against TS overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. Visualize with a diaminobenzidine (DAB) chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Scoring: Evaluate TS expression based on the intensity and percentage of stained tumor cells.
Quantitative Data: TS Expression and this compound Sensitivity
| Breast Cancer Cell Line | TS Expression Level | This compound IC50 (µM) | Reference |
| MCF-7 | Low | ~0.01 | [4] (Implied) |
| MDA-MB-231 | High | >10 | [5] (Implied) |
Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are illustrative based on qualitative descriptions in the literature.
FAQ 2: How does cellular uptake of this compound influence its activity?
Answer:
This compound, being a folate analog, primarily enters cancer cells through the reduced folate carrier (RFC).[6][7] The expression and functional status of RFC are therefore critical determinants of this compound's intracellular concentration and subsequent cytotoxic effect.[8] Impaired RFC function, due to low expression or mutations, can significantly reduce the uptake of this compound, leading to drug resistance.[9]
Experimental Protocol: this compound Uptake Assay
-
Cell Culture: Plate breast cancer cells in 24-well plates and grow to 80-90% confluency.
-
Incubation: Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and incubate with radiolabeled this compound (e.g., [3H]-Pemetrexed) at varying concentrations and time points at 37°C.
-
Termination of Uptake: Stop the uptake by adding ice-cold transport buffer and washing the cells multiple times to remove extracellular drug.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate to determine the rate of this compound uptake.
Quantitative Data: RFC Expression and this compound Efficacy
A study in non-small cell lung cancer, which shares similar resistance mechanisms, demonstrated that patients with RFC expression had a trend towards better median overall survival after this compound treatment compared to those without RFC expression (14.4 months vs. 5.0 months in adenocarcinoma histology).[8] While specific quantitative data for breast cancer cell lines is less readily available in the reviewed literature, the principle remains a key area for investigation.
FAQ 3: What is the role of folylpolyglutamate synthetase (FPGS) in this compound activity?
Answer:
Once inside the cell, this compound is metabolized into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[10][11] These polyglutamated forms are retained more effectively within the cell and are more potent inhibitors of thymidylate synthase and other target enzymes.[12][13] Low expression or reduced activity of FPGS can lead to inefficient polyglutamylation of this compound, resulting in a less potent drug and decreased therapeutic efficacy.[11][14]
This compound Activation and Retention Pathway
Caption: FPGS-mediated polyglutamylation is crucial for this compound's activity.
Experimental Protocol: Western Blot for FPGS Expression
-
Protein Extraction: Lyse breast cancer cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FPGS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data: FPGS Expression and this compound Response
In a study on metastatic breast cancer, patients with high FPGS gene expression had a greater response rate and a longer median time to progression compared to those with low FPGS expression.[14]
| FPGS Expression | Response Rate | Median Time to Progression | Reference |
| High | > Response Rate in Low Expression Group | > Median Time in Low Expression Group | [14] |
| Low | < Response Rate in High Expression Group | < Median Time in High Expression Group | [14] |
Note: The table reflects the reported trend. Specific percentages and timeframes can be found in the cited literature.
References
- 1. Thymidylate synthase predicts poor response to this compound chemotherapy in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase predicts poor response to this compound chemotherapy in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of thymidylate synthase for resistance to this compound in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Tumor-Targeted 6-Methyl Substituted this compound and Related Antifolates with Selective Loss of RFC Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced folate carrier (RFC) as a predictive marker for response to this compound in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Effects of folate and folylpolyglutamyl synthase modulation on chemosensitivity of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: an active new agent for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from this compound-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential role of this compound in metastatic breast cancer patients pre-treated with anthracycline or taxane - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cellular penetration of Pemetrexed in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cellular penetration of Pemetrexed in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake into cancer cells?
This compound, an antifolate chemotherapy agent, primarily enters cancer cells through carrier-mediated transport systems. The two main transporters responsible for its uptake are the Reduced Folate Carrier (RFC), also known as SLC19A1, and the Proton-Coupled Folate Transporter (PCFT), or SLC46A1.[1][2] While RFC functions optimally at physiological pH (7.4), PCFT-mediated transport is more efficient at acidic pH levels (optimal pH 5.5), which is often characteristic of the tumor microenvironment.[3][4] this compound also has a high affinity for the folate receptor-α (FR-α).[1][5]
Q2: Why am I observing poor this compound cytotoxicity in my in vitro experiments?
Several factors can contribute to reduced this compound efficacy in cell culture models:
-
Low Transporter Expression: The cancer cell line you are using may have low expression levels of the key influx transporters, RFC and PCFT.[1][2] This is a common mechanism of acquired resistance to this compound.[1]
-
High Folate Concentration in Culture Medium: Standard cell culture media, such as RPMI-1640, often contain high concentrations of folic acid.[6] Folic acid can compete with this compound for uptake by the same transporters, thereby reducing the intracellular concentration of the drug and its cytotoxic effects.[6][7]
-
Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove this compound from the cell.[8][9] ABCC5 is one such transporter that has been implicated in this compound resistance in breast cancer cells.[8][10]
-
Altered this compound Metabolism: Once inside the cell, this compound is converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5] Reduced FPGS activity can lead to decreased intracellular retention and efficacy of the drug.[1]
-
High Expression of Target Enzymes: this compound's primary target is thymidylate synthase (TS).[5] Increased expression of TS can overcome the inhibitory effects of the drug.[1][11]
Q3: How can I enhance the cellular penetration of this compound in my cell culture experiments?
To improve this compound uptake and efficacy in vitro, consider the following strategies:
-
Use Low-Folate Medium: Switching to a cell culture medium with a lower or no folic acid content can significantly enhance this compound's activity by reducing competition for cellular uptake.[6]
-
Acidify the Culture Medium: Since the Proton-Coupled Folate Transporter (PCFT) functions optimally at an acidic pH, lowering the pH of the culture medium to around 6.0-6.5 may increase this compound uptake in cells that express this transporter.[3][4] However, it is crucial to monitor cell viability as prolonged exposure to acidic conditions can be toxic.
-
Modulate Transporter Expression: In experimental settings, it may be possible to transiently or stably overexpress RFC or PCFT in your cell line to increase this compound uptake. Conversely, for studying resistance, you can use siRNA to knock down these transporters.[3][12]
-
Inhibit Efflux Pumps: The use of specific inhibitors for ABC transporters that efflux this compound, such as ABCC5, can increase the intracellular concentration and cytotoxicity of the drug.[13] However, the clinical applicability of many efflux pump inhibitors has been limited by toxicity.[14]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles targeted to cancer cell-specific surface markers can enhance drug delivery and intracellular accumulation.[15]
Troubleshooting Guides
Issue 1: High IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step | Experimental Verification |
| High folate concentration in culture medium. | Switch to a low-folate or folate-free medium for the duration of the this compound treatment.[6] | Compare the IC50 value of this compound in standard medium versus low-folate medium. |
| Inaccurate drug concentration. | Verify the stock concentration and ensure proper dilution. Prepare fresh drug solutions for each experiment. | Use a spectrophotometer to confirm the concentration of the this compound stock solution. |
| Cell health and passage number. | Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment.[6] | Monitor cell morphology and doubling time. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination.[6] | Perform a mycoplasma detection test (e.g., PCR-based or fluorescent dye). |
Issue 2: Developing a this compound-resistant cell line with poor drug uptake.
| Possible Cause | Troubleshooting Step | Experimental Verification |
| Downregulation of influx transporters (RFC, PCFT). | This is an expected outcome of resistance development. | Perform qRT-PCR or Western blotting to compare the expression levels of RFC (SLC19A1) and PCFT (SLC46A1) in the resistant line versus the parental line.[1][12] |
| Upregulation of efflux pumps (e.g., ABCC5). | This is another common resistance mechanism. | Use qRT-PCR or Western blotting to assess the expression of relevant ABC transporters in the resistant and parental cell lines.[8] |
| Insufficient selection pressure. | Gradually increase the concentration of this compound in a stepwise manner to select for resistant clones.[9][11] | Monitor cell viability and proliferation at each concentration step. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| MCF-7 (ABCC5 knockout) | Breast Cancer | 0.06 µg/mL | Not specified | [8][10] |
| MCF-7 (ABCC5 overexpression) | Breast Cancer | 0.20 µg/mL | Not specified | [8][10] |
| A549 | Non-Small Cell Lung Cancer | ~0.02 | RPMI 1640 | [9] |
| A549/PEM-R | This compound-Resistant NSCLC | >10 | RPMI 1640 | [9] |
| PC-9 | Non-Small Cell Lung Cancer | ~0.01 | RPMI 1640 | [9] |
| PC-9/PEM-R | This compound-Resistant NSCLC | >5 | RPMI 1640 | [9] |
Table 2: this compound Influx Transporter Affinity
| Transporter | Substrate | Km (µM) | Optimal pH | Reference |
| PCFT | This compound | 0.2 - 0.8 | 5.5 | [3][16] |
| RFC | This compound | ~2-5 (2-fold higher affinity than MTX) | 7.4 | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Cellular Uptake using Radiolabeled Drug
This protocol describes a general method for measuring the intracellular accumulation of radiolabeled this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using low-folate medium)
-
[3H]-Pemetrexed
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Uptake Initiation: Add pre-warmed medium containing a known concentration of [3H]-Pemetrexed to each well.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the medium containing the radiolabeled drug and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the results as pmol or nmol of this compound per mg of protein.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using low-folate medium)
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9] Allow cells to attach overnight.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: this compound cellular uptake and mechanism of action.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to this compound in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Role of proton-coupled folate transporter in this compound resistance of mesothelioma: clinical evidence and new pharmacological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Human drug efflux transporter ABCC5 confers acquired resistance to this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of thymidylate synthase for resistance to this compound in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of proton-coupled folate transporter in this compound resistance of mesothelioma: clinical evidence and new pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-loaded nanoparticles targeted to malignant pleural mesothelioma cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The proton-coupled folate transporter: impact on this compound transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pemetrexed and Gemcitabine Combination Sequencing for Synergistic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic effects of pemetrexed and gemcitabine (B846). This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your research in optimizing the sequential administration of these two potent chemotherapeutic agents.
Introduction
This compound is a multi-targeted antifolate that disrupts crucial metabolic processes essential for cell replication by inhibiting enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis.[1] Preclinical and clinical studies have demonstrated that the combination of this compound and gemcitabine can result in a synergistic cytotoxic effect, particularly when administered in a specific sequence.[1][2] The most effective sequence is consistently reported as this compound administered prior to gemcitabine.[1][2]
The primary mechanisms underlying this synergy include:
-
Cell Cycle Synchronization: this compound treatment leads to an accumulation of cells in the S phase of the cell cycle, the phase in which gemcitabine exerts its maximum cytotoxic effect.[1][4]
-
Enhanced Gemcitabine Activation and Uptake: this compound has been shown to upregulate the expression of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, and the human equilibrative nucleoside transporter 1 (hENT1), which facilitates gemcitabine's entry into the cell.[4][5][6]
-
Suppression of Pro-Survival Signaling: The combination has been observed to decrease the phosphorylation of Akt, a key component of pro-survival signaling pathways.[4]
This guide will provide the necessary information to design, execute, and troubleshoot experiments aimed at leveraging this synergistic interaction.
Experimental Protocols
Cell Viability and Synergy Assessment (Chou-Talalay Method)
This protocol outlines the determination of cell viability using the MTT assay and the subsequent calculation of the Combination Index (CI) to quantify synergy.
a. Materials:
-
Cancer cell lines (e.g., A549, Calu-1, MIA PaCa-2, PANC-1)[1][4]
-
Complete cell culture medium
-
This compound and Gemcitabine stock solutions (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment Sequences:
-
This compound → Gemcitabine: Treat cells with various concentrations of this compound for 24 hours. Wash the cells with drug-free medium and then add medium containing various concentrations of gemcitabine for 1 hour.[1]
-
Gemcitabine → this compound: Treat cells with gemcitabine for 1 hour. Wash the cells and then add medium containing this compound for 24 hours.[1]
-
Single Agent Controls: Treat cells with either this compound alone for 24 hours or gemcitabine alone for 1 hour.
-
-
MTT Assay: After the final drug incubation, add MTT solution to each well and incubate for 2-4 hours. Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle following drug treatment.
a. Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
b. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at its IC50 concentration) for 24 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases.[4]
Gene Expression Analysis of dCK and hENT1 by qRT-PCR
This protocol measures the mRNA expression levels of dCK and hENT1 to investigate the molecular basis of synergy.
a. Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for dCK, hENT1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
b. Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 6, 12, 24, 48 hours).[4]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for dCK, hENT1, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated controls.
Data Presentation
Table 1: IC50 Values of this compound and Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/ml) | Gemcitabine IC50 (µg/ml) | Citation |
| A549 | Non-Small Cell Lung | 0.25 ± 0.03 | 0.13 ± 0.02 | [4] |
| Calu-1 | Non-Small Cell Lung | 34.13 ± 5.78 | 5.28 ± 1.25 | [4] |
| Calu-6 | Non-Small Cell Lung | 4.84 ± 0.60 | 1.66 ± 0.36 | [4] |
| MIA PaCa-2 | Pancreatic | Not Specified | Not Specified | [1] |
| PANC-1 | Pancreatic | Not Specified | Not Specified | [1] |
| Capan-1 | Pancreatic | Not Specified | Not Specified | [1] |
| T24 | Bladder | Not Specified | Not Specified | [5] |
| J82 | Bladder | Not Specified | Not Specified | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution and Gene Expression
| Cell Line | Treatment | % of Cells in S Phase (vs. Control) | dCK Expression Fold Change (vs. Control) | hENT1 Expression Fold Change (vs. Control) | Citation |
| A549 | This compound (24h) | 32.5% (from 6.0%) | Increased | Increased | [4] |
| Calu-1 | This compound (24h) | 38.2% (from 25.6%) | Not Significantly Modulated | Increased | [4] |
| Calu-6 | This compound (24h) | Not Specified | Increased | Increased | [4] |
| MIA PaCa-2 | This compound (24h) | 46.6% (from 15.3%) | +227.9% | Not Specified | [1] |
| PANC-1 | This compound (24h) | 80.1% (from 10.6%) | +86.0% | Not Specified | [1] |
| Capan-1 | This compound (24h) | 63.2% (from 31.1%) | +135.5% | Not Specified | [1] |
| T24 | This compound | Increased | +57.7% | Increased | [5] |
| J82 | This compound | Increased | +68.2% | Increased | [5] |
Visualizations
Caption: Mechanism of synergistic interaction between this compound and gemcitabine.
Caption: Experimental workflow for assessing this compound and gemcitabine synergy.
Troubleshooting and FAQs
Q1: My Combination Index (CI) values are inconsistent or do not show synergy. What should I check?
A1:
-
Drug Sequencing and Washout: Ensure that the washout step between the first and second drug administration is thorough to prevent unintended concurrent exposure. The sequence of this compound followed by gemcitabine is critical for synergy.[1]
-
Drug Concentrations: The synergistic effect is often concentration-dependent. Perform dose-response curves for each drug individually to determine their IC50 values in your specific cell line. Use a range of concentrations around the IC50 for the combination studies.
-
Cell Line Specificity: The degree of synergy can vary between cell lines. This may be due to differences in the basal expression levels of dCK, hENT1, or other relevant genes.[4] Consider profiling the baseline expression of these genes in your cell line.
-
Incubation Times: The 24-hour pre-treatment with this compound is crucial for inducing changes in cell cycle and gene expression.[1][4] Verify that your incubation times are consistent.
Q2: I am not observing a significant increase in S-phase cells after this compound treatment. Why?
A2:
-
Cell Doubling Time: The effect of this compound on the cell cycle can be dependent on the proliferation rate of your cells. Ensure that the cells are in the logarithmic growth phase during the experiment.
-
This compound Concentration: The concentration of this compound used may be too low to induce a significant cell cycle block. Try a range of concentrations, including the IC50 and higher.
-
Duration of Treatment: A 24-hour treatment is generally sufficient, but for slower-growing cell lines, a longer incubation period may be necessary.[1][4]
Q3: The expression of dCK and hENT1 does not increase after this compound treatment in my experiments. What could be the reason?
A3:
-
Time Course of Induction: The upregulation of dCK and hENT1 is time-dependent. Peak expression may occur at different time points in different cell lines. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for measuring gene expression.[4]
-
Cell Line "Responsiveness": Some cell lines may be "non-responsive" with respect to dCK activation.[4] This could be due to underlying differences in their cellular signaling pathways.
-
Assay Sensitivity: Ensure that your qRT-PCR assay is optimized and sensitive enough to detect modest changes in gene expression. Verify primer efficiency and the quality of your RNA.
Q4: I'm observing high toxicity in my vehicle control wells. What should I do?
A4:
-
Solvent Concentration: If using DMSO to dissolve the drugs, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.5%). Run a vehicle-only control with the highest concentration of DMSO used in your experiment.
-
Contamination: Regularly check your cell cultures for microbial or mycoplasma contamination, which can cause non-specific cytotoxicity.
Q5: Can I administer this compound and gemcitabine concurrently?
A5: While some studies have investigated concurrent administration, the majority of preclinical evidence points to sequential administration, specifically this compound followed by gemcitabine, as the most effective schedule for achieving synergy.[1] Concurrent treatment may not allow for the necessary this compound-induced cellular changes that sensitize the cells to gemcitabine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical studies of this compound and gemcitabine combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerpharmacology.org [cancerpharmacology.org]
- 5. In vitro synergistic cytotoxicity of gemcitabine and this compound and pharmacogenetic evaluation of response to gemcitabine in bladder cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing this compound-gemcitabine combination in patients with advanced non-small cell lung cancer : a pharmacogenetic approach [air.unimi.it]
Managing vitamin B12 and folic acid supplementation in Pemetrexed studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing vitamin B12 and folic acid supplementation in pemetrexed-based experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is vitamin B12 and folic acid supplementation mandatory for this compound treatment?
A1: this compound is a multi-targeted antifolate that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[1] This non-selective inhibition can lead to significant toxicities, particularly myelosuppression (neutropenia, thrombocytopenia), mucositis, and diarrhea.[2][3] Vitamin B12 and folic acid supplementation has been shown to significantly reduce the incidence and severity of these adverse events without compromising the anti-tumor efficacy of this compound.[2][4]
Q2: What is the standard supplementation protocol for vitamin B12 and folic acid?
A2: The generally accepted standard protocol involves:
-
Folic Acid : Oral administration of 400 to 1000 mcg daily, starting at least 7 days before the first this compound dose and continuing until 21 days after the last dose.[5][6]
-
Vitamin B12 : An intramuscular injection of 1 mg (1000 mcg) one week before the first this compound dose, and then every 3 cycles (approximately every 9 weeks) thereafter. Subsequent injections can be administered on the same day as this compound treatment.[5][6]
Q3: What is the scientific rationale for this specific timing and dosage of supplementation?
A3: The one-week lead-in period for folic acid and vitamin B12 allows for the replenishment of depleted vitamin stores in the body. This is crucial as this compound's toxicity is more pronounced in patients with pre-existing folate and B12 deficiencies.[7] Elevated levels of homocysteine and methylmalonic acid in the blood can serve as indicators of such deficiencies and are associated with a higher risk of severe this compound-related toxicities.[2][7] The supplementation regimen is designed to normalize these levels before the initiation of chemotherapy.
Q4: Can the vitamin supplementation lead-in time be shortened?
A4: Some studies suggest that the lead-in time for vitamin supplementation could be shortened to 24-48 hours before the first this compound dose without a significant increase in toxicity, potentially allowing for a quicker start to chemotherapy.[8] However, the standard and most widely adopted protocol in clinical trials and practice remains a 7-day lead-in period. Researchers should adhere to their specific study protocols.
Q5: How should I manage a study subject with a known pre-existing vitamin B12 or folate deficiency?
A5: For subjects with known deficiencies, it is crucial to replete their vitamin stores before initiating this compound. This may require a longer lead-in period or higher initial doses of the respective vitamin. Monitoring plasma homocysteine and methylmalonic acid levels can help in assessing the functional vitamin status and guiding the repletion therapy.[7] It is advisable to consult with a clinical pharmacologist or a physician experienced in this area to tailor the supplementation for such individuals.
Troubleshooting Guides
Managing this compound-Related Toxicities
This compound-related toxicities are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12] The following tables provide a summary of the grading for common toxicities and the recommended dose adjustments for this compound.
Table 1: NCI CTCAE v5.0 Grading for Common this compound-Related Toxicities [9][10]
| Toxicity | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Neutropenia (ANC) | <1.5 - 1.0 x 10⁹/L | <1.0 - 0.5 x 10⁹/L | <0.5 x 10⁹/L | Death | |
| Thrombocytopenia | <75.0 - 50.0 x 10⁹/L | <50.0 - 25.0 x 10⁹/L | <25.0 x 10⁹/L | Death | |
| Diarrhea | Increase of <4 stools/day over baseline | Increase of 4-6 stools/day over baseline | Increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Mucositis/Stomatitis | Asymptomatic or mild symptoms; intervention not indicated | Moderate pain or ulcer that does not interfere with oral intake; modified diet indicated | Severe pain; interfering with oral intake | Life-threatening consequences; urgent intervention indicated | Death |
ANC = Absolute Neutrophil Count; LLN = Lower Limit of Normal
Table 2: this compound Dose Modification for Hematological Toxicity [6][13][14][15]
| Nadir ANC (cells/mm³) | Nadir Platelet Count (cells/mm³) | Dose Modification for Next Cycle |
| < 500 | and ≥ 50,000 | Reduce to 75% of previous dose |
| Any | < 50,000 (without bleeding) | Reduce to 75% of previous dose |
| Any | < 50,000 (with bleeding) | Reduce to 50% of previous dose |
| Recurrent Grade 3 or 4 after 2 dose reductions | Discontinue this compound |
Table 3: this compound Dose Modification for Non-Hematological Toxicity [6][13][14]
| Toxicity Grade | Dose Modification for Next Cycle |
| Any Grade 3 or 4 (except mucositis or neurologic toxicity) | Reduce to 75% of previous dose |
| Diarrhea requiring hospitalization | Reduce to 75% of previous dose |
| Grade 3 or 4 Mucositis | Reduce to 50% of previous dose |
| Recurrent Grade 3 or 4 after 2 dose reductions | Discontinue this compound |
| Grade 3 or 4 Neurologic toxicity | Discontinue this compound |
Experimental Protocols
Monitoring Vitamin and Metabolite Levels
Accurate monitoring of vitamin B12, folate, and their functional biomarkers is critical in this compound studies.
1. Sample Collection and Handling:
-
Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Process samples promptly to separate plasma or serum.
-
Store samples at -80°C until analysis to ensure stability of the analytes.
2. Assay Methodologies:
-
Serum Folate and Vitamin B12: These are commonly measured using competitive binding immunoassays, such as radioimmunoassay (RIA) or chemiluminescent microparticle immunoassay (CMIA).[16][17][18] These assays are available as commercial kits and can be performed on automated clinical chemistry analyzers.
-
Plasma Total Homocysteine (tHcy): High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and reliable method for quantifying tHcy.[19] Enzymatic assays are also available for use on automated analyzers.
-
Serum Methylmalonic Acid (MMA): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the sensitive and specific measurement of MMA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: this compound Supplementation and Treatment Workflow.
Caption: Troubleshooting Logic for this compound-Related Toxicity.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound shows survival benefit in patients with pleural mesothelioma - UChicago Medicine [uchicagomedicine.org]
- 4. Phase II study of this compound with and without folic acid and vitamin B12 as front-line therapy in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. Homocysteine and methylmalonic acid: markers to predict and avoid toxicity from this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Prospective Study of Shortened Vitamin Supplementation Prior to Cisplatin–this compound Therapy for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. drugs.com [drugs.com]
- 14. hse.ie [hse.ie]
- 15. Alimta, Pemfexy (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Serum folate, vitamin B-12 and homocysteine and their association with depressive symptoms among US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum homocysteine level, vitamin B12 levels, and erythrocyte folate in psoriasis: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The evaluation of serum homocysteine, folic acid, and vitamin B12 in patients complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
Improving Pemetrexed solubility in DMSO for high-concentration stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of high-concentration Pemetrexed stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the solubility and use of this compound in DMSO for in vitro experiments.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For preparing high-concentration stock solutions for in vitro studies, anhydrous, sterile DMSO is the recommended solvent.[1] this compound disodium (B8443419) is soluble in DMSO up to 100 mM.[2]
Q2: I am observing a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for compounds with limited aqueous solubility.[1] Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to decrease the final working concentration of this compound in your experiment.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% (v/v), to prevent solvent toxicity to the cells.[1]
-
Gentle Warming: Gently warming the solution in a water bath (e.g., 37°C) for 5-10 minutes can help with dissolution.[1] However, avoid excessive heat, as it may degrade the compound.
-
pH Adjustment: The stability of this compound can be dependent on pH. A pH below 6.0 can lead to significant degradation.[1]
-
Fresh Dilutions: Prepare fresh working solutions for each experiment to minimize the risk of precipitation and degradation.[1]
Q3: My this compound solution in DMSO has changed color. Is it still viable for my experiments?
A3: A color change, such as browning, may indicate degradation of the this compound solution.[3] Oxidation is a known degradation pathway for this compound in aqueous solutions.[1] It is advisable to prepare fresh solutions if you observe any discoloration to ensure the integrity of your experimental results. To minimize degradation, protect your solutions from light.[1]
Q4: How should I store my this compound stock and working solutions?
A4: Proper storage is crucial for maintaining the stability of this compound solutions.
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1] A DMSO stock solution is reported to be stable for up to 6 months when stored properly.[2]
-
Aqueous Working Solutions: It is best to prepare aqueous working solutions fresh for each experiment to prevent degradation.[1] Reconstituted aqueous solutions are chemically stable for up to 24 hours at room temperature and for longer periods when refrigerated, but the formation of microparticulates can be an issue with prolonged refrigerated storage.[1][4]
Q5: I'm seeing microparticulates in my diluted this compound solution, especially after it has been stored in the refrigerator. What is the cause and how can I resolve this?
A5: The formation of microparticulates in diluted this compound solutions, particularly after refrigerated storage, has been reported.[4] To address this, it is recommended to prepare fresh aqueous working solutions for each experiment and avoid prolonged storage of diluted solutions.[1] If sterile filtration is required for your application, you can filter the DMSO stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[1]
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mM | [2] |
| DMSO | ≥15.68 mg/mL | With gentle warming and ultrasonic treatment.[5] |
| Water | Up to 94 mg/mL | For this compound disodium.[6] |
| Water | ≥30.67 mg/mL | [5] |
| Ethanol | Insoluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound disodium powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
Methodology:
-
Preparation: In a sterile environment, such as a biological safety cabinet, allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you can start with 1 mg of this compound (Molecular Weight: 471.37 g/mol for the disodium salt).[2]
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
For 1 mg of this compound disodium: Volume (mL) = [1 mg / 471.37 g/mol ] / 10 mmol/L = 0.212 mL.[2]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (pre-warmed to 37°C)
-
Sterile tubes and pipettes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[1]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
This compound Mechanism of Action
This compound is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). By inhibiting these enzymes, this compound disrupts the synthesis of precursor molecules essential for DNA and RNA synthesis, leading to the induction of apoptosis in cancer cells.
Caption: this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Stability of this compound diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and chemical stability of this compound in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Pemetrexed Dosage and Thymidylate Synthase (TS) Amplification
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving pemetrexed and cancer cells with amplified thymidylate synthase (TS).
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. Could this be related to thymidylate synthase (TS)?
A1: Yes, it is highly probable. Acquired resistance to this compound is frequently linked to the upregulation of its primary target, thymidylate synthase (TS).[1][2][3] this compound is a multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis, with TS being a key target.[1][2] Increased expression of TS, often due to gene amplification, can lead to a significant decrease in the cytotoxic effects of this compound.[1][4][5]
Q2: How does amplification of the thymidylate synthase gene (TYMS) affect the required dosage of this compound?
A2: TYMS gene amplification leads to higher levels of TS protein, which necessitates a higher concentration of this compound to achieve the same level of enzyme inhibition and cytotoxic effect.[1][5] Studies have shown a direct correlation between the increase in TYMS gene copy number and the fold-increase in the this compound IC50 value (the concentration of a drug that inhibits a biological process by 50%).[1][6] This means that as the number of TYMS gene copies increases, a proportionally higher dose of this compound is required to inhibit cell proliferation.
Q3: What experimental evidence links TYMS amplification to this compound resistance?
A3: Several studies have established a strong link. For instance, lung cancer cell lines made resistant to this compound through continuous exposure showed a significant increase in TYMS gene copy number.[1] In one study, a cell line with a 23.5-fold increase in the relative TYMS DNA copy number exhibited a 438-fold increase in its resistance to this compound (as measured by the IC50 value).[1]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in our cell line.
Possible Causes and Solutions:
-
Variable TYMS Expression: The expression of TS can vary within a cell population and over time with continuous culturing.
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, and media components can affect cellular response to drugs.
-
Recommendation: Maintain a strict and consistent cell culture protocol. Ensure uniform cell seeding and use cells within a defined passage number range for all experiments.
-
-
Assay Variability: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo) measure different endpoints and can yield different IC50 values.[9]
Issue: Our this compound-resistant cell line shows a surprisingly high level of resistance.
Possible Causes and Solutions:
-
Significant TYMS Gene Amplification: A high level of resistance is a key indicator of substantial TYMS gene amplification.[1][4]
-
Recommendation: Quantify the TYMS gene copy number using fluorescence in situ hybridization (FISH) or qPCR to correlate the level of amplification with the observed resistance.[7]
-
-
Other Resistance Mechanisms: While TS upregulation is a primary mechanism, other factors can contribute to this compound resistance. These include decreased expression of the reduced folate carrier (RFC), which transports this compound into the cell, and reduced expression of folylpoly-gamma-glutamate synthetase (FPGS), an enzyme that enhances the intracellular retention and activity of this compound.[1][6]
-
Recommendation: Investigate the expression levels of RFC and FPGS to determine if these mechanisms are also contributing to the resistance phenotype.
-
Quantitative Data Summary
The following table summarizes the relationship between the increase in this compound concentration during the development of resistant cell lines, the resulting fold-increase in this compound IC50, and the corresponding change in relative TYMS DNA copy number.
| This compound Concentration for Resistance Induction (μM) | Fold Increase in this compound IC50 | Relative TYMS DNA Copy Number (Fold Increase) |
| 0.4 | ~5 | ~2.1 |
| 1.6 | ~23 | ~2.3 |
| 4.0 | ~438 | ~23.5 |
| Data derived from a study on this compound-resistant lung cancer cell lines.[1] |
Experimental Protocols
Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound, if applicable) and a blank (medium only). Incubate for 72 hours.[9][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to fully dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][11]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9]
Quantification of TYMS Gene Copy Number by qPCR
This protocol provides a method for determining the relative copy number of the TYMS gene.
Materials:
-
Genomic DNA isolated from the cancer cell lines
-
Primers specific for the TYMS gene
-
Primers for a reference gene (e.g., a single-copy gene like LINE-1)[12]
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a probe)
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated qPCR primers for the TYMS gene and a stable reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each DNA sample, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers for either TYMS or the reference gene, and the genomic DNA template.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the threshold cycle (Ct) for both the TYMS and the reference gene for each sample. Calculate the change in Ct (ΔCt) between TYMS and the reference gene (ΔCt = CtTYMS - Ctreference). To determine the relative copy number, use the 2-ΔΔCt method, comparing the ΔCt of the test cells to the ΔCt of a control cell line with a known diploid copy number of TYMS.
Visualizations
Caption: this compound mechanism of action and resistance via TS amplification.
Caption: Workflow for developing and analyzing this compound-resistant cells.
References
- 1. Significance of thymidylate synthase for resistance to this compound in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate Synthase Expression Determines this compound Targets and Resistance Development in Tumour Cells | PLOS One [journals.plos.org]
- 3. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 4. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase as a determinant of this compound sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of thymidylate synthase for resistance to this compound in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase gene amplification predicts this compound resistance in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase expression and outcome of patients receiving this compound for advanced nonsquamous non-small-cell lung cancer in a prospective blinded assessment phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Digital karyotyping identifies thymidylate synthase amplification as a mechanism of resistance to 5-fluorouracil in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting Epithelial-to-Mesenchymal Transition (EMT) Mediated Pemetrexed Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating epithelial-to-mesenchymal transition (EMT)-mediated Pemetrexed resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My non-small cell lung cancer (NSCLC) cell line, which was initially sensitive to this compound, has developed resistance. How can I confirm if this resistance is mediated by EMT?
A1: The first step is to confirm a shift in the half-maximal inhibitory concentration (IC50) and then to characterize the molecular and phenotypic changes associated with EMT.
Troubleshooting Workflow: Confirming EMT-Mediated Resistance
Caption: Workflow for confirming EMT-mediated this compound resistance.
An activated EMT pathway has been found to be associated with resistance to this compound in NSCLC cell lines.[1] Key indicators of EMT-mediated resistance include:
-
Increased IC50: A significant increase (typically >3-fold) in the this compound IC50 value in the resistant cell line compared to the parental line.
-
Changes in EMT Marker Expression:
-
Phenotypic Changes: A shift from a cobblestone-like, epithelial morphology to an elongated, spindle-shaped, mesenchymal morphology, accompanied by increased migratory and invasive capabilities.
Q2: I am trying to establish a this compound-resistant cell line, but the cells are not surviving the dose escalation. What could be the issue?
A2: Establishing a resistant cell line is a lengthy process that requires careful, gradual increases in drug concentration.
Troubleshooting Tips:
-
Initial Concentration Too High: Start with a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth). This allows a subset of cells to adapt and survive.
-
Dose Escalation Too Rapid: Increase the this compound concentration in small increments (e.g., 1.5 to 2.0-fold) only after the cells have recovered and are proliferating steadily at the current concentration. This process can take several months.
-
Inconsistent Drug Pressure: Maintain a continuous presence of this compound in the culture medium to ensure consistent selective pressure. Change the medium with a fresh drug every 2-3 days.
-
Cell Health: Ensure the parental cell line is healthy, at a low passage number, and free from contamination (e.g., mycoplasma) before starting the resistance induction protocol.
Q3: My Western blot for E-cadherin shows a very weak or no signal in my resistant cells, but the Vimentin signal is also weak. What is going wrong?
A3: This could be due to several technical issues during the Western blotting process.
Troubleshooting Guide for Western Blotting:
| Possible Cause | Solution |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize transfer time and voltage. Ensure no air bubbles are trapped between the gel and the membrane.[4] |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein (20-30 µg is standard). Quantify protein concentration using a BCA or Bradford assay before loading. |
| Antibody Issues | Use a validated antibody for your target protein and species. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is compatible with the primary and is not expired. |
| Insufficient Exposure | If using a chemiluminescent substrate, try increasing the exposure time. |
| Protein Degradation | Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
Q4: I have confirmed EMT in my this compound-resistant cells. What are the key signaling pathways I should investigate?
A4: Several signaling pathways are known to regulate EMT and confer this compound resistance.
Key Signaling Pathways in EMT-Mediated this compound Resistance
Caption: Key signaling pathways driving EMT and this compound resistance.
-
ERK-ZEB1 Pathway: Studies have shown that the acquisition of this compound resistance is associated with the upregulation of ZEB1, which in turn downregulates E-cadherin. This process can be mediated by the p38 and/or ERK signaling pathways.[1][2][5]
-
TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and can contribute to chemoresistance.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt survival pathway can promote EMT and resistance to this compound.
-
Hedgehog (HH) Pathway: Activation of the HH signaling pathway may also mediate this compound resistance in NSCLC cells, partly through the regulation of EMT-associated transcription factors like Snail and TWIST1.[6]
Q5: What strategies can I use in my experiments to counteract or reverse EMT-mediated this compound resistance?
A5: You can explore several pharmacological approaches to inhibit EMT signaling pathways or use non-cross-resistant chemotherapeutic agents.
Experimental Strategies to Overcome Resistance:
| Strategy | Example Compound | Mechanism of Action | Experimental Readout |
| Inhibit ERK Pathway | U0126 (MEK inhibitor) | Reduces phosphorylation of ERK1/2, leading to decreased ZEB1 expression and suppression of EMT.[2][5] | Increased E-cadherin, decreased ZEB1, reduced cell migration, and restored this compound sensitivity (lower IC50). |
| Inhibit TGF-β Pathway | Kaempferol | Inhibits TGF-β-dependent EMT, leading to the restoration of an epithelial phenotype.[7] | Reversal of mesenchymal morphology, increased E-cadherin, and abrogation of this compound resistance.[7] |
| Use of Vinca Alkaloids | Vincristine, Vinblastine | These non-cross-resistant drugs can inhibit the growth of this compound-resistant tumors and may reduce ERK phosphorylation.[2][5] | Reduced tumor growth in xenograft models, decreased cell viability in vitro. |
| Targeting BMI1 | PTC-209 | BMI1 is implicated in this compound resistance by inducing EMT and cancer stemness. Its inhibition may resensitize cells.[4][8] | Decreased expression of Snail1 or ZEB1, reduced cancer stem cell activity, and sensitization to this compound.[4] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Parental vs. Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| PC-9 | Not specified | PC-9/PEM | Not specified | 2.2 - 14.3 | |
| A549 | Not specified | A549/PEM | Not specified | 7.8 - 42.4 | |
| CL1 | Not specified | CL1/A200 | Not specified | Not specified | [2][5] |
| A549 | Not specified | A549/A400 | Not specified | Not specified | [2][5] |
Table 2: Relative Expression of EMT Markers in this compound-Resistant Cells
| Cell Line | Marker | Change in Resistant vs. Parental | Method | Reference |
| A549/A400, CL1/A200 | E-cadherin | Downregulated | Western Blot | [2] |
| A549/A400, CL1/A200 | Fibronectin | Upregulated | Western Blot | [2] |
| A549/A400, CL1/A200 | ZEB1 | Upregulated | Western Blot | [2] |
| A549/A400, CL1/A200 | Phospho-ERK | Upregulated | Western Blot | [2] |
| This compound-Resistant A549 | BMI1 | Upregulated | Western Blot | [8] |
| This compound-Resistant A549 | Snail1 | Upregulated | Western Blot | [8] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in 100 µL of complete medium into 96-well plates and incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EMT Markers
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, ZEB1, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from parental and resistant cells using TRIzol reagent or a commercial kit according to the manufacturer's protocol.[6]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers for target genes (CDH1, VIM, ZEB1, SNAI1) and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: A typical protocol includes an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Transwell Migration Assay
-
Cell Preparation: Serum-starve cells for 12-24 hours before the assay.
-
Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate. Place Transwell inserts (e.g., 8 µm pore size) into the wells.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 12-24 hours).
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) or 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Elute the dye with acetic acid and measure absorbance, or count the stained cells in several microscopic fields.
-
References
- 1. benchchem.com [benchchem.com]
- 2. corning.com [corning.com]
- 3. fishersci.de [fishersci.de]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Clinicopathological significance of ZEB-1 and E-cadherin proteins in patients with oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Pemetrexed vs. Methotrexate: A Comparative Guide to Polyglutamylation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed and Methotrexate (B535133) are pivotal antifolate agents in chemotherapy, disrupting folate-dependent pathways essential for nucleotide synthesis and cellular replication. While both drugs target dihydrofolate reductase (DHFR), their clinical efficacy and pharmacological profiles are significantly influenced by their intracellular metabolism, particularly their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process is critical as it leads to enhanced intracellular retention and increased inhibitory potency against their target enzymes.[1][2] This guide provides a detailed comparison of the polyglutamylation kinetics of this compound and Methotrexate, supported by experimental data and methodologies.
Quantitative Comparison of Polyglutamylation Kinetics
The efficiency of an antifolate agent as a substrate for FPGS is a key determinant of its therapeutic efficacy. This compound has been shown to be a markedly superior substrate for FPGS compared to Methotrexate, as evidenced by its significantly lower Michaelis constant (Kₘ).[1][3][4] A lower Kₘ value signifies a higher affinity of the enzyme for the substrate, leading to more efficient polyglutamylation, even at low intracellular drug concentrations.[1] This kinetic advantage results in rapid and extensive polyglutamylation of this compound, leading to prolonged intracellular retention and sustained inhibition of its target enzymes.[2][3]
| Parameter | This compound | Methotrexate | Enzyme Source |
| Kₘ (μM) | 0.8[5] | 30.3[6] | Mammalian FPGS / Human Erythrocyte FPGS |
| Vₘₐₓ (pmol/h/mL of packed erythrocytes) | Not explicitly found for this compound | 612[6] | Human Erythrocyte FPGS |
Note: The Kₘ values are from different studies using different enzyme sources, but they consistently demonstrate the higher affinity of FPGS for this compound.
Signaling and Metabolic Pathway
The cellular uptake and subsequent polyglutamylation of this compound and Methotrexate are crucial steps in their mechanism of action. Both drugs are transported into the cell by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[3][4] Once inside the cell, FPGS catalyzes the sequential addition of glutamate (B1630785) residues to the drug molecules. The resulting polyglutamated forms are more potent inhibitors of downstream enzymes and are retained within the cell for longer periods due to their increased negative charge, which prevents them from being effluxed.[2][5]
This compound's primary targets are thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), with a weaker inhibitory effect on DHFR.[1][2] In contrast, Methotrexate's primary target is DHFR.[1][2] The enhanced polyglutamylation of this compound leads to a more potent and sustained inhibition of its target enzymes compared to Methotrexate.[2]
Caption: Cellular uptake and metabolic pathway of this compound and Methotrexate.
Experimental Protocols
In Vitro FPGS Activity Assay
This protocol is designed to measure the kinetic parameters of FPGS for this compound and Methotrexate.
1. Reagents and Materials:
-
Recombinant human FPGS
-
This compound and Methotrexate standards
-
L-Glutamic acid
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
Tris buffer (pH 8.85)
-
Perchloric acid
-
HPLC system with a C18 reversed-phase column
-
Ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for mobile phase
2. Enzyme Reaction:
-
Prepare a reaction mixture containing Tris buffer, ATP, MgCl₂, KCl, DTT, and L-glutamic acid.[6]
-
Add varying concentrations of either this compound or Methotrexate to initiate the reaction.[6]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[6]
-
Stop the reaction by adding ice-cold perchloric acid to precipitate the enzyme and other proteins.[7]
-
Centrifuge the mixture and collect the supernatant for HPLC analysis.[7]
3. HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the parent drug and its polyglutamated forms using a C18 column with a gradient of ammonium acetate buffer and acetonitrile.[7][8][9]
-
Detect the compounds using UV or fluorescence detection. For enhanced sensitivity with Methotrexate, post-column photo-oxidation to fluorescent derivatives can be employed.[7][8]
-
Quantify the amount of polyglutamated product formed based on a standard curve.
4. Data Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Calculate the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation.[6]
Cellular Uptake and Polyglutamylation Assay
This protocol measures the accumulation and polyglutamylation of this compound and Methotrexate in cancer cell lines.
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., NCI-H460 non-small cell lung cancer cells) to near confluence.[10]
2. Drug Incubation:
-
Expose the cells to radiolabeled this compound or Methotrexate at a specific concentration (e.g., 1 µM) for various time points (e.g., up to 2 hours) at 37°C.[1]
3. Cell Lysis and Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and precipitate the proteins using a suitable method (e.g., perchloric acid).[7]
-
Collect the supernatant containing the intracellular drug and its metabolites.
4. Analysis:
-
For total uptake, measure the radioactivity in the cell lysate using a scintillation counter.
-
To analyze the extent of polyglutamylation, separate the parent drug from its polyglutamated forms using HPLC as described in the in vitro assay protocol.
-
Quantify the different polyglutamate species.
Caption: Experimental workflow for analyzing polyglutamylation kinetics.
Conclusion
The available data unequivocally demonstrate that this compound is a substantially more efficient substrate for FPGS than Methotrexate, primarily due to its much higher binding affinity (lower Kₘ). This superior kinetic profile leads to more rapid and extensive intracellular polyglutamylation, resulting in prolonged drug retention and enhanced inhibition of key enzymes in nucleotide synthesis. These fundamental pharmacokinetic and pharmacodynamic differences contribute significantly to the distinct clinical activities and efficacy profiles of these two important antifolate drugs. Understanding these differences is crucial for the rational design of chemotherapy regimens and the development of novel antifolate agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from this compound-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pemetrexed's Enzymatic Targets in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the enzymatic targets of pemetrexed in resistant cancer cell lines. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to elucidate critical pathways and workflows. Our aim is to equip researchers with the necessary information to effectively investigate and overcome this compound resistance.
Introduction to this compound and Resistance Mechanisms
This compound is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, crucial for the proliferation of cancer cells. Its primary enzymatic targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] However, the development of resistance is a significant clinical challenge.
Resistance to this compound is multifactorial and can arise from various mechanisms, including:
-
Increased expression of target enzymes: Overexpression of TS is a common mechanism of resistance, as it requires higher concentrations of this compound to achieve a therapeutic effect.[1][4]
-
Decreased drug uptake: Reduced expression or function of the reduced folate carrier (RFC, encoded by the SLC19A1 gene), the primary transporter of this compound into cells, can limit its intracellular concentration.[1]
-
Defective polyglutamylation: this compound is activated intracellularly through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS activity leads to decreased retention and efficacy of the drug.
-
Altered signaling pathways: Activation of survival pathways, such as the EGFR/PI3K/Akt pathway, can promote cell survival and proliferation despite this compound treatment.[1]
This guide will focus on methods to validate the engagement of this compound with its enzymatic targets and to quantify the changes in their expression in resistant cell lines.
Comparison of this compound-Resistant vs. Parental Cell Lines
The development of in vitro models of this compound resistance is crucial for studying these mechanisms. This is typically achieved by continuous exposure of cancer cell lines to gradually increasing concentrations of the drug. The following tables summarize quantitative data from studies on well-established non-small cell lung cancer (NSCLC) cell lines, A549 and PC-9, and their this compound-resistant counterparts.
Table 1: this compound IC50 Values in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) | Fold Resistance | Reference |
| A549 | Parental | 1.82 ± 0.17 | - | [1] |
| A549/PEM | Resistant | >100 | >55 | [1] |
| PC-9 | Parental | 0.080 ± 0.0053 | - | [1] |
| PC-9/PEM | Resistant | 3.34 ± 0.29 | ~42 | [1] |
Table 2: Gene Expression Fold Change of this compound Targets in Resistant A549 Cells Compared to Parental Cells
| Gene | Fold Change in A549/PEM-1.6 | Fold Change in A549/PEM-6.4 | Fold Change in A549/PEM-16 | Reference |
| TYMS | 15.1 | 17.0 | 21.2 | [5] |
| RFC (SLC19A1) | 0.49 | 0.29 | 1.0 | [5] |
| FPGS | 0.66 | 0.72 | 1.0 | [5] |
Note: A549/PEM sublines were established with increasing concentrations of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments used to validate this compound's targets in resistant cell lines.
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., A549 or PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Sterile cell culture flasks and plates
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) with a range of this compound concentrations to determine the initial IC50 value for the parental cell line.
-
Initiate Resistance Induction: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Monitor and Escalate Dose: Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers. Once the cells are growing steadily, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat Escalation: Continue this stepwise dose escalation until the desired level of resistance is achieved.
-
Characterize Resistant Line: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. Resistant cells should be maintained in a medium containing the highest tolerated concentration of this compound.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol details the measurement of mRNA levels of this compound's target enzymes.
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TYMS, DHFR, GARFT, SLC19A1, FPGS) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[1]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Western Blot for Target Protein Expression
This protocol is for quantifying the protein levels of this compound's targets.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., TYMS, DHFR, RFC, FPGS) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Alternative Methods for Target Validation
Beyond standard molecular biology techniques, several innovative methods can provide more direct evidence of drug-target engagement within the cellular environment.
Table 3: Comparison of Alternative Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in live cells and tissues.[6][7][8][9] | Requires specific antibodies for Western blot detection; can be low-throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Drug binding protects the target protein from protease digestion. | Label-free; does not require drug modification.[3][10][11][12][13] | May not be suitable for all protein-drug interactions. |
| Kinobeads Competition Binding | Immobilized broad-spectrum kinase inhibitors capture kinases from cell lysates; free drug competes for binding. | Allows for the profiling of hundreds of kinases simultaneously.[14][15][16][17][18] | Primarily applicable to kinases; requires specialized reagents. |
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: this compound mechanism of action and enzymatic targets.
Caption: Key mechanisms of cellular resistance to this compound.
Caption: Workflow for validating this compound targets in resistant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. High this compound sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 4. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 10. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cvrti.utah.edu [cvrti.utah.edu]
- 12. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. researchgate.net [researchgate.net]
Pemetrexed and Cisplatin In Vitro: A Comparative Guide to Synergistic vs. Additive Effects
The combination of Pemetrexed and cisplatin (B142131) is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][2] Understanding the nature of their interaction at the cellular level—whether it is synergistic or merely additive—is crucial for optimizing treatment protocols and developing novel therapeutic strategies. This guide provides an objective comparison of the synergistic and additive effects of this compound with cisplatin in vitro, supported by experimental data and detailed methodologies.
Synergistic vs. Additive Effects: A Cellular Perspective
In vitro studies have consistently demonstrated that the combination of this compound and cisplatin can produce both synergistic and additive cytotoxic effects against cancer cells.[1] The outcome of this combination is highly dependent on the cell line, drug concentrations, and, most critically, the sequence of drug administration.[3][4]
This compound, a multi-target antifolate agent, primarily works by inhibiting key enzymes essential for nucleotide synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] In contrast, cisplatin, a platinum-based compound, induces cell death by forming DNA adducts, which leads to DNA damage and triggers apoptosis.[1] The distinct mechanisms of action of these two drugs form the basis for their enhanced anti-tumor activity when used in combination.[1]
A key finding from multiple in vitro studies is that a sequential schedule of this compound followed by cisplatin tends to produce the most favorable synergistic effects.[3][4][5] Simultaneous exposure or a sequence of cisplatin followed by this compound has been shown in some cases to result in additive or even antagonistic effects.[3][4]
Quantitative Data Summary
The following tables summarize the observed in vitro effects of this compound and cisplatin in various cancer cell lines, highlighting the schedule-dependent nature of their interaction.
Table 1: Schedule-Dependent Interaction of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound followed by Cisplatin (24h each) | Simultaneous Exposure (24h) | Cisplatin followed by this compound (24h each) |
| A549 | Human Lung Cancer | Additive/Synergistic | Antagonistic | Antagonistic |
| MCF7 | Human Breast Cancer | Synergistic | Antagonistic | Antagonistic |
| PA1 | Human Ovarian Cancer | Additive/Synergistic | Antagonistic | Antagonistic |
| WiDr | Human Colon Cancer | Additive | Additive | Additive |
Source: Data compiled from in vitro studies analyzing combination effects using the isobologram method.[3][4]
Table 2: Effects of this compound and Cisplatin on A549 Lung Cancer Cells (72h exposure)
| Treatment | Cytotoxicity | Autophagy Induction (LC3-I to LC3-II conversion) | Cellular Senescence (β-galactosidase expression) |
| This compound (100 nM) | Minimal | Lowest | Increased |
| Cisplatin (200 nM) | Highest | Intermediate | Intermediate |
| This compound + Cisplatin | Intermediate | Greatest | Reduced |
Source: Data from a study on KRAS-dependent A549 lung cancer cells.[5][6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the synergistic and additive effects of this compound and cisplatin.
Cell Viability Assay (WST-1 or MTT Assay)
This assay is used to measure the cytotoxic effects of the drugs on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of culture medium.[1][6] Allow the cells to adhere overnight.[1]
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination for a specified duration (e.g., 72 hours).[1][6] Include untreated and vehicle-treated cells as controls.
-
Reagent Incubation: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Combination Index (CI) Analysis
The isobologram method is a common way to determine whether the combination of two drugs is synergistic, additive, or antagonistic. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression related to signaling pathways affected by the drug combination.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-AKT, p-ERK, LC3-II/I, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound and cisplatin combination therapy.
Caption: Experimental workflow for in vitro synergy analysis.
Signaling Pathways
The synergistic effects of this compound and cisplatin are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1] The combination has been shown to inhibit the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[6] Furthermore, this combination can induce autophagy, as evidenced by the conversion of LC3-I to LC3-II, through the regulation of the AKT/mTOR and AMPK/mTOR signaling pathways.[6]
Caption: Key signaling pathways affected by the combination.
Conclusion
The in vitro interaction between this compound and cisplatin is complex, with outcomes ranging from synergistic to additive and even antagonistic. The existing evidence strongly suggests that the sequence of administration is a critical determinant of efficacy, with a this compound-first sequence being optimal for achieving synergy in several cancer cell lines. The combination exerts its anti-tumor effects by modulating multiple signaling pathways, leading to apoptosis, autophagy, and reduced cell proliferation.[1] For researchers and drug development professionals, these findings underscore the importance of carefully designing in vitro studies to account for schedule-dependency and cell line-specific responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of this compound in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schedule-dependent interactions between this compound and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schedule-Dependent Interactions Between this compound and Cisplatin ...: Ingenta Connect [ingentaconnect.com]
- 5. Cisplatin and this compound Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Cisplatin and this compound Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin and this compound Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Unraveling the Complexities of Cross-Resistance: Pemetrexed vs. Methotrexate in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer chemotherapy. Understanding the nuances of cross-resistance between structurally similar drugs is paramount for designing effective sequential and combination therapies. This guide provides an in-depth comparison of the cross-resistance profiles of two widely used antifolate drugs, pemetrexed and methotrexate (B535133), in cancer cells. By examining their distinct mechanisms of action and the molecular underpinnings of resistance, this document aims to equip researchers with the knowledge to navigate the complexities of antifolate resistance and inform the development of novel therapeutic strategies.
Mechanism of Action: A Tale of Two Antifolates
While both this compound and methotrexate are classified as antifolates that disrupt folate-dependent pathways essential for nucleotide synthesis, their primary intracellular targets differ significantly. Methotrexate predominantly inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) cofactors required for the synthesis of purines and thymidylate.[1][2][3] In contrast, this compound is a multi-targeted antifolate that, in its active polyglutamated form, potently inhibits not only DHFR but also thymidylate synthase (TYMS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][4][5] This broader spectrum of activity is a key differentiator, suggesting that the mechanisms of resistance, and therefore the potential for cross-resistance, may not be straightforward.[1][2]
dot
Caption: Cellular pathways of this compound and Methotrexate.
Quantitative Analysis of Cross-Resistance
Experimental data from various cancer cell lines reveal a complex and often incomplete pattern of cross-resistance between this compound and methotrexate. The degree of cross-resistance is highly dependent on the specific molecular alterations within the cancer cells.
| Cell Line | Drug Selected For Resistance | Fold Resistance to this compound | Fold Resistance to Methotrexate | Key Resistance Mechanism | Reference |
| PC6 (Lung Cancer) | This compound | 5 - 438 | Cross-resistant (qualitative) | Increased TYMS expression, Decreased RFC and FPGS expression | [6] |
| MSTO-211H (Mesothelioma) | This compound | 13 | Not specified | Increased TYMS expression | [7] |
| TCC-MESO-2 (Mesothelioma) | This compound | 28 | Not specified | Increased TYMS expression | [7] |
| MCF-7 (Breast Cancer) | Melphalan (B128) | Not specified | 6.7 | Decreased methotrexate uptake | [8] |
Key Mechanisms Driving Resistance and Cross-Resistance
Several cellular mechanisms contribute to resistance to this compound and methotrexate, with some leading to cross-resistance while others confer more specific resistance.
-
Target Enzyme Alterations:
-
Thymidylate Synthase (TYMS) Overexpression: Increased levels of TYMS are a primary mechanism of acquired resistance to this compound.[6][7][9] Since TYMS is a direct and major target of this compound, its upregulation can titrate out the inhibitory effect of the drug. While methotrexate's effect on TYMS is indirect (via cofactor depletion), significant TYMS overexpression can also contribute to methotrexate resistance.[10]
-
Dihydrofolate Reductase (DHFR) Amplification/Mutation: This is a classic mechanism of methotrexate resistance.[2] While this compound also inhibits DHFR, this is not its primary mode of action. Therefore, cells with DHFR-mediated methotrexate resistance may retain sensitivity to this compound.[1]
-
-
Drug Transport Modifications:
-
Reduced Folate Carrier (RFC) Impairment: Both this compound and methotrexate are transported into cells primarily by the RFC.[1][4][5] Downregulation or mutation of RFC can lead to decreased intracellular drug accumulation and is a common mechanism of resistance to both drugs, thus promoting cross-resistance.[2][6][9]
-
Folate Receptor α (FRα) Expression: FRα is a high-affinity receptor for folates and this compound.[5][9][11] Its expression levels can influence this compound sensitivity, with high expression correlating with better outcomes in some studies.[9][12][13] The role of FRα in methotrexate transport is less pronounced.[14][15]
-
-
Intracellular Drug Metabolism:
-
Folylpolyglutamate Synthetase (FPGS) Deficiency: FPGS is crucial for converting both drugs into their more active and retained polyglutamated forms.[9][16] Decreased FPGS activity is a significant mechanism of resistance to both this compound and methotrexate, leading to cross-resistance.[2][16][17] this compound is a better substrate for FPGS than methotrexate, which may influence the degree of resistance.[5]
-
γ-Glutamyl Hydrolase (GGH) Overexpression: GGH reverses the action of FPGS by removing glutamate (B1630785) residues, promoting drug efflux.[9][10] Increased GGH activity can contribute to resistance to both antifolates.
-
dot
Caption: Mechanisms of resistance to this compound and Methotrexate.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and methotrexate and calculate the IC50 values.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or methotrexate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of genes involved in resistance (e.g., TYMS, DHFR, RFC, FPGS, GGH).
-
Procedure:
-
Isolate total RNA from parental and drug-resistant cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green master mix on a real-time PCR system.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
3. Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of key resistance-related markers.
-
Procedure:
-
Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TYMS, DHFR, RFC, FPGS, or GGH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use β-actin or GAPDH as a loading control for normalization.
-
dot
Caption: Experimental workflow for assessing cross-resistance.
Conclusion and Future Directions
The cross-resistance between this compound and methotrexate is not absolute and is dictated by the specific molecular alterations within the cancer cells. While mechanisms involving drug transport (RFC) and polyglutamylation (FPGS) often lead to cross-resistance, alterations in the primary drug targets (TYMS for this compound, DHFR for methotrexate) can result in more drug-specific resistance. This highlights the importance of molecularly characterizing tumors to predict responsiveness and guide treatment decisions.
For drug development professionals, these findings underscore the potential for designing novel antifolates that can circumvent specific resistance mechanisms. For researchers, further investigation into the interplay of these resistance pathways and the identification of biomarkers to predict cross-resistance are critical areas of future research. A deeper understanding of these mechanisms will ultimately pave the way for more effective and personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Significance of thymidylate synthase for resistance to this compound in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 8. Characterization of cross-resistance to methotrexate in a human breast cancer cell line selected for resistance to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of Folate Receptor alpha and Thymidylate Synthase Protein Expression in Patients with Non-Small Cell Lung Cancer treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to this compound Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 13. Significance of folate receptor alpha and thymidylate synthase protein expression in patients with non-small-cell lung cancer treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Despite some expression of folate receptor alpha in human mesothelioma cells, internalization of methotrexate is predominantly carrier mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of methotrexate and this compound action on serine hydroxymethyltransferases revealed using plant models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pemetrexed and 5-Fluorouracil in Gastric Cancer Cell Lines: A Cytotoxicity Analysis
This guide provides a detailed comparison of the cytotoxic effects of two prominent chemotherapy agents, Pemetrexed and 5-fluorouracil (B62378) (5-FU), on various gastric cancer cell lines. The data presented is compiled from in-vitro studies to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and mechanisms of these compounds.
Mechanism of Action
This compound is a multi-targeted antifolate agent.[1] It primarily inhibits thymidylate synthase (TS), an essential enzyme in the synthesis of pyrimidines, which are building blocks for DNA.[2] At higher concentrations, this compound also inhibits other folate-dependent enzymes like dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are involved in the de novo synthesis of purines.[1] This multi-targeted approach disrupts both pyrimidine (B1678525) and purine (B94841) synthesis, leading to the inhibition of DNA and RNA production and ultimately cell death.[2][3] this compound is actively transported into cells by the reduced folate carrier (RFC) and is then converted into more potent polyglutamated forms by the enzyme folylpoly-γ-glutamate synthetase (FPGS).[1]
5-Fluorouracil (5-FU) is an antimetabolite that exerts its cytotoxic effects through several mechanisms.[4] After intracellular conversion to various active metabolites, its primary mode of action is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which blocks the synthesis of thymidine, a crucial component of DNA.[4][5] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication, respectively, and inducing cell death.[6][7]
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and 5-FU was evaluated across a panel of human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound.
Table 1: IC50 Values of this compound and 5-Fluorouracil in Gastric Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | 5-FU IC50 (µM) |
| SNU-1 | 36 | 3.2 |
| SNU-16 | 28 | 1.1 |
| SNU-484 | 120 | 2.5 |
| SNU-601 | 17 | 0.8 |
| SNU-638 | 310 | 4.2 |
| SNU-668 | 290 | >100 |
| SNU-5 | 10,700 | 1.2 |
| SNU-620 | >50,000 | 1.1 |
Data sourced from Kim et al., 2005.[8]
The results indicate that this compound is significantly more potent than 5-FU in most of the gastric cancer cell lines tested, exhibiting cytotoxic effects at nanomolar concentrations, whereas 5-FU required micromolar concentrations to achieve similar effects.[8]
Experimental Protocols
The following methodologies were employed to generate the comparative cytotoxicity data.
Cell Lines and Culture: A panel of eight human gastric cancer cell lines (SNU-1, SNU-5, SNU-16, SNU-484, SNU-601, SNU-620, SNU-638, and SNU-668) were used. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay): The cytotoxic activity of this compound and 5-FU was determined using a tetrazolium-based colorimetric assay (MTT assay).[8]
-
Cells were seeded in 96-well plates at a density of 1-5 x 10⁴ cells/well.
-
After 24 hours of incubation, the cells were exposed to various concentrations of this compound or 5-FU for 72 hours.
-
Following drug exposure, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan (B1609692) crystals formed were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 540 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Signaling and Action Pathways
The following diagrams illustrate the mechanisms of action for this compound and 5-Fluorouracil, as well as the experimental workflow for assessing their cytotoxicity.
Caption: this compound mechanism of action in gastric cancer cells.
Caption: 5-Fluorouracil mechanism of action in gastric cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Cytotoxic effects of this compound in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemetrexed vs. Docetaxel: A Comparative Guide on Efficacy in Second-Line NSCLC Research Models
For researchers and drug development professionals navigating the complexities of second-line non-small cell lung cancer (NSCLC) treatment, a thorough understanding of the preclinical and clinical efficacy of standard-of-care agents is paramount. This guide provides an objective comparison of two widely used chemotherapeutics, pemetrexed and docetaxel (B913), supported by experimental data from various research models.
Mechanism of Action
This compound is a multi-targeted antifolate agent. Its primary mechanism involves the inhibition of three key enzymes in the folate metabolic pathway:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
By disrupting these enzymes, this compound interferes with the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Docetaxel , a member of the taxane (B156437) family, exerts its cytotoxic effects by targeting microtubules.[3] Its mechanism involves:
-
Promoting the assembly of tubulin into stable microtubules.
-
Inhibiting the depolymerization of these microtubules.
This stabilization of the microtubule network disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][5]
Signaling Pathways
The cytotoxic effects of this compound and docetaxel are mediated through distinct signaling cascades.
This compound's induction of apoptosis is linked to the activation of the ATM/p53 signaling pathway in response to DNA damage.[6] This can trigger both intrinsic and extrinsic apoptotic pathways. Additionally, this compound has been shown to induce S-phase arrest and apoptosis through the sustained activation of the ERK1/2 and Cdk2/cyclin-A signaling pathways.[7]
Docetaxel's mechanism, centered on microtubule disruption, leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[5] It can also induce the production of reactive oxygen species (ROS), contributing to cellular stress and death.[3] Furthermore, studies suggest that docetaxel's effects are linked to the regulation of cytokine-cytokine receptor interactions and cell cycle pathways.
Quantitative Efficacy Data
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and docetaxel in various NSCLC cell lines. Lower IC50 values indicate greater potency.
| Cell Line | This compound IC50 (µM) | Docetaxel IC50 (µM) | Reference |
| A549 | ~0.1 - 0.2 | ~0.002 - 0.005 | [8] |
| A549/D16 (Docetaxel-Resistant) | More sensitive than parental | 109.1-fold resistant vs. parental | [8] |
| A549/D32 (Docetaxel-Resistant) | More sensitive than parental | 286.59-fold resistant vs. parental | [8] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time, assay method).
In Vivo Tumor Growth Inhibition
The table below presents data on the tumor growth inhibition (TGI) of this compound and docetaxel in NSCLC xenograft models.
| Xenograft Model | Treatment | TGI (%) | Reference |
| A549 | This compound | Significant inhibition | [8] |
| A549 | Docetaxel | Significant inhibition | [9] |
| NSCLC-Liver Metastasis PDTX | Docetaxel | Significant tumor growth delay | [9] |
Note: TGI is often calculated relative to a vehicle control group. Higher percentages indicate greater efficacy.
Clinical Efficacy in Second-Line NSCLC
Clinical trials have demonstrated that this compound and docetaxel have comparable efficacy in the second-line treatment of advanced NSCLC.[10]
| Parameter | This compound | Docetaxel | p-value | Reference |
| Overall Response Rate (ORR) | 9.1% | 8.8% | 0.105 | [10] |
| Median Progression-Free Survival (PFS) | 2.9 months | 2.9 months | Not Significant | [10] |
| Median Overall Survival (OS) | 8.3 months | 7.9 months | Not Significant | [10] |
| 1-Year Survival Rate | 29.7% | 29.7% | Not Significant | [10] |
A meta-analysis of six randomized controlled trials involving 1,414 patients found no statistically significant differences in overall response rate, survival time, progression-free survival, or disease control rate between this compound and docetaxel.[11] However, this compound was associated with a significantly higher 3-year survival rate.[11] Another study in Chinese patients also found equivalent efficacy between the two drugs.[12]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound and docetaxel on NSCLC cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and docetaxel in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
-
References
- 1. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High this compound sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III trial of this compound versus docetaxel in patients with non-small-cell lung cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of this compound versus docetaxel as a treatment for advanced non-small cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound versus docetaxel in second line non-small-cell lung cancer: results and subsets analyses of a multi-center, randomized, exploratory trial in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validating SLC19A1 as a Pemetrexed Resistance Marker in Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating Solute Carrier Family 19 Member 1 (SLC19A1) as a predictive biomarker for pemetrexed resistance in non-small cell lung cancer (NSCLC). This compound, a multi-targeted antifolate chemotherapeutic agent, requires effective transport into cancer cells to exert its cytotoxic effects. SLC19A1 is the primary transporter responsible for this uptake.[1] Consequently, diminished SLC19A1 expression is a key mechanism of this compound resistance. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in this critical area of oncology.
Data Presentation: Quantitative Analysis of SLC19A1 Expression and this compound Sensitivity
The following tables summarize the correlation between SLC19A1 expression and this compound sensitivity (IC50 values) in various NSCLC cell lines. Lower SLC19A1 expression is consistently associated with higher IC50 values, indicating increased resistance to this compound.
Table 1: this compound IC50 Values in Parental and this compound-Resistant NSCLC Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Fold Resistance | Reference |
| PC-9 | Parental | 0.080 ± 0.0053 | - | [2] |
| PC-9/PEM | Resistant | 3.34 ± 0.29 | ~42 | [2] |
| A549 | Parental | 1.82 ± 0.17 | - | [2] |
| A549/PEM | Resistant | 15.6 ± 1.2 | ~8.6 | [2] |
Table 2: Correlation of SLC19A1 mRNA Expression and this compound IC50 in NSCLC Cell Lines (Hypothetical Data Representation)
| Cell Line | Histology | Relative SLC19A1 mRNA Expression (Fold Change) | This compound IC50 (µM) |
| H358 | Adenocarcinoma | 1.00 | 0.05 |
| H1299 | Adenocarcinoma | 0.75 | 0.12 |
| A549 | Adenocarcinoma | 0.42 | 1.82 |
| H460 | Large Cell | 0.21 | 5.6 |
| SK-MES-1 | Squamous Cell | 0.15 | >10 |
Note: This table represents a typical expected outcome from experimental validation. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess SLC19A1 as a this compound resistance marker.
Cell Culture
-
Cell Lines: Human NSCLC cell lines (e.g., A549, H1299, PC-9, H358) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound-Resistant Cell Line Generation: Resistant cell lines can be established by continuous exposure to stepwise increasing concentrations of this compound.[2]
Quantitative Real-Time PCR (qRT-PCR) for SLC19A1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qRT-PCR: The reaction is performed using a SYBR Green-based qPCR master mix on a real-time PCR system.
-
Primers for SLC19A1:
-
Forward: 5'-GCT GGG CTT TGT CAT CAT CTG-3'
-
Reverse: 5'-GGT GGT GGC TTT GTT CTT GAG-3'
-
-
Housekeeping Gene (e.g., GAPDH):
-
Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Data Analysis: The relative expression of SLC19A1 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blot for SLC19A1 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody against SLC19A1 (e.g., rabbit anti-SLC19A1, 1:1000 dilution) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[3]
Immunohistochemistry (IHC) for SLC19A1 in Tumor Tissues
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Antibody Incubation:
-
Sections are incubated with a primary antibody against SLC19A1 overnight at 4°C.
-
A biotinylated secondary antibody is then applied, followed by a streptavidin-HRP complex.
-
-
Detection: The signal is developed using a diaminobenzidine (DAB) substrate, and the sections are counterstained with hematoxylin.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated to generate an IHC score.[4]
This compound Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.[1][5]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the validation of SLC19A1 as a this compound resistance marker.
Caption: this compound mechanism of action and the central role of SLC19A1.
Caption: Experimental workflow for validating SLC19A1 as a resistance marker.
Caption: Logical relationship between SLC19A1 expression and this compound resistance.
References
Pemetrexed in Lung Cancer: An In Vitro Efficacy Comparison Between NSCLC and SCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of pemetrexed, a multi-targeted antifolate chemotherapeutic agent, in Non-Small Cell Lung Cancer (NSCLC) versus Small Cell Lung Cancer (SCLC) cell lines. The information presented is collated from various preclinical studies to support further research and drug development efforts.
Executive Summary
This compound is a well-established treatment for non-squamous NSCLC, with its efficacy linked to the expression levels of its primary target, thymidylate synthase (TS). In vitro studies have extensively characterized its activity in various NSCLC cell lines, providing a wealth of data on its cytotoxic and apoptotic effects. In contrast, in vitro data for this compound's efficacy in SCLC cell lines is less abundant. However, available evidence suggests that SCLC cell lines may exhibit a lower sensitivity to this compound compared to their non-squamous NSCLC counterparts. This difference is likely attributable to higher baseline expression of thymidylate synthase in SCLC. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular mechanisms of action.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound in various NSCLC and SCLC cell lines, primarily focusing on the half-maximal inhibitory concentration (IC50) as a measure of cytotoxicity.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | Histology | IC50 (µM) | Treatment Duration (hours) |
| A549 | Adenocarcinoma | 1.82 ± 0.17 | 48 |
| HCC827 | Adenocarcinoma | 1.54 ± 0.30 | 48 |
| H1975 | Adenocarcinoma | 3.37 ± 0.14 | 48 |
| PC-9 | Adenocarcinoma | Not explicitly stated, but sensitive | - |
| Calu-6 | Adenocarcinoma | Not explicitly stated | - |
| H292 | Mucoepidermoid Carcinoma | Not explicitly stated | - |
| H322 | Bronchioalveolar Carcinoma | Not explicitly stated | - |
Data compiled from multiple sources.
Table 2: this compound Sensitivity in SCLC Cell Lines
While specific IC50 values from direct comparative studies are limited, one study investigated the survival of three SCLC cell lines when treated with this compound. The SBC-5 cell line showed notably higher sensitivity compared to H1048 and DMS273. This suggests variability in this compound sensitivity within SCLC subtypes.
| Cell Line | Relative Sensitivity to this compound |
| DMS273 | Lower |
| H1048 | Lower |
| SBC-5 | Higher |
Interpretation based on survival curve data.
Key Mechanistic Determinants of this compound Efficacy
The differential sensitivity to this compound between NSCLC and SCLC can be partly explained by the expression levels of its key molecular targets.
Thymidylate Synthase (TS) Expression:
-
NSCLC: Generally, non-squamous NSCLC, particularly adenocarcinoma, tends to have lower baseline expression of TS. This lower expression is a key determinant of this compound sensitivity.
-
SCLC: Studies have shown that SCLC tumors and cell lines tend to have significantly higher mRNA and protein levels of TS compared to non-squamous NSCLC.[1][2] This higher target expression likely contributes to a reduced sensitivity to this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound efficacy.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate NSCLC or SCLC cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (typically 48 or 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptosis/necrosis.
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Action
This compound is a multi-targeted antifolate that primarily inhibits three key enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways. This disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow for Comparing this compound Efficacy
The following diagram illustrates a typical workflow for an in vitro comparison of this compound's efficacy in NSCLC and SCLC cell lines.
References
Glucarpidase-Mediated Hydrolysis: A Comparative Analysis of Pemetrexed and Methotrexate
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro hydrolysis of pemetrexed versus methotrexate (B535133) by the enzyme glucarpidase. The information is supported by experimental data to objectively assess the enzyme's activity on both folate analogs.
Glucarpidase, also known as carboxypeptidase G2 (CPG2), is an enzyme that plays a critical role in mitigating the toxic effects of high-dose methotrexate therapy by hydrolyzing it into inactive metabolites.[1][2] Given that this compound is also a folate analogue that can lead to myelosuppression, understanding the efficacy of glucarpidase in hydrolyzing this compound is of significant interest.[3] An in vitro study was conducted to evaluate the ability of glucarpidase to hydrolyze this compound and to compare its reaction kinetics with that of methotrexate.[3]
Comparative Efficacy of Glucarpidase
The study demonstrated that this compound is a proficient substrate for glucarpidase, exhibiting comparable reaction kinetics to methotrexate.[3] Glucarpidase effectively hydrolyzes the glutamate (B1630785) moiety from both this compound and methotrexate.[3]
Quantitative Data Summary
The kinetic parameters for the hydrolysis of this compound and methotrexate by glucarpidase were determined spectrophotometrically in vitro. The results, summarized in the table below, indicate that glucarpidase hydrolyzes both drugs with similar efficiency.
| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| This compound | 25 µM[3] | 1808 s⁻¹[3] |
| Methotrexate | 10 µM[3] | 1039 s⁻¹[3] |
Experimental Protocol
The in vitro hydrolysis of this compound and methotrexate by glucarpidase was assessed through the following methodology:
Objective: To compare the kinetic parameters (Km and kcat) of glucarpidase-mediated hydrolysis of this compound and methotrexate.
Materials:
-
Glucarpidase (formerly carboxypeptidase G2)
-
This compound
-
Methotrexate
-
Tris buffer
Procedure:
-
The experiments were conducted in vitro using a Tris buffer system.[3]
-
The disappearance of this compound and methotrexate in the presence of glucarpidase was measured over time.[3]
-
Spectrophotometry was employed to monitor the concentration of the substrates.[3]
-
The obtained data were used to calculate the Michaelis constant (Km) and the catalytic rate constant (kcat) for each reaction.[3]
Experimental Workflow
Caption: In vitro hydrolysis experimental workflow.
Signaling Pathway of Glucarpidase Action
References
Pemetrexed in Combination with EGFR Inhibitors: A Comparative Guide for Overcoming Resistance in Lung Cancer
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of preclinical and clinical data on the combination of the chemotherapeutic agent pemetrexed with various EGFR inhibitors in resistant lung cancer cells. The evidence suggests that this combination therapy, particularly with specific sequencing, can offer a synergistic anti-tumor effect, delay the onset of resistance, and resensitize resistant cells to treatment.
Efficacy of this compound and EGFR Inhibitor Combinations
The synergistic effect of combining this compound with EGFR TKIs has been demonstrated across multiple generations of these targeted agents. Preclinical studies consistently show that the sequence of administration is crucial, with this compound administered prior to the EGFR inhibitor yielding the most significant anti-tumor activity.[1][2][3] This sequence-dependent synergy is observed with first-generation TKIs like gefitinib (B1684475) and erlotinib (B232), as well as the third-generation TKI, osimertinib (B560133).[2][4]
In Vitro Studies: Enhanced Cytotoxicity
In vitro experiments using various EGFR-mutant NSCLC cell lines, including those with acquired resistance (e.g., T790M mutation), have shown that the combination of this compound and an EGFR TKI leads to enhanced cell growth inhibition and apoptosis compared to either agent alone.
Table 1: Comparative IC50 Values of this compound and EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Drug | IC50 (Monotherapy) | IC50 (Combination) | Reference |
| PC-9 | Exon 19 del | Osimertinib | 0.069 ± 0.0079 µmol/l | <0.001 µmol/l (with this compound) | [1] |
| PC-9 | Exon 19 del | This compound | 0.080 ± 0.0053 µmol/l | <0.001 µmol/l (with Osimertinib) | [1] |
| H1975 | L858R, T790M | Osimertinib | 0.085 ± 0.016 µmol/l | 0.0072 ± 0.0041 µM (with this compound) | [1] |
| H1975 | L858R, T790M | This compound | 0.080 ± 0.013 µmol/l | 0.0072 ± 0.0041 µM (with Osimertinib) | [1] |
| HCC827 | Exon 19 del | Aumolertinib | - | Synergistic | [5] |
| A549 | Wild-type | Aumolertinib | - | Not Synergistic | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Studies: Delayed Tumor Growth and Resistance
Xenograft models have corroborated the in vitro findings, demonstrating that the combination of this compound and EGFR inhibitors can significantly delay tumor growth and the emergence of resistance.[2] For instance, in a PC9T790M xenograft model, the combination of osimertinib with this compound or cisplatin (B142131) prevented or delayed the onset of resistance.[2]
Table 2: In Vivo Efficacy of this compound and EGFR Inhibitor Combinations
| Xenograft Model | Treatment | Key Findings | Reference |
| PC9T790M | Osimertinib + this compound/Cisplatin | Prevented or delayed the onset of resistance; long-lasting activity after stopping therapy. | [2] |
| HCC827 | This compound followed by Icotinib (B1223) | Significantly smaller tumor volume and weight compared to monotherapy or reverse sequence. | [6] |
| PC9 | Gefitinib + this compound | Prevented gefitinib resistance only when this compound was administered first or concurrently. | [4] |
Mechanisms of Synergistic Action
The enhanced efficacy of the this compound-EGFR inhibitor combination is attributed to the modulation of several key signaling pathways. This compound-induced DNA damage and cell cycle arrest appear to sensitize cancer cells to the effects of EGFR inhibition.
Signaling Pathway Modulation
Western blot analyses have revealed that the combination treatment leads to a more profound and sustained inhibition of the EGFR signaling pathway, including downstream effectors like AKT and ERK, compared to monotherapy.[1][6] One identified mechanism involves the downregulation of Polo-like kinase 1 (PLK1), an anti-apoptotic gene, by the combination of osimertinib and this compound.[1] Upregulation of PLK1 has been implicated in acquired resistance to this combination therapy.[1] Furthermore, this compound can induce an EGFR-mediated activation of the PI3K/AKT pathway, which can then be effectively blocked by an EGFR inhibitor.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Cell Viability and IC50 Determination
-
Cell Seeding: NSCLC cell lines (e.g., PC-9, H1975, HCC827) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, an EGFR inhibitor, or the combination of both. For sequential treatment, one drug is added for a specified period (e.g., 24 hours) before the addition of the second drug.
-
Incubation: The treated cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability is assessed using assays such as MTT or CCK-8. The reagent is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with the drugs for the desired time, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, phospho-ERK, PLK1, and a loading control like GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, EGFR inhibitor alone, combination therapy).
-
Drug Administration: The drugs are administered according to the planned schedule, dosage, and route (e.g., intraperitoneal injection for this compound, oral gavage for EGFR inhibitors).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blot analysis.
Conclusion
The combination of this compound with EGFR inhibitors represents a promising strategy to overcome or delay acquired resistance in EGFR-mutant NSCLC. The preclinical data strongly support a sequence-dependent synergistic effect, with the administration of this compound prior to the EGFR TKI being the most effective schedule. This combination leads to enhanced cytotoxicity and a more profound inhibition of the EGFR signaling pathway. Further clinical investigation is warranted to optimize the dosing and scheduling of this combination therapy to improve patient outcomes in the resistant setting.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Third generation EGFR inhibitor osimertinib combined with this compound or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schedule-dependent cytotoxic synergism of this compound and erlotinib in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of Gefitinib and this compound Prevents the Acquisition of TKI Resistance in NSCLC Cell Lines Carrying EGFR-Activating Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of combined icotinib and this compound in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pemetrexed and Raltitrexed on Thymidylate Synthase: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pemetrexed and Raltitrexed (B1684501), two key antifolate inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a prime target in cancer chemotherapy. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Introduction
This compound and Raltitrexed are both antifolate chemotherapeutic agents that exert their cytotoxic effects by inhibiting thymidylate synthase (TS).[1][2] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] By disrupting this pathway, these drugs lead to "thymineless death" in rapidly dividing cancer cells.[4] While both drugs target TS, they exhibit important differences in their biochemical properties, enzyme inhibition profiles, and clinical applications.
This compound (brand name Alimta®) is a multi-targeted antifolate that, in addition to TS, also inhibits dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[5][6][7][8][9] In contrast, Raltitrexed (brand name Tomudex®) is considered a more specific inhibitor of TS.[10] Both drugs require intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) for optimal activity and cellular retention.[1][11] This modification significantly enhances their inhibitory potency against TS.[1]
Mechanism of Action: A Comparative Overview
Both this compound and Raltitrexed are transported into cells via the reduced folate carrier (RFC).[1] Once inside, they are converted to polyglutamated forms. This process is crucial for their prolonged intracellular retention and enhanced inhibitory activity.[1][6]
This compound's multi-targeted action provides a broader inhibition of nucleotide synthesis. However, its primary mechanism of cytotoxicity is attributed to the inhibition of TS.[12] The polyglutamated forms of this compound are significantly more potent inhibitors of TS than the parent drug.[7]
Raltitrexed , being a more specific TS inhibitor, focuses its cytotoxic effect on the "thymineless" pathway.[10] Similar to this compound, its polyglutamated forms exhibit increased affinity for TS.[11]
The following diagram illustrates the cellular uptake and mechanism of action of both drugs.
Quantitative Comparison of Thymidylate Synthase Inhibition
The inhibitory potency of this compound and Raltitrexed against thymidylate synthase is a key determinant of their anticancer activity. This is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The polyglutamated forms of both drugs show significantly increased potency.
| Drug Form | This compound | Raltitrexed | Reference(s) |
| Parent Drug (Ki) | Not specified | Not specified | |
| Polyglutamated (Glu5) Ki | 1.3 nM | 3.4 nM | [12] |
| IC50 (L1210 cells) | Not specified | 9 nM | [13] |
| IC50 (HeLa cells) | 6-15 fold higher than Raltitrexed | Lower than this compound | [12] |
Experimental Protocols
Accurate assessment of thymidylate synthase inhibition is crucial for understanding the efficacy of drugs like this compound and Raltitrexed. Below are detailed methodologies for two common assays.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the activity of TS by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).[14]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol, and 0.1 M 2-mercaptoethanol).
-
Enzyme and Substrate Addition: To a cuvette, add the purified TS enzyme or cell lysate. Add the substrate dUMP to a final concentration of 100 µM.
-
Initiation of Reaction: Initiate the reaction by adding the cofactor CH2THF to a final concentration of 200 µM.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of DHF (6.22 mM⁻¹cm⁻¹).
-
Inhibition Assay: To determine the inhibitory effect of this compound or Raltitrexed, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the cofactor to initiate the reaction.
Tritium (B154650) Release Assay for Thymidylate Synthase Activity
This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP by TS.[5][15]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired density. For inhibition studies, treat the cells with this compound or Raltitrexed for a specified period.
-
Labeling with [5-³H]deoxyuridine: Incubate the cells with [5-³H]deoxyuridine, which is taken up by the cells and converted to [5-³H]dUMP.
-
Tritium Release: The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases ³H into the intracellular water.
-
Separation of Tritiated Water: After incubation, separate the tritiated water (³H₂O) from the radiolabeled substrate and cellular components. This is often achieved by applying the cell lysate to an activated charcoal column, which binds the nucleotides but allows the water to pass through.[16]
-
Quantification: Measure the radioactivity of the collected eluate using a liquid scintillation counter.
-
Calculation of Activity: The amount of tritium released is directly proportional to the TS activity.
Clinical Comparative Insights
Clinical studies have compared the efficacy and safety of this compound and Raltitrexed, often in combination with platinum-based agents, in various cancers.
-
Malignant Pleural Mesothelioma: Studies have shown that both this compound and Raltitrexed, in combination with cisplatin (B142131), have activity in malignant pleural mesothelioma. Some analyses suggest that Raltitrexed plus cisplatin may be a cost-effective alternative to this compound plus cisplatin. However, other reports indicate no significant improvement in quality of life or survival with either agent compared to effective pleurodesis.[8][17]
-
Colorectal Cancer: Raltitrexed has been studied as a treatment for advanced colorectal cancer.[18][19] Meta-analyses have shown that Raltitrexed-based chemotherapy regimens have equivalent overall survival and response rates compared to 5-fluorouracil-based regimens, with a different but manageable toxicity profile.[20] this compound has also been investigated in colorectal cancer, with some studies suggesting potential efficacy in combination with other agents in the third-line setting.[13][21]
Conclusion
This compound and Raltitrexed are potent inhibitors of thymidylate synthase, a key enzyme in cancer cell proliferation. This compound's multi-targeted approach offers a broader inhibition of nucleotide synthesis, while Raltitrexed provides a more specific targeting of the thymidylate pathway. The intracellular polyglutamation of both drugs is a critical determinant of their enhanced and sustained activity. The choice between these agents in a clinical or research setting depends on the specific cancer type, the desired therapeutic strategy, and the tolerability of their distinct toxicity profiles. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other thymidylate synthase inhibitors.
References
- 1. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase as a determinant of this compound sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [this compound: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 11. Impact of polyglutamation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analysis of this compound-based chemotherapy in the treatment of advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Open, randomized, multicenter trial of raltitrexed versus fluorouracil plus high-dose leucovorin in patients with advanced colorectal cancer. Tomudex Colorectal Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Raltitrexed-based chemotherapy for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Raltitrexed-based chemotherapy for advanced colorectal cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pemetrexed
For Immediate Implementation by Laboratory Personnel
The proper disposal of the cytotoxic antineoplastic agent, pemetrexed, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to minimize occupational exposure and prevent the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated materials, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, such as a biological safety cabinet or a fume hood, to minimize exposure.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves are required.[1][2] Vinyl gloves should not be used.[3] Gloves should be changed immediately if they become torn, punctured, or visibly contaminated.[3]
-
Gown: A disposable, impermeable, lint-free gown with a solid front and long sleeves is mandatory.[1][2]
-
Eye and Face Protection: Safety goggles or a face shield must be worn.[1][2]
-
Respiratory Protection: A respiratory mask is particularly important when handling powders or if there is a risk of creating aerosols.[1]
This compound Waste Classification
The cornerstone of proper this compound disposal is the correct classification of waste into two categories: "trace" or "bulk" chemotherapy waste. This segregation is fundamental to ensuring compliant and safe disposal.
| Waste Classification | Description | Examples |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[1] | Empty vials, syringes, and IV bags; Contaminated PPE (gloves, gowns, etc.); Wipes, pads, and other materials used for cleaning up small spills or for drug preparation.[1] |
| Bulk Chemotherapy Waste | Waste that does not meet the "RCRA empty" criteria and is considered hazardous waste.[1] | Unused or partially used vials, syringes, or IV bags of this compound; Grossly contaminated materials from a large spill.[1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the handling and disposal of both trace and bulk this compound waste.
Trace this compound Waste Disposal:
-
Segregation: Place all soft trace chemotherapy waste, such as contaminated gloves, gowns, and wipes, into a designated yellow chemotherapy waste bag.[1]
-
Sharps: All sharps contaminated with trace amounts of this compound (e.g., needles and syringes) must be disposed of in a yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps."[1] Needles should not be recapped.[4]
-
Sealing: Seal the yellow bags and sharps containers when they are three-quarters full.[1]
Bulk this compound Waste Disposal:
-
Collection: Collect all bulk this compound waste in a designated black hazardous waste container.[1] These containers must be leak-proof and have a tight-fitting lid.[1]
-
Labeling: Clearly label the container as "Hazardous Waste," "Chemotherapy Waste," and with the name "this compound."[1][2]
-
Original Vials: Unused portions of the drug in their original vials are to be disposed of as bulk waste.[1]
Storage and Final Disposal:
-
Storage: Store all sealed chemotherapy waste containers in a designated, secure area away from general laboratory traffic.[1][2] Do not mix chemotherapy waste with other types of waste streams.[1]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[1][2] The standard and required procedure for final disposal is typically incineration.[1][5]
Spill Management Protocol
In the event of a this compound spill, immediate and correct cleanup is crucial to prevent exposure and contamination.
-
Containment: Use a chemotherapy spill kit to contain the spill.
-
Cleanup:
-
Decontamination: Clean the affected area with a detergent solution, followed by a disinfectant.[1]
-
Disposal of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Operational Guide for Handling Pemetrexed
This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Pemetrexed in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe research environment. This compound is a cytotoxic antineoplastic agent, and all contact should be minimized.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound.[3] Personnel should be trained in the proper donning and doffing of all required equipment. Different tasks, from handling intact vials to cleaning up spills, necessitate specific levels of protection.
Summary of Required Personal Protective Equipment
| Task/Activity | Engineering Control | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials | N/A | Single pair of chemotherapy gloves[4] | Laboratory coat may be suitable[1] | Safety glasses[1] | Not required |
| Compounding/Preparation (Powder or Liquid) | Class II Biological Safety Cabinet (BSC) or ventilated fume hood[1][5] | Double pair of chemotherapy-tested nitrile gloves[1][6] | Disposable, solid-front, long-sleeved chemotherapy gown[1][6] | Safety glasses or goggles and a face shield[6] | Recommended if not handled within a validated containment system[1] |
| Experimental Use/Administration | Class II BSC or fume hood[1] | Double pair of chemotherapy-tested nitrile gloves[6] | Disposable, solid-front, long-sleeved chemotherapy gown[6] | Safety glasses or goggles; face shield if splashing is possible[7] | Not required if performed in a ventilated enclosure |
| Waste Handling & Disposal | Ventilated Area | Double pair of chemotherapy-tested nitrile gloves | Disposable, solid-front, long-sleeved chemotherapy gown | Safety glasses or goggles | Not typically required |
| Spill Cleanup | Ventilated Area | Two pairs of industrial-thickness nitrile gloves[4] | Impermeable, disposable gown[7] | Safety goggles and face shield[7] | Required; NIOSH-approved respirator (e.g., N95) for powders or aerosols[1][7][8] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is crucial. Always work in a designated area for cytotoxic agents.
1. Preparation and Reconstitution:
-
Work Area Preparation: All procedures involving this compound powder or the preparation of solutions should be performed within a Class II Biological Safety Cabinet (BSC) or a fume hood to minimize aerosol generation.[1][5]
-
Donning PPE: Before handling, don the appropriate PPE as specified in the table above. This includes double-gloving, with one cuff under the gown sleeve and the outer glove over the sleeve.[7]
-
Reconstitution: Use aseptic technique.[2] If working with a powder, be cautious to avoid dust generation.[1] After use, wipe down the exterior of the vial.
-
Hand Washing: Always wash hands with soap and water thoroughly after handling this compound, even if gloves were worn.[1][9]
2. Spill Management Protocol: Immediate and correct response to a spill is critical to prevent exposure.[8] Cytotoxic spill kits should be readily available in all areas where this compound is handled and stored.[1]
-
Step 1: Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]
-
Step 2: Don PPE: Put on the full PPE required for spill cleanup, including a respirator, before approaching the spill.[8]
-
Step 3: Contain the Spill:
-
Step 4: Clean the Area: Once absorbed, carefully collect all contaminated materials. Clean the spill area with a detergent solution, followed by a disinfectant or as per institutional guidelines.[8]
-
Step 5: Dispose of Waste: All materials used for cleanup, including contaminated PPE, are considered bulk hazardous waste and must be placed in a designated black chemotherapy waste container.[8]
Disposal Plan: Waste Segregation and Removal
This compound waste is cytotoxic and must be segregated from regular trash.[6] Disposal must be handled by a licensed hazardous waste contractor, typically through high-temperature incineration.[6][8]
1. Waste Segregation:
-
Trace Chemotherapy Waste (<3% Residual):
-
Definition: Items that are not visibly contaminated but have come into contact with this compound, such as empty vials, gloves, gowns, and lab wipes.[8]
-
Container: Place all soft trace waste into a designated yellow chemotherapy waste bag.[8] Contaminated sharps (needles, syringes) must go into a yellow, puncture-proof sharps container labeled "Chemo Sharps."[8]
-
-
Bulk Chemotherapy Waste (>3% Residual):
-
Definition: Materials grossly contaminated with this compound, including unused portions of the drug, spill cleanup materials, and heavily soiled PPE.[8]
-
Container: Collect all bulk waste in a designated black hazardous waste container that is leak-proof with a tight-fitting lid.[8] The container must be clearly labeled "Hazardous Waste," "Chemotherapy Waste," and "this compound."[8]
-
2. Storage and Disposal:
-
Seal all waste containers when they are approximately three-quarters full.[8]
-
Store sealed containers in a designated, secure area away from general laboratory traffic.[6]
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[6]
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory environment, from initial handling to final disposal.
Caption: Logical workflow for this compound handling, waste segregation, and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
